ATX inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20F3N9O2 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)-2-[5-[2-[[(2R)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]amino]pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C23H20F3N9O2/c24-23(25,26)15-2-1-12-6-16(7-13(12)5-15)29-22-27-9-14(10-28-22)21-33-32-19(37-21)8-20(36)35-4-3-17-18(11-35)31-34-30-17/h1-2,5,9-10,16H,3-4,6-8,11H2,(H,27,28,29)(H,30,31,34)/t16-/m1/s1 |
InChI Key |
MLXSHVIPLIJWTO-MRXNPFEDSA-N |
Isomeric SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)N[C@@H]5CC6=C(C5)C=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=C(C5)C=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ATX Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway involved in a multitude of physiological processes; however, its dysregulation is strongly implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation.[1][2] Consequently, ATX has emerged as a high-value therapeutic target. This document provides a detailed technical overview of the mechanism of action of a specific autotaxin inhibitor, designated as "ATX inhibitor 10" in foundational research, within the broader context of the development of potent ATX inhibitors.
The ATX-LPA Signaling Axis
The core of this signaling pathway involves the enzymatic conversion of lysophosphatidylcholine (LPC) into LPA by ATX.[3] LPA then acts as an extracellular signaling molecule by binding to and activating at least six specific G-protein coupled receptors (GPCRs), namely LPAR1 through LPAR6.[4] Activation of these receptors initiates a cascade of downstream signaling events that regulate fundamental cellular responses, including proliferation, survival, migration, and differentiation.[3] In pathological states, overexpression of ATX leads to elevated LPA levels, driving disease progression through mechanisms such as fibroblast recruitment and activation in fibrosis, or promoting tumor growth, invasion, and metastasis in cancer.[5][6]
Mechanism of Inhibition
ATX inhibitors function by directly binding to the autotaxin enzyme and blocking its catalytic activity. This prevents the hydrolysis of LPC, thereby reducing the production of LPA.[2] By lowering the concentration of available LPA, these inhibitors effectively attenuate the downstream signaling cascades mediated by LPA receptors. Structural studies have revealed that inhibitors can bind to different sites within the ATX enzyme, including the active site that houses the catalytic zinc ions, a hydrophobic pocket, and an LPA-binding "exit" tunnel.[6] The specific compound, "this compound," was developed as part of a knowledge-based drug design program starting from the known inhibitor PF-8380, aiming to improve potency and pharmacokinetic properties.[2]
Quantitative Data and Profile of this compound
This compound was identified during the optimization of a chemical series that led to the discovery of the potent inhibitor BI-2545.[2] While not the final lead candidate, its profile provided crucial structure-activity relationship data. The compound demonstrated high potency and favorable properties but was flagged for a potential off-target liability.[2]
For comparative purposes, data for the parent compound PF-8380 and the optimized lead candidate BI-2545 are also presented.
| Parameter | This compound | BI-2545 (Optimized Lead) | PF-8380 (Reference) |
| ATX Inhibition (hATX, IC50) | Not explicitly stated, but part of a series with single-digit nM potency | 2.2 nM[7][8] | 2.8 nM[9] |
| Rat Whole Blood Assay (IC50) | "Excellent Potency"[2] | 96 nM[7][8] | 307 nM[2] |
| Human Whole Blood Assay (IC50) | Not Available | 29 nM[7][8] | 101 nM[9] |
| hERG Channel Inhibition (IC50) | 5.2 µM[2] | Devoid of hERG inhibition[2] | Not Available |
| Metabolic Stability (HLM) | Favorable[2] | Stable[10] | Not Available |
| Permeability (Caco-2) | Excellent[2] | High[10] | Not Available |
Data sourced from Kuttruff, C. A., et al. (2017) and related materials.[2][7][8][9][10]
Experimental Protocols and Methodologies
The characterization of this compound and related compounds involves a standardized set of in vitro, ex vivo, and in vivo assays to determine potency, selectivity, pharmacokinetics, and pharmacodynamics.
ATX Enzymatic Activity Assay (In Vitro Potency)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant ATX.
-
Principle: Recombinant human ATX is incubated with the test compound at various concentrations. The natural substrate, lysophosphatidylcholine (e.g., 18:1 LPC), is then added to initiate the reaction.[2]
-
Detection: The reaction is allowed to proceed for a defined period at 37°C before being quenched. The amount of LPA produced is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Alternative Substrate: A fluorogenic substrate like FS-3 can also be used, where ATX-mediated cleavage results in a detectable fluorescent signal.[9]
Whole Blood Assay (Ex Vivo Potency)
This assay measures the inhibitor's potency in a more physiologically relevant matrix, accounting for plasma protein binding.
-
Principle: Freshly drawn human or rat whole blood is incubated with the test compound at various concentrations for a set period (e.g., 2 hours).[9]
-
Procedure: The incubation allows the compound to distribute and bind to plasma components. The endogenous ATX activity is then measured by the rate of LPA formation from endogenous LPC.
-
Analysis: LPA levels are quantified by LC-MS/MS. The IC50 is calculated based on the reduction of LPA levels compared to vehicle-treated blood samples.[9]
In Vivo Pharmacodynamic (Target Engagement) Assay
This assay confirms that the inhibitor can reach its target in a living system and exert its mechanism of action.
-
Principle: The test compound is administered to an animal model (e.g., rat) via a relevant route (e.g., oral gavage).[2][11]
-
Procedure: Blood samples are collected at various time points post-dosing. Plasma is isolated, and the concentrations of various LPA species (e.g., C18:2) are measured by LC-MS/MS.[4][12]
-
Analysis: The reduction in plasma LPA levels over time is correlated with the pharmacokinetic profile of the drug, demonstrating in vivo target engagement. For example, a 10 mg/kg oral dose of BI-2545 in rats resulted in up to a 90% reduction in plasma LPA.[7][11]
hERG Inhibition Assay (Safety)
This assay assesses the risk of cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel.
-
Principle: The potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) channel is evaluated using automated patch-clamp electrophysiology.
-
Procedure: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used. The cells are exposed to increasing concentrations of the test compound, and the hERG current is measured.
-
Analysis: The concentration-dependent inhibition of the hERG current is used to calculate an IC50 value. A low micromolar IC50, as seen with this compound (5.2 µM), can be a liability for drug development.[2]
Therapeutic Rationale and Implications
The primary goal of administering an ATX inhibitor is to reduce pathological concentrations of LPA at the site of disease. By achieving this, the inhibitor can halt or reverse the downstream cellular processes that drive the disease.
-
In Fibrosis: Elevated ATX and LPA levels are found in the lungs of IPF patients.[13] LPA promotes the recruitment, proliferation, and differentiation of fibroblasts into myofibroblasts, which are key drivers of excessive extracellular matrix deposition and tissue scarring. By inhibiting ATX, compounds like this compound are designed to reduce this pro-fibrotic signaling.
-
In Oncology: The ATX-LPA axis is implicated in promoting tumor growth, invasion, angiogenesis, and resistance to therapy in various cancers, including glioblastoma and breast cancer.[6][14] Inhibition of ATX can decrease tumor-associated vascularity, reduce cancer cell migration, and enhance the efficacy of treatments like radiotherapy.[6][14]
-
In Inflammation and Pain: The pathway also plays a role in inflammatory conditions and neuropathic pain.[15][16] ATX inhibitors have been shown to reduce inflammatory hyperalgesia by lowering LPA levels in both plasma and at the site of inflammation.[17]
Conclusion
This compound serves as an important case study in the rational design of targeted therapies. Its mechanism of action is centered on the potent and direct inhibition of the autotaxin enzyme, leading to a significant reduction in the production of the pro-pathogenic signaling lipid LPA. While its hERG liability prevented it from advancing, the quantitative data and pharmacological profile generated from its study were instrumental in the development of superior clinical candidates like ziritaxestat (GLPG1690) and highly selective tool compounds such as BI-2545.[2][5] This body of research underscores the therapeutic potential of the ATX-LPA axis and provides a clear mechanistic framework for the ongoing development of drugs targeting this pathway for fibrotic, oncologic, and inflammatory diseases.
References
- 1. opnme.com [opnme.com]
- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exosome-associated lysophosphatidic acid signaling contributes to cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Autotaxin Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective autotaxin inhibitor, herein referred to as Autotaxin Inhibitor 10. This small molecule, characterized by a novel bicyclic core, has demonstrated significant therapeutic potential in preclinical models of glaucoma. This document details the scientific journey from initial screening to in vivo efficacy, presenting key data, experimental methodologies, and the underlying signaling pathways.
Introduction to Autotaxin and Its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator. LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.
Dysregulation of the ATX-LPA signaling axis has been implicated in a range of pathologies, including cancer, inflammation, fibrosis, and neurological disorders. Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for these conditions.
Discovery of a Novel Bicyclic Autotaxin Inhibitor
A dedicated research program focused on identifying novel ATX inhibitors with improved potency and pharmacokinetic properties led to the discovery of a series of compounds featuring a unique bicyclic structural motif. Through systematic structure-activity relationship (SAR) studies, a lead compound with a remarkable inhibitory potency against human autotaxin was identified. This compound, with an IC50 of 6 nM, is the focus of this guide.
Quantitative Data Summary
The following tables summarize the key quantitative data for Autotaxin Inhibitor 10 and related compounds.
Table 1: In Vitro Potency of Autotaxin Inhibitor 10
| Compound | IC50 (nM) vs. human ATX | Assay Method |
| Autotaxin Inhibitor 10 | 6 | Amplex-Red Assay |
Table 2: Pharmacokinetic Profile of a Representative Bicyclic Autotaxin Inhibitor
| Parameter | Value | Species | Administration |
| Half-life (t1/2) | 3 hours | Rat | Intravenous (1 mg/kg) |
| Plasma AUC | 594 ng/mL*hr | Rat | Intravenous (1 mg/kg) |
| Clearance (CL) | 29 mL/min/kg | Rat | Intravenous (1 mg/kg) |
Note: The pharmacokinetic data presented is for a closely related analog, BIO-32546, as specific data for Autotaxin Inhibitor 10 was not publicly available. This data provides a representative profile for this class of compounds.
Synthesis of Autotaxin Inhibitor 10
While the exact, step-by-step synthesis of the 6 nM lead compound (compound 13 in the primary research) has not been publicly disclosed, a representative synthesis for a key intermediate with the novel bicyclic core has been reported. The following scheme illustrates the synthesis of a closely related analog, providing insight into the chemical methodology.
Representative Synthesis of a Bicyclic Core Intermediate
Synthetic pathway for a bicyclic ATX inhibitor.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (Amplex-Red Method)
This assay determines the inhibitory activity of compounds against human ATX using a fluorogenic method.[1]
Materials:
-
Human recombinant ATX enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
Amplex-Red reagent
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl2, 5 mM KCl, 0.01% Triton-X100, pH 8.0
-
384-well assay plates
Procedure:
-
Compound solutions in DMSO are transferred to the 384-well assay plate.
-
6.6 nM of ATX enzyme in assay buffer is added to each well.
-
The plate is incubated for 10 minutes at room temperature.
-
A solution containing choline oxidase (7.3 U/ml) and HRP (14.7 U/ml) is added.
-
The enzymatic reaction is initiated by the addition of LPC.
-
The fluorescence is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
The IC50 values are calculated from the dose-response curves.
In Vivo Efficacy in a Rat Model of Experimental Autoimmune Glaucoma (EAG)
This model is used to assess the neuroprotective effects of the autotaxin inhibitor on retinal ganglion cells (RGCs) independent of intraocular pressure.[2]
Animal Model:
-
Lewis rats are immunized with an optic nerve antigen homogenate to induce an autoimmune response against RGCs.
Treatment Protocol:
-
The autotaxin inhibitor is administered orally.
-
Treatment is initiated prior to immunization and continued for the duration of the study.
Efficacy Endpoints:
-
Quantification of RGC loss in the retina using immunohistochemistry for the RGC-specific marker Brn3a.
-
Assessment of optic nerve damage.
Immunohistochemistry for Retinal Ganglion Cell Quantification
Procedure:
-
Rat retinas are dissected and prepared as whole mounts.
-
The retinas are permeabilized and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against Brn3a.
-
Incubation with a fluorescently labeled secondary antibody.
-
Imaging of the stained retinas using fluorescence microscopy.
-
Quantification of Brn3a-positive cells to determine RGC density.
Signaling Pathways and Visualization
The ATX-LPA signaling axis plays a critical role in the pathophysiology of various diseases. The following diagrams illustrate the core signaling pathway and the proposed mechanism of action for Autotaxin Inhibitor 10.
The Autotaxin-LPA signaling pathway.
References
ATX Inhibitors in Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[1][2] Notably, this pathway is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis, making it a compelling target for therapeutic intervention.[3][4] This guide provides a technical overview of ATX inhibitors for fibrosis research, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. While specific public data on a compound designated solely as "ATX inhibitor 10" is limited, this document consolidates information from well-characterized ATX inhibitors to provide a comprehensive resource.
Mechanism of Action
ATX inhibitors function by blocking the catalytic activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA.[1] This reduction in LPA levels mitigates the downstream signaling cascades that promote fibrosis. LPA exerts its pro-fibrotic effects by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA1-6.[1] Activation of these receptors on various cell types, including fibroblasts and epithelial cells, triggers a cascade of events that contribute to the fibrotic process:
-
Fibroblast Proliferation and Differentiation: LPA stimulates the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.
-
Epithelial Cell Apoptosis: LPA can induce apoptosis in epithelial cells, contributing to tissue injury and the subsequent fibrotic response.
-
Inflammation: The ATX-LPA axis can promote chronic inflammation, a key component of fibrosis.
By inhibiting ATX, these compounds effectively reduce the concentration of LPA, thereby attenuating these pro-fibrotic cellular responses.
Signaling Pathway
The following diagram illustrates the central role of the ATX-LPA signaling axis in fibrosis and the point of intervention for ATX inhibitors.
Quantitative Data on Representative ATX Inhibitors
The following tables summarize key quantitative data for several well-documented ATX inhibitors used in fibrosis research.
Table 1: In Vitro Potency of Selected ATX Inhibitors
| Compound Name | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| Ziritaxestat (GLPG1690) | Human ATX | 49.3 | Enzyme activity assay | [5] |
| Cudetaxestat (PAT-409) | Human ATX | 2.77 | Enzyme activity assay | [5] |
| MT-5562F | Human ATX | 0.45 | Enzyme activity assay | [5] |
| PF-8380 | Human ATX | 101 | Human whole blood assay | [6] |
| X-165 | Human ATX | <10 | Not specified | [7] |
| ATX-1d | Human ATX | 1800 | Enzyme inhibition assay | [8] |
Table 2: In Vivo Efficacy of Selected ATX Inhibitors in Fibrosis Models
| Compound Name | Animal Model | Dosing Regimen | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | Bleomycin-induced lung fibrosis (mouse) | 30 mg/kg, twice daily | Significant reduction in Ashcroft score and collagen severity | [5] |
| MT-5562F | Bleomycin-induced lung fibrosis (mouse) | 30 & 60 mg/kg, twice daily | Significant reduction in Ashcroft score and collagen severity | [5] |
| X-165 | Bleomycin-induced lung fibrosis (mouse) | 30, 100, 300 mg/kg | Statistically significant reduction in lung hydroxyproline levels | [7] |
| Unnamed Compound | Bleomycin-induced lung fibrosis (mouse) | 30 & 60 mg/kg, oral, 3 weeks | Marked decrease in hydroxyproline levels | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ATX inhibitors. Below are outlines of key experimental protocols.
In Vitro ATX Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ATX enzyme activity.
Materials:
-
Recombinant human ATX (hATX)
-
Fluorescent substrate (e.g., FS-3)
-
Test compound (e.g., ATX inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl₂, MgCl₂, and Triton X-100)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, hATX, and the diluted test compound or DMSO (for control).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate FS-3 to each well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for FS-3).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of an ATX inhibitor in a rodent model of pulmonary fibrosis.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Bleomycin sulfate
-
Test compound (ATX inhibitor)
-
Vehicle control
-
Anesthesia
-
Equipment for intratracheal instillation
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (or saline for the control group).
-
Administer the ATX inhibitor or vehicle control to the animals daily or as per the desired dosing regimen (e.g., oral gavage), starting at a specified time point post-bleomycin instillation.
-
Monitor the animals for signs of distress and record body weight regularly.
-
At the end of the study period (e.g., 14 or 21 days), euthanize the animals.
-
Harvest the lungs for analysis.
-
Assess the extent of fibrosis through:
-
Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic markers (e.g., α-SMA, Col1a1, fibronectin) using qRT-PCR.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATX inhibitor for fibrosis.
Conclusion
Inhibition of the ATX-LPA signaling axis represents a promising therapeutic strategy for the treatment of fibrotic diseases. A growing body of preclinical and clinical evidence supports the development of ATX inhibitors as a novel class of anti-fibrotic agents.[3] While some clinical trials, such as those for Ziritaxestat, have yielded disappointing results, ongoing research continues to explore the therapeutic potential of targeting this pathway.[3] The successful development of potent and selective ATX inhibitors, guided by rigorous in vitro and in vivo experimental evaluation, holds the potential to address the significant unmet medical need in patients with fibrotic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AB0147 ANTI-FIBROTIC EFFECTS OF MT-5562, A NOVEL POTENT SELECTIVE AUTOTAXIN INHIBITOR, IN PRECLINICAL STUDIES: CLUES TO TREAT SKIN AND LUNG FIBROSIS IN SYSTEMIC SCLEROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
The Role of Autotaxin Inhibition in Cancer Progression: A Technical Guide on IOA-289 (Cambritaxestat)
Executive Summary: While specific public data on "ATX inhibitor 10" is limited, this technical guide focuses on a well-documented and clinically relevant autotaxin (ATX) inhibitor, IOA-289 (cambritaxestat), to provide an in-depth analysis of the role of ATX inhibition in cancer progression. IOA-289 is a potent, orally available, and selective ATX inhibitor currently under clinical investigation for pancreatic cancer.[1][2] This document details the mechanism of action of the ATX-lysophosphatidic acid (LPA) signaling axis in cancer, the pharmacological profile of IOA-289, and its demonstrated effects on tumor growth, metastasis, and the tumor microenvironment in various preclinical cancer models. Furthermore, this guide provides detailed experimental protocols for key assays used to evaluate ATX inhibitors and visualizes the core signaling pathways modulated by this therapeutic strategy.
Introduction: The Autotaxin-LPA Axis in Cancer Progression
Autotaxin (ATX), a secreted lysophospholipase D encoded by the ENPP2 gene, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn signals through at least six G protein-coupled receptors (LPAR1-6).[5][6] The ATX-LPA signaling axis is a critical pathway in normal physiological processes, but it is frequently dysregulated in cancer.[3][4]
Elevated levels of ATX and LPA are found in various solid tumors, including breast, pancreatic, liver, colorectal, and ovarian cancers, and often correlate with increased tumor aggressiveness, metastasis, and poor prognosis.[3][7] The pro-tumorigenic effects of the ATX-LPA axis are multifaceted and contribute to several hallmarks of cancer by promoting:
-
Cell Proliferation and Survival: LPA stimulates cancer cell growth and protects against apoptosis.[3][8]
-
Cell Migration and Invasion: LPA enhances the motility and invasive capacity of cancer cells.[8]
-
Angiogenesis: The ATX-LPA axis contributes to the formation of new blood vessels that supply tumors with nutrients.
-
Inflammation and Fibrosis: This pathway fosters a pro-inflammatory and fibrotic tumor microenvironment, which can shield the tumor from immune attack and impede the delivery of therapeutics.[1][2]
-
Therapy Resistance: The ATX-LPA axis has been implicated in resistance to chemotherapy and radiotherapy.[9]
Given its central role in cancer progression, inhibiting ATX presents a promising therapeutic strategy to disrupt these pro-tumorigenic processes.
ATX Inhibitor Profile: IOA-289 (Cambritaxestat)
IOA-289, also known as cambritaxestat, is a potent and selective, orally available small-molecule inhibitor of autotaxin.[1][10] It is currently being evaluated in a Phase 1b clinical trial in combination with standard-of-care chemotherapy for metastatic pancreatic cancer (NCT05586516).[1][11][12] The FDA has granted IOA-289 orphan drug designation for the treatment of pancreatic cancer.[7][13]
Mechanism of Action
IOA-289 is a non-competitive inhibitor of ATX.[1] It has a unique binding mechanism, interacting with both the lysophosphatidylcholine (LPC) binding pocket and the base of the LPA exit channel of the ATX enzyme.[14] This dual interaction effectively blocks the production of LPA. By reducing the levels of LPA in the tumor microenvironment, IOA-289 can counteract the pro-tumorigenic signaling cascades driven by this lipid mediator.
Role of IOA-289 in Cancer Progression Studies
Preclinical studies have demonstrated the anti-cancer efficacy of IOA-289 in various cancer models, highlighting its multi-pronged mechanism of action that targets the tumor, the stroma, and the immune response.[1][15]
Direct Anti-Tumor Effects
IOA-289 has been shown to directly inhibit the growth and proliferation of gastrointestinal cancer cell lines.[3][8][16] This anti-proliferative effect is, at least in part, due to the induction of apoptosis.[3][16]
Modulation of the Tumor Microenvironment
A key aspect of IOA-289's anti-cancer activity is its ability to remodel the tumor microenvironment. By inhibiting ATX, IOA-289 can:
-
Reduce Fibrosis: IOA-289 decreases the deposition of collagen and the expression of fibrotic markers in breast tumors, thereby reducing the physical barrier that can protect cancer cells.[17]
-
Enhance Anti-Tumor Immunity: IOA-289 treatment leads to an increase in the infiltration of CD8+ T cells into tumors.[14][18] It also modulates the levels of various cytokines and chemokines involved in immune cell trafficking and activation.[18]
Inhibition of Metastasis
In preclinical models of breast cancer, IOA-289 has been shown to significantly inhibit tumor metastasis.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of IOA-289.
| Parameter | Value | Cell/System | Reference |
| IC50 (ATX Inhibition) | 36 nM (avg.) | Human Plasma | [14] |
| IC50 (hERG Inhibition) | 5.2 µM | In vitro assay | [19] |
Table 1: In Vitro Potency of IOA-289
| Cancer Model | Treatment | Outcome | Reference |
| 4T1 Orthotopic Breast Cancer | IOA-289 | Statistically significant reduction of tumor outgrowth at day 22.[14] | [14] |
| E0771 Orthotopic Breast Cancer | IOA-289 | Reduced tumor growth and complete tumor eradication in 2 out of 10 mice.[14] Increased infiltration of CD8α+ T-cells in tumors.[18] Decreased plasma concentrations of CXCL10, CCL2, and CXCL9.[18] Decreased tumor concentrations of LIF, TGFβ1, TGFβ2, and prolactin.[18] | [14][18] |
| Gastrointestinal Cancer Cells | IOA-289 (dose-dependent) | Inhibition of cell growth and migration in 2D and 3D in vitro models.[3][8][16] Induction of apoptosis.[3][16] | [3][8][16] |
| Pancreatic Cancer Models | IOA-289 | Reduction of tumor burden in mouse models.[2] | [2] |
Table 2: In Vivo and In Vitro Efficacy of IOA-289 in Cancer Models
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ATX inhibitors like IOA-289.
In Vitro ATX Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ATX inhibitor.
Materials:
-
Recombinant human ATX
-
FS-3 (a fluorogenic ATX substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Triton X-100)
-
Test inhibitor (e.g., IOA-289) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted inhibitor to triplicate wells. Include wells for a positive control (ATX + substrate, no inhibitor) and a negative control (substrate only, no ATX).
-
Add recombinant human ATX to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Migration Assay (Boyden Chamber)
Objective: To assess the effect of an ATX inhibitor on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pores)
-
Test inhibitor (e.g., IOA-289)
-
Chemoattractant (e.g., LPA or serum)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet or Diff-Quik)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Prepare the lower chamber of the Boyden apparatus with serum-free medium containing the chemoattractant.
-
In the upper chamber, resuspend the starved cells in serum-free medium containing different concentrations of the ATX inhibitor. Add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, remove the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration in the presence of the inhibitor to the control.
In Vivo Orthotopic Breast Cancer Model
Objective: To evaluate the effect of an ATX inhibitor on tumor growth and metastasis in a physiologically relevant mouse model.
Materials:
-
Immunocompetent female mice (e.g., BALB/c for 4T1 cells, C57BL/6 for E0771 cells)
-
Breast cancer cells (e.g., 4T1 or E0771)
-
Matrigel
-
Test inhibitor (e.g., IOA-289) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest breast cancer cells from culture and resuspend them in a mixture of PBS and Matrigel.
-
Anesthetize the mice and inject the cell suspension into the mammary fat pad.
-
Monitor the mice for tumor development. Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer the ATX inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily or twice daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or analysis of the tumor microenvironment).
-
To assess metastasis, harvest relevant organs (e.g., lungs for 4T1 model) and count the number of metastatic nodules.
Signaling Pathways Modulated by ATX Inhibition
Inhibition of ATX primarily disrupts the ATX-LPA signaling axis. However, this has downstream consequences on several other pathways that are critical for cancer progression, including the NF-κB and TGF-β signaling pathways.
The ATX-LPA Signaling Pathway
The canonical ATX-LPA signaling pathway is the direct target of inhibitors like IOA-289.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. iOnctura Presents Positive Clinical Data At ESMO-IO [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models | springermedizin.de [springermedizin.de]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer [ctv.veeva.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionctura.com [ionctura.com]
- 16. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Autotaxin Inhibitor IOA-289 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical pathological component of a wide range of neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a key regulator of inflammation and fibrosis, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the preclinical evidence for the use of autotaxin inhibitors, with a focus on the potent and selective inhibitor IOA-289, in models of neurodegenerative disease. While IOA-289 is currently in clinical development primarily for oncology indications, its mechanism of action holds significant promise for mitigating neuroinflammatory processes. This document details the underlying signaling pathways, summarizes key preclinical data from various ATX inhibitors in relevant disease models, provides detailed experimental protocols, and visualizes complex biological and experimental workflows.
Introduction: The Autotaxin-LPA Axis in Neurodegeneration
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1] LPA is a bioactive signaling phospholipid that exerts its effects through at least six G protein-coupled receptors (LPAR 1-6), modulating a wide array of cellular processes including cell proliferation, migration, and survival.[2] In the central nervous system (CNS), the ATX-LPA axis is implicated in both physiological processes, such as neural development, and pathological conditions.[1]
Emerging evidence strongly suggests that dysregulation of the ATX-LPA signaling pathway is a significant contributor to the pathology of several neurodegenerative diseases.[1] Increased levels of ATX and LPA have been observed in the cerebrospinal fluid and plasma of patients with multiple sclerosis and in animal models of Alzheimer's disease.[3] This upregulation is associated with key pathological features of these diseases, including neuroinflammation, demyelination, and neuronal damage.[1][3] The pro-inflammatory effects of LPA are mediated, in part, by the activation of microglia and astrocytes, leading to the production and release of inflammatory cytokines and chemokines.[4]
Given the central role of the ATX-LPA axis in driving neuroinflammation, inhibition of ATX presents a promising therapeutic strategy for a range of neurodegenerative disorders. By reducing the production of LPA, ATX inhibitors can potentially dampen the inflammatory cascade, protect against neuronal damage, and slow disease progression.
IOA-289: A Potent and Selective Autotaxin Inhibitor
IOA-289 is a novel, potent, and selective small molecule inhibitor of autotaxin.[5] It is currently undergoing clinical evaluation for the treatment of solid tumors, where the ATX-LPA axis is known to promote fibrosis and immune evasion.[5][6] The therapeutic rationale for IOA-289 in oncology is also highly relevant to neurodegenerative diseases, as both involve pathological inflammation and tissue remodeling.
Mechanism of Action
IOA-289 inhibits the enzymatic activity of autotaxin, thereby reducing the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[5] This leads to a decrease in the bioavailability of LPA and subsequent attenuation of signaling through its cognate receptors. Preclinical studies have demonstrated that IOA-289 effectively reduces LPA levels in both plasma and at sites of inflammation.[5]
Preclinical and Clinical Profile
In preclinical models of fibrosis and cancer, IOA-289 has been shown to reduce the expression of inflammatory and fibrotic markers, inhibit tumor growth, and modulate the tumor microenvironment.[5][6] A Phase 1 clinical study in healthy volunteers demonstrated that IOA-289 is safe and well-tolerated, with a dose-dependent reduction in plasma LPA levels.[5][7] The favorable pharmacokinetic and safety profile of IOA-289 supports its further investigation in other indications, including neurodegenerative diseases.
Preclinical Evidence of Autotaxin Inhibitors in Neurodegenerative and Neuroinflammatory Models
While specific data on IOA-289 in neurodegenerative disease models are not yet extensively published, a growing body of evidence from studies using other potent ATX inhibitors, such as PF-8380, demonstrates the therapeutic potential of this drug class in relevant preclinical models.
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1-G93A mouse model of ALS, chronic administration of the ATX inhibitor PF-8380 has been shown to delay motor neuron loss, slow motor deterioration, and extend lifespan.[3] These beneficial effects were associated with a reduction in neuroinflammation and a decrease in the expression of the LPA1 receptor in motor neurons.[3]
Table 1: Effects of ATX Inhibitor PF-8380 in the SOD1-G93A Mouse Model of ALS [3]
| Parameter | Treatment Group | Outcome |
| Motor Neuron Survival | PF-8380 | Increased survival of motor neurons in the spinal cord. |
| Motor Function | PF-8380 | Delayed onset of motor deficits and improved performance on rotarod test. |
| Lifespan | PF-8380 | Significant extension of lifespan compared to vehicle-treated mice. |
| LPA1 Receptor Expression | PF-8380 | Reduced expression of LPA1 receptor in spinal cord motor neurons. |
Neuroinflammation (LPS-Induced Endotoxemia Model)
The systemic administration of lipopolysaccharide (LPS) in mice is a widely used model to study neuroinflammation. In this model, the ATX inhibitor PF-8380 has been shown to cross the blood-brain barrier, reduce brain LPA levels, and significantly attenuate the expression of pro-inflammatory cytokines and microglial activation markers in the brain.[4][8]
Table 2: Effects of ATX Inhibitor PF-8380 in an LPS-Induced Neuroinflammation Mouse Model [4][8]
| Parameter | Treatment Group | Outcome |
| Brain LPA Levels | PF-8380 (30 mg/kg, i.p.) | Significant reduction in LPA concentrations in the brain. |
| Pro-inflammatory Cytokine mRNA (Brain) | PF-8380 (30 mg/kg, i.p.) | Significant attenuation of LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression. |
| Microglial and Astrocyte Activation Markers (Brain) | PF-8380 (30 mg/kg, i.p.) | Significant reduction in TLR4, Iba1, and GFAP protein expression. |
| Systemic Cytokine Levels | PF-8380 (30 mg/kg, i.p.) | Significant attenuation of LPS-mediated systemic TNFα and IL-6 synthesis. |
Experimental Protocols
In Vivo Model of Amyotrophic Lateral Sclerosis (Adapted from[3])
-
Animal Model: Transgenic mice expressing the human SOD1-G93A mutation.
-
Drug Administration: The autotaxin inhibitor PF-8380 is administered chronically in the drinking water.
-
Behavioral Assessment: Motor function is assessed regularly using a rotarod test. Disease onset is defined as the age at which a mouse can no longer remain on the rotating rod for a predetermined duration.
-
Histological Analysis: At the study endpoint, spinal cords are harvested, sectioned, and stained to quantify motor neuron survival. Immunohistochemistry is performed to assess markers of neuroinflammation and LPA1 receptor expression.
-
Lifespan Analysis: Mice are monitored daily, and the date of death is recorded to determine lifespan.
In Vivo Model of LPS-Induced Neuroinflammation (Adapted from[4][8])
-
Animal Model: C57BL/6J mice.
-
Drug and LPS Administration: Mice are pre-treated with the autotaxin inhibitor PF-8380 (e.g., 30 mg/kg, intraperitoneally) or vehicle, followed by an intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Tissue Collection: At a specified time point (e.g., 24 hours) after LPS injection, mice are euthanized, and brain tissue and blood are collected.
-
Analysis of Neuroinflammation:
-
qRT-PCR: RNA is extracted from brain tissue to quantify the mRNA expression of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) and chemokines.
-
Western Blotting: Protein lysates from brain tissue are used to measure the expression of microglial and astrocyte activation markers (e.g., Iba1, GFAP) and other inflammatory proteins (e.g., TLR4, COX2).
-
-
Analysis of LPA Levels: LPA levels in brain tissue and plasma are quantified using mass spectrometry.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: ATX-LPA signaling pathway in neurodegeneration and the inhibitory action of IOA-289.
Caption: General experimental workflow for evaluating an ATX inhibitor in a neurodegenerative disease model.
Conclusion and Future Directions
The autotaxin-LPA signaling axis is a well-validated target for inflammatory and fibrotic diseases. Preclinical evidence from various neuroinflammatory and neurodegenerative disease models strongly suggests that ATX inhibitors hold significant therapeutic potential for these conditions. The potent and selective ATX inhibitor IOA-289, with its favorable safety and pharmacokinetic profile, is a prime candidate for investigation in neurodegenerative diseases.
Future studies should focus on evaluating the efficacy of IOA-289 in established models of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders. Key areas of investigation should include the ability of IOA-289 to cross the blood-brain barrier, its impact on microglial and astrocytic activation, its potential to protect against neuronal loss and demyelination, and its effects on cognitive and motor function. The data generated from such studies will be crucial for advancing this promising therapeutic strategy towards clinical application for patients with neurodegenerative diseases.
References
- 1. Endothelial Specific Deletion of Autotaxin Improves Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophospholipid receptors in neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting autotaxin impacts disease advance in the SOD1‐G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model [mdpi.com]
- 5. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iOnctura data at AACR demonstrates unique mechanism of action for clinical stage autotaxin inhibitor IOA-289 - M Ventures [m-ventures.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy and Mechanism of Action of Novel Autotaxin Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of potent and selective autotaxin (ATX) inhibitors, with a focus on two promising compounds: PAT-505 and IOA-289. Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2] Inhibition of the ATX-LPA signaling axis represents a compelling therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis and cancer.[3][4]
Quantitative Analysis of Inhibitory Potency
The in vitro potency of PAT-505 and IOA-289 has been determined through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their efficacy in different biological contexts.
| Inhibitor | Assay Type | Substrate/Cell Line | IC50 Value (nM) | Reference |
| PAT-505 | Biochemical ATX Assay | Hep3B cells | 2 | [5] |
| Human Blood ATX Activity | Endogenous | 9.7 | [5] | |
| Mouse Plasma ATX Activity | Endogenous | 62 | [5] | |
| IOA-289 | Human Plasma ATX Activity | LPA18:2 | 36 | [6] |
Core Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided to facilitate reproducibility and further investigation.
Autotaxin Activity Assay (Fluorogenic Method)
This protocol describes the determination of ATX enzymatic activity using a fluorogenic substrate, such as FS-3, which is an LPC analogue conjugated with a fluorophore and a quencher.[7]
Materials:
-
Recombinant human autotaxin
-
Fluorogenic substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% Triton X-100, pH 8.0)
-
Test compounds (e.g., PAT-505, IOA-289) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of recombinant human autotaxin to each well of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (Crystal Violet Staining)
This protocol outlines the assessment of the effect of autotaxin inhibitors on the viability and proliferation of cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., gastrointestinal tract tumor cell lines)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Test compounds (e.g., IOA-289) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium (either complete or serum-free) containing various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[10]
-
After incubation, wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with the crystal violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a common method to evaluate the effect of autotaxin inhibitors on cancer cell migration.[8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (e.g., IOA-289) dissolved in DMSO
-
6-well or 12-well cell culture plates
-
Sterile pipette tips or a specialized wound healing tool
-
Microscope with a camera
Procedure:
-
Seed the cells in the culture plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.
-
Capture images of the scratch at time zero.
-
Incubate the plates and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure or cell migration rate for each treatment group compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models | springermedizin.de [springermedizin.de]
- 9. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Review of literature on the therapeutic potential of "ATX inhibitor 10"
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[2][3] Dysregulation of this pathway has been linked to several diseases, such as cancer, fibrosis, and inflammatory conditions.[4][5][6] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy.
This technical guide provides a comprehensive review of the literature on the therapeutic potential of autotaxin inhibitors. While the query specified "ATX inhibitor 10," this designation does not correspond to a universally recognized inhibitor. However, the compound S32826 has been referred to as compound 10 in some seminal publications.[7] Therefore, this review will include data on S32826 while focusing on other extensively studied and clinically relevant ATX inhibitors, namely Ziritaxestat (GLPG1690) and PF-8380, to provide a thorough overview of the field.
Quantitative Data on Key Autotaxin Inhibitors
The following tables summarize the key quantitative data for prominent ATX inhibitors, facilitating a comparative analysis of their potency and pharmacokinetic profiles.
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| S32826 (Compound 10) | Autotaxin | 5.6 nM | - | LPC substrate-based | [7] |
| Autotaxin | 8.8 nM | - | Recombinant autotaxin β | [4] | |
| LPA release from adipocytes | 90 nM | - | Cell-based | [4] | |
| Ziritaxestat (GLPG1690) | Autotaxin | 131 nM | 15 nM | Not Specified | [6] |
| PF-8380 | Autotaxin | 2.8 nM | - | Isolated enzyme assay | [8] |
| Rat Autotaxin | 1.16 nM | - | FS-3 substrate | [8] | |
| Human whole blood | 101 nM | - | Whole blood assay | [8] |
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| S32826 (Compound 10) | Rabbit | Topical application (2-10 mM) | Dose- and time-dependent decrease in intraocular pressure. | [1] |
| Rabbit | Single intracameral injection (~2 µM) | Reduced intraocular pressure for over 48 hours. | [1] | |
| Mouse | 10 mg/kg (p.o., i.p., s.c., i.v.) | Poor in vivo stability and/or bioavailability. | [1][5] | |
| Ziritaxestat (GLPG1690) | Mouse (Bleomycin-induced pulmonary fibrosis) | 10 and 30 mg/kg (twice a day) | Significant activity in reducing fibrosis. | [6] |
| Mouse | 3 mg/kg (oral gavage) | Sustainable decrease in plasma LPA levels. | [6] | |
| PF-8380 | Rat (Air pouch model of inflammation) | 30 mg/kg (oral) | >95% reduction of LPA levels in plasma and inflammatory tissue. | [3] |
| Mouse | 1 mg/kg (i.v.), 1-100 mg/kg (oral) | Moderate oral bioavailability (43-83%). | [8] | |
| Mouse (Glioblastoma) | 10 mg/kg with irradiation | Delayed tumor growth and diminished tumor vascularity. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)
This fluorogenic assay is commonly used for high-throughput screening of ATX inhibitors.
Principle: The assay utilizes the fluorogenic ATX substrate FS-3. The cleavage of FS-3 by ATX separates a fluorophore (fluorescein) from a quencher, leading to an increase in fluorescence that is proportional to enzyme activity.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Buffer C, concentrated).
-
Reconstitute recombinant human ATX enzyme and the FS-3 substrate in appropriate buffers.
-
Prepare a positive control inhibitor (e.g., BrP-LPA).
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add the sample compounds to be tested.
-
Add recombinant ATX to each well containing the test compounds and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.[7]
-
Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.[7]
-
-
Data Analysis:
-
The rate of increase in fluorescence is used to determine the ATX activity.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
A secondary screen is often performed to identify false positives by measuring the fluorescence of the compounds in the absence of the enzyme.[7]
-
Cell Migration Assay (Boyden Chamber)
This assay is used to assess the effect of ATX inhibitors on cell migration, a key process in cancer metastasis and fibrosis.
Principle: The Boyden chamber assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., A2058 human melanoma cells) to approximately 80% confluency.
-
Starve the cells in serum-free media for 18-24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free media.
-
-
Assay Setup:
-
Use a microchemotaxis chamber with an upper and lower well separated by a gelatin-coated membrane with pores (e.g., 8 µm).[1]
-
Add the chemoattractant (e.g., ATX) with or without the test inhibitor to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation and Staining:
-
Data Analysis:
-
Mount the stained membrane onto a glass slide and count the number of migrated cells in several high-power fields using a microscope.
-
The inhibitory effect is determined by comparing the number of migrated cells in the presence of the inhibitor to the control.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
Principle: Intratracheal or systemic administration of the cytotoxic agent bleomycin induces lung injury and inflammation, leading to the development of pulmonary fibrosis that mimics aspects of human idiopathic pulmonary fibrosis (IPF).
Protocol:
-
Animal Model:
-
Use mice (e.g., C57BL/6) of a specific age and weight.
-
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (e.g., 3 U/kg) via intratracheal instillation. A control group receives saline.
-
-
Treatment:
-
Administer the ATX inhibitor (e.g., orally) at specified doses and frequencies, starting at a defined time point relative to bleomycin administration.
-
-
Assessment of Fibrosis:
-
Sacrifice the animals at a predetermined time point (e.g., day 14 or 21).
-
Harvest the lungs for analysis.
-
Histology: Fix the lung tissue, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Homogenize a portion of the lung tissue and measure the collagen content using a Sircol collagen assay.
-
Gene Expression: Extract RNA from lung tissue and perform qRT-PCR to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin.
-
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6), on the cell surface. This binding activates various downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes.
Caption: The ATX-LPA signaling pathway and the point of intervention by ATX inhibitors.
Experimental Workflow for Screening ATX Inhibitors
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel ATX inhibitors.
Caption: A representative experimental workflow for the identification and preclinical evaluation of ATX inhibitors.
References
- 1. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"ATX inhibitor 10" as a tool compound for ATX research
An in-depth analysis of scientific literature reveals that a specific compound uniformly designated as "ATX inhibitor 10" is not consistently defined. The nomenclature for Autotaxin (ATX) inhibitors varies significantly across research groups and pharmaceutical companies, with numerous compounds being assigned the number 10 in different publications. To provide a precise and useful technical guide, clarification is required to identify the exact "this compound" of interest.
Notable compounds referred to as inhibitor "10" in various studies include S32826, a potent lipid-like inhibitor, and other distinct chemical entities identified in separate screening and development programs. Without a specific chemical name, CAS number, or reference publication, a comprehensive guide on a single "this compound" cannot be accurately compiled.
Researchers, scientists, and drug development professionals are encouraged to provide more specific details about the compound they are investigating. This will enable the generation of a targeted and in-depth technical guide covering its chemical properties, mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways, as initially requested.
Once the specific ATX inhibitor is identified, a comprehensive search for relevant data will be conducted to fulfill the core requirements of the request, including:
-
Data Presentation: Summarizing all quantitative data (e.g., IC50, Ki, EC50) into clearly structured tables.
-
Experimental Protocols: Providing detailed methodologies for key experiments.
-
Visualization: Creating diagrams for signaling pathways and experimental workflows using Graphviz.
Awaiting further clarification to proceed with the generation of a detailed technical guide on the specified "this compound."
Investigating the Pharmacodynamics of Autotaxin Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of autotaxin (ATX) inhibitors, using publicly available data on well-characterized potent inhibitors as illustrative examples. Autotaxin is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] Inhibition of ATX presents a promising therapeutic strategy for a variety of diseases.[3]
The Autotaxin-LPA Signaling Axis
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as a lysophospholipase D.[4] Its primary role is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[5][6] LPA then binds to at least six G-protein coupled receptors (LPAR1-6), activating downstream signaling cascades that influence cell proliferation, survival, migration, and cytoskeletal changes.[7] The ATX-LPA signaling axis is a key player in wound healing, cancer progression, and fibrosis.[4]
Quantitative Pharmacodynamics of Representative ATX Inhibitors
The potency of ATX inhibitors is typically assessed through in vitro enzymatic assays and whole-blood assays, followed by in vivo studies measuring the reduction of plasma LPA levels. The data below is compiled for PF-8380, a widely studied tool compound, and other notable inhibitors.
Table 1: In Vitro Potency of Selected Autotaxin Inhibitors
| Compound | Assay Type | IC50 (nM) | Source |
|---|---|---|---|
| PF-8380 | Isolated Enzyme (Human) | 2.8 | [8][9] |
| PF-8380 | Human Whole Blood | 101 | [8][9] |
| PF-8380 | Isolated Enzyme (Rat) | 1.16 | [10] |
| IOA-289 | Isolated Enzyme | Potent (Specific value not disclosed) | |
| GLPG1690 | Isolated Enzyme | Potent (Specific value not disclosed) | [11] |
| Unnamed Compound | Isolated Enzyme (Human) | 6 |[12][13] |
Table 2: In Vivo Pharmacodynamic Effects of Autotaxin Inhibitors
| Compound | Species | Dose | Time Point | Plasma LPA Reduction | Source |
|---|---|---|---|---|---|
| PF-8380 | Rat | 30 mg/kg (oral) | 3 hours | >95% | [8] |
| IOA-289 | Mouse | ~3 mg/kg (oral) | 1 hour | ~50% (ED50) | [14] |
| GLPG1690 | Human | 1000 mg (q.d.) | Steady State (0-24h) | >60% | [11][15] |
| PAT-048 | Mouse | 10 mg/kg | 24 hours | 75% |[16] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating the pharmacodynamics of novel ATX inhibitors. Below are protocols for key experiments.
3.1. In Vitro Autotaxin Activity Assay (Choline-Release Method)
This biochemical assay measures the amount of choline produced as a byproduct of LPC hydrolysis by ATX. The released choline is subsequently oxidized to produce a detectable signal.
-
Principle : ATX cleaves LPC into LPA and choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) and 4-aminoantipyrine (4-AAP) to generate a colored product, which is measured spectrophotometrically.[17]
-
Protocol Steps :
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂).[17]
-
Add recombinant human ATX enzyme and the test inhibitor at various concentrations to wells of a 96-well plate.
-
Initiate the reaction by adding the substrate, LPC (e.g., 1 mM 1-myristoyl (14:0)-LPC).[18]
-
Incubate the plate at 37°C for a defined period (e.g., 1.5 to 4 hours).[17][19]
-
Prepare a colorimetric detection mix containing choline oxidase, HRP, 4-AAP, and TOOS reagent.[17][19]
-
Add the detection mix to each well to stop the initial reaction and start the color development.
-
Measure the absorbance at 555 nm.[17]
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
3.2. In Vivo Pharmacodynamic Assessment in Rodents
This procedure evaluates the ability of an orally administered ATX inhibitor to reduce circulating LPA levels in plasma.
-
Principle : The inhibitor is administered to animals, and blood samples are collected at various time points. Plasma LPA levels are quantified using a sensitive analytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Protocol Steps :
-
Acclimate rodents (e.g., male Lewis rats or CD1 mice) to housing conditions.[14][20]
-
Administer the test inhibitor (e.g., PF-8380 at 30 mg/kg) via oral gavage. A vehicle control group is also required.[8][10]
-
Collect blood samples via cardiac puncture or tail vein bleeding at predetermined time points post-dose (e.g., 0.5, 1, 3, 6, 24 hours).[8][14]
-
Process the blood immediately to obtain plasma, often using EDTA as an anticoagulant and taking care to keep samples cold to prevent ex vivo LPA generation.[19]
-
Extract lipids from the plasma samples.
-
Analyze the concentration of specific LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.[11]
-
Calculate the percentage reduction in plasma LPA levels at each time point relative to the pre-dose or vehicle control group.
-
Conclusion
The pharmacodynamic investigation of autotaxin inhibitors is a structured process that moves from initial in vitro enzymatic screening to in vivo confirmation of target engagement. Potent inhibitors like PF-8380 and IOA-289 demonstrate a clear dose-dependent reduction of the biomarker LPA in preclinical models and in human subjects.[1][8] This robust pharmacokinetic/pharmacodynamic relationship is a critical dataset for the clinical development of ATX inhibitors as novel therapeutics for fibrotic and inflammatory diseases.[20]
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 3. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 13. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tosoh.co.jp [tosoh.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Autotaxin Inhibitor 10 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, survival, migration, and inflammation.[3][4] Dysregulation of this pathway has been linked to the progression of various diseases such as cancer, fibrosis, and chronic inflammatory disorders.[2][5] Consequently, the development of potent and specific autotaxin inhibitors has emerged as a promising therapeutic strategy.[6]
These application notes provide a comprehensive guide for the in vivo evaluation of "Autotaxin inhibitor 10," a novel investigational compound, in various mouse models of disease. The protocols outlined below are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy and mechanism of action of this inhibitor.
The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), on the surface of target cells.[2] Activation of these receptors triggers a cascade of downstream signaling events that influence cellular behavior.[7] The specific cellular response to LPA is dependent on the expression profile of LPA receptors on the cell type .[2]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of Autotaxin Inhibitor 10.
Experimental Workflow for In Vivo Efficacy Studies
A typical in vivo study to evaluate the efficacy of Autotaxin inhibitor 10 involves several key stages, from model selection and inhibitor preparation to endpoint analysis. The following diagram illustrates a generalized experimental workflow.
Caption: A generalized workflow for in vivo studies of Autotaxin Inhibitor 10.
Data Presentation: Summary of Preclinical Data for Autotaxin Inhibitors
The following tables summarize representative quantitative data from published in vivo studies of various autotaxin inhibitors. This information can serve as a reference for designing studies and interpreting results for Autotaxin inhibitor 10.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Select Autotaxin Inhibitors in Mice
| Inhibitor | Dose & Route | Tmax (hr) | Bioavailability (F%) | Plasma LPA Reduction | Reference |
| GLPG1690 | 100 mg/kg, oral | ~3 | Not Reported | >80% at 3h, >50% at 24h | [8] |
| BIO-32546 | 10 mg/kg, oral | 2 | 51% | 52% at 6h | [9] |
| PF-8380 | 30 mg/kg, oral | <3 | Not Reported | >95% in plasma | [10] |
| IOA-289 | 100 mg/kg, oral (twice daily) | Not Reported | Not Reported | Maintained inhibition | [11] |
| ONO-8430506 | 100 mg/kg, oral | Not Reported | Not Reported | >75% for 24h | [12] |
Table 2: Efficacy of Autotaxin Inhibitors in Mouse Models of Disease
| Inhibitor | Mouse Model | Dosing Regimen | Key Efficacy Readout | % Improvement vs. Control | Reference |
| GLPG1690 | 4T1 Breast Cancer (with radiotherapy) | 100 mg/kg, oral, twice daily | Tumor Growth Inhibition | Synergistic with radiotherapy | [8] |
| PAT-505 | NASH-induced Liver Fibrosis | Therapeutic dosing | Reduction in Liver Fibrosis | Robust reduction | [13] |
| PF-8380 | Surgically-induced Osteoarthritis | 2.5 ng/joint, intra-articular | Cartilage Degeneration Score | Partial protection | [14] |
| MT-5562F | Bleomycin-induced Skin Fibrosis | 30-60 mg/kg, oral, once daily | Reduction in Skin Thickness | Significant reduction | [15] |
| IOA-289 | E0771 Breast Cancer | 100 mg/kg, oral, twice daily | Tumor Growth Inhibition | Significant decrease | [16][17] |
Experimental Protocols
Murine Syngeneic Orthotopic Breast Cancer Model
This model is suitable for evaluating the anti-tumor efficacy of Autotaxin inhibitor 10 in an immunocompetent setting.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
4T1 (for BALB/c) or E0771 (for C57BL/6) murine breast cancer cells
-
Matrigel or PBS
-
Autotaxin inhibitor 10, formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture 4T1 or E0771 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.
-
Anesthetize the mice and inject 50 µL of the cell suspension (50,000 cells) into the fourth mammary fat pad.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Administer Autotaxin inhibitor 10 or vehicle via oral gavage at the predetermined dose and schedule (e.g., once or twice daily). A dose of 100 mg/kg twice daily has been effective for other ATX inhibitors.[8][17]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and overall health of the animals throughout the study.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and collect tumors, lungs (for metastasis analysis), and blood.
-
Process tissues for histopathology (H&E, Masson's trichrome for fibrosis) and immunohistochemistry (e.g., Ki67 for proliferation, CD31 for angiogenesis).[12]
-
Analyze plasma for LPA levels to confirm target engagement.
Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate anti-fibrotic therapies.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Autotaxin inhibitor 10, formulated for oral administration
-
Vehicle control
Protocol:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
Begin treatment with Autotaxin inhibitor 10 or vehicle on the day of or one day after bleomycin administration and continue daily for 14-21 days. Doses of 30-60 mg/kg once daily have been shown to be effective for other inhibitors in this model.[15]
-
Monitor mice for signs of distress and record body weight regularly.
-
At day 14 or 21, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. Inflate and fix the left lung for histopathological analysis. Homogenize the right lung for collagen quantification (e.g., Sircol or hydroxyproline assay).
-
Stain lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The Ashcroft scoring system can be used to grade the extent of fibrosis.[15]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This acute model is useful for assessing the anti-inflammatory properties of Autotaxin inhibitor 10.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
Autotaxin inhibitor 10, formulated for intraperitoneal or oral administration
-
Vehicle control
Protocol:
-
Administer Autotaxin inhibitor 10 or vehicle to mice at the desired dose. A dose of 30 mg/kg has been used for other ATX inhibitors in this model.[18]
-
After a predetermined pre-treatment time (e.g., 1 hour), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Control mice receive saline.
-
At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or tail vein sampling.
-
Prepare plasma or serum and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.[5][19]
-
Tissues such as the liver, lung, and brain can also be harvested for analysis of inflammatory gene expression by qRT-PCR.[18]
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the preclinical in vivo evaluation of Autotaxin inhibitor 10. By leveraging these established mouse models and experimental designs, researchers can effectively assess the therapeutic potential of this novel compound in oncology, fibrosis, and inflammatory diseases. Careful selection of models, appropriate dosing regimens, and comprehensive endpoint analyses will be critical for elucidating the efficacy and mechanism of action of Autotaxin inhibitor 10.
References
- 1. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of autotaxin inhibition in a surgically-induced mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Application Notes and Protocols for Testing "ATX Inhibitor 10" Efficacy in Cell Culture Models
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2][3][4] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling pathways that regulate a wide array of cellular functions, including proliferation, survival, migration, and differentiation.[1][2][4]
The ATX-LPA signaling axis is implicated in the progression of various diseases, including cancer, fibrosis, and inflammatory conditions.[2][4][5] Elevated ATX expression is associated with increased tumor progression, aggressiveness, and metastasis in various cancers such as breast, ovarian, and pancreatic cancer.[5][6][7][8] In fibrosis, this pathway promotes the differentiation of fibroblasts into myofibroblasts, a key event in the excessive deposition of extracellular matrix.[8] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for these conditions.[5][9]
"ATX Inhibitor 10" is a novel, potent, and selective small molecule inhibitor of Autotaxin. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in validated cancer and fibrosis cell culture models.
The Autotaxin-LPA Signaling Pathway
ATX converts extracellular LPC to LPA. LPA then binds to its receptors (LPARs) on the cell surface, activating G proteins (Gαi, Gαq, Gα12/13). This triggers multiple downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which ultimately drive cellular responses like proliferation, migration, survival, and cytoskeletal changes. "this compound" blocks the initial step of this cascade by inhibiting ATX enzymatic activity.
Caption: The ATX-LPA signaling pathway and the mechanism of "this compound".
Application Note 1: Inhibition of Cancer Cell Proliferation
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" on the proliferation of cancer cell lines with high ATX expression.
Recommended Cell Lines:
-
A375: Human melanoma cell line.[10]
-
OVCAR3: Human ovarian cancer cell line.[6]
-
PANC-1: Human pancreatic cancer cell line.[11]
Experimental Workflow
Caption: Workflow for the cancer cell proliferation assay.
Protocol: Cell Proliferation Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells (e.g., MDA-MB-231).
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform a serial dilution of the stock solution in serum-free medium to create 2X working concentrations (e.g., from 200 µM to 2 nM).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the log concentration of "this compound" and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MDA-MB-231 | Breast | 45.2 |
| A375 | Melanoma | 88.6 |
| OVCAR3 | Ovarian | 32.1 |
| PANC-1 | Pancreatic | 65.9 |
Application Note 2: Inhibition of Cancer Cell Migration
Objective: To assess the effect of "this compound" on the migratory capacity of cancer cells using a wound healing (scratch) assay.
Recommended Cell Lines:
-
MDA-MB-231: Highly migratory breast cancer cell line.[7]
-
SF-295: Glioblastoma cell line known for high ATX expression.[12]
Experimental Workflow
Caption: Workflow for the wound healing (scratch) assay.
Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 24-well plate and grow until they form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh low-serum (0.5-1%) medium containing different sub-lethal concentrations of "this compound" (e.g., 0 nM, 50 nM, 100 nM, 200 nM), determined from the proliferation assay.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at defined points using a microscope (Time = 0 hours).
-
Return the plate to the incubator.
-
Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the formula:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
-
Compare the wound closure rates between treated and untreated cells.
-
Data Presentation: Hypothetical Wound Closure Data (24h)
| Inhibitor Conc. (nM) | MDA-MB-231 % Wound Closure | SF-295 % Wound Closure |
| 0 (Vehicle) | 65.4% | 58.2% |
| 50 | 41.2% | 35.7% |
| 100 | 25.8% | 19.9% |
| 200 | 12.3% | 8.5% |
Application Note 3: Inhibition of Fibroblast Differentiation
Objective: To evaluate the potential of "this compound" to block the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Recommended Cell Lines:
-
NIH/3T3: Mouse embryonic fibroblast cell line.[13]
-
fHDF/TERT166: Telomerase-immortalized human dermal fibroblasts.[14]
-
Primary Human Lung Fibroblasts (HLF): A physiologically relevant model for pulmonary fibrosis.
Logical Relationship
Caption: Inhibition of TGF-β1-induced fibroblast differentiation by "this compound".
Protocol: Myofibroblast Differentiation Assay (via Immunofluorescence)
-
Cell Seeding:
-
Seed fibroblasts (e.g., primary HLFs) onto glass coverslips in a 12-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Serum Starvation:
-
After 24 hours, replace the growth medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
-
Induction and Treatment:
-
Treat the cells with recombinant human TGF-β1 (5 ng/mL) to induce myofibroblast differentiation.[14]
-
Concurrently, treat the cells with various concentrations of "this compound" (e.g., 0, 100, 500 nM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining for α-SMA:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against alpha-smooth muscle actin (α-SMA) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of α-SMA staining per cell or count the percentage of α-SMA-positive cells using image analysis software.
-
Data Presentation: Hypothetical α-SMA Expression Data
| Treatment | α-SMA Positive Cells (%) |
| Vehicle Control | 5% |
| TGF-β1 (5 ng/mL) | 85% |
| TGF-β1 + this compound (100 nM) | 42% |
| TGF-β1 + this compound (500 nM) | 15% |
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fibroblast Cell Line - Cos-7 Cell Line [cos-7.com]
- 14. anti-fibrosis drug testing - Evercyte - Forever is just enough [evercyte.com]
Application of "autotaxin inhibitor 10" in a bleomycin-induced fibrosis model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lung tissue and irreversible decline in lung function.[1][2][3] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a key driver of fibrosis.[4][5][6][7] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[7][8] LPA then binds to its G protein-coupled receptors (LPA1-6), triggering a cascade of pro-fibrotic cellular responses, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[4][5][6] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for fibrotic diseases.[8]
This document provides detailed application notes and protocols for the use of autotaxin inhibitors in a bleomycin-induced mouse model of pulmonary fibrosis, a widely used preclinical model that recapitulates many features of human IPF.[2][9][10][11] The information presented here is based on studies involving potent autotaxin inhibitors such as ziritaxestat (GLPG1690) and IOA-289.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway in Fibrosis
The ATX-LPA axis plays a central role in the pathogenesis of pulmonary fibrosis.[4][5][6] In response to lung injury, ATX levels increase in the bronchoalveolar lavage fluid (BALF), leading to elevated production of LPA.[6][12] LPA, through its receptor LPA1, mediates pro-fibrotic effects by promoting epithelial cell apoptosis, increasing vascular permeability, and driving fibroblast accumulation and activation.[4][5][6] Autotaxin inhibitors block the enzymatic activity of ATX, thereby reducing LPA levels and mitigating these downstream pro-fibrotic effects.[8][13]
Efficacy of Autotaxin Inhibitors in the Bleomycin-Induced Fibrosis Model
Preclinical studies have demonstrated the efficacy of autotaxin inhibitors in reducing fibrosis in the bleomycin-induced lung injury model. Treatment with these inhibitors leads to a significant reduction in key fibrotic markers.
Quantitative Data Summary
| Inhibitor | Dose | Administration Route | Treatment Schedule | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | 30 mg/kg, b.i.d. | Oral | Prophylactic or Therapeutic | Significantly reduced Ashcroft score and collagen content. Superior to pirfenidone in a prophylactic setting. | [14] |
| Ziritaxestat (GLPG1690) | 30 and 60 mg/kg, b.i.d. | Oral | Therapeutic (Day 7-21) | Dose-dependent reduction in Ashcroft score (17% at 30 mg/kg, 40% at 60 mg/kg) and fibrosis content. Dose-dependent reduction in BALF inflammatory cells. | [1] |
| IOA-289 | Not specified | Not specified | Not specified | Significant reduction in Ashcroft score and lung collagen deposition. | [15][16] |
| PAT-048 | 10 mg/kg | Not specified | Prophylactic or Therapeutic | Markedly attenuated bleomycin-induced dermal fibrosis. | [17] |
| PF-8380 | Not specified | Not specified | Not specified | Abrogated the development of pulmonary fibrosis and prevented lung architecture distortion. | [18] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced pulmonary fibrosis model is the most widely used animal model for studying IPF.[2][9][10][11] Intratracheal administration of bleomycin induces lung injury and inflammation, followed by the development of fibrosis.[2][9][11]
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Expose the trachea through a small incision.
-
Administer a single intratracheal dose of bleomycin (e.g., 0.04 IU/mouse) in sterile saline.[1] Some protocols may involve a second dose on day 4.[1][11]
-
Suture the incision and allow the mice to recover.
-
Monitor the animals for signs of distress. Fibrosis typically develops over 14-21 days.[1][11]
Administration of Autotaxin Inhibitors
Autotaxin inhibitors can be administered either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).[14]
Procedure:
-
Prepare the autotaxin inhibitor in a suitable vehicle for oral gavage or other desired administration route.
-
For therapeutic studies, begin treatment on day 7 post-bleomycin instillation.[1]
-
Administer the inhibitor at the desired dose and frequency (e.g., 30 or 60 mg/kg, twice daily).[1]
-
Continue treatment for a specified duration, typically 14 days.[1]
-
Include vehicle-treated and sham (saline-instilled) control groups.
Assessment of Pulmonary Fibrosis
1. Histological Analysis:
-
At the end of the study (e.g., day 21), euthanize the mice and collect the lungs.
-
Fix one lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.[1]
-
Score the severity of fibrosis using the Ashcroft scoring system.[1][9]
2. Collagen Quantification:
-
Homogenize a portion of the lung tissue.
-
Quantify the total collagen content using a Sircol Collagen Assay or by measuring hydroxyproline levels.
3. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a bronchoalveolar lavage with sterile saline.
-
Centrifuge the BAL fluid to pellet the cells.
-
Count the total number of cells and perform a differential cell count to assess inflammation.[9][10]
-
Measure the total protein concentration in the supernatant as an indicator of lung injury.[9][10]
4. Gene Expression Analysis:
-
Extract RNA from lung tissue.
-
Perform quantitative real-time PCR (qRT-PCR) or microarray analysis to assess the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and inflammatory cytokines.[19]
Conclusion
The bleomycin-induced fibrosis model is a robust and reproducible tool for evaluating the preclinical efficacy of autotaxin inhibitors. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at developing novel anti-fibrotic therapies targeting the ATX-LPA signaling pathway. The significant reduction in fibrosis observed with compounds like ziritaxestat and IOA-289 underscores the therapeutic potential of this approach for diseases like IPF.
References
- 1. atsjournals.org [atsjournals.org]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. dovepress.com [dovepress.com]
- 4. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 7. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
Preparation of Stock and Working Solutions for "ATX inhibitor 10"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"ATX inhibitor 10" is a potent, nitrogen-containing heterocyclic compound that specifically targets autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival.[2] The ATX-LPA signaling axis has been implicated in various diseases such as fibrosis, arthritis, neurodegeneration, neuropathic pain, and cancer.[1] Inhibition of ATX is therefore a critical area of research for the development of novel therapeutics. This document provides detailed protocols for the preparation of stock and working solutions of "this compound" to ensure accurate and reproducible experimental results.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2648969-30-4 | [3][4] |
| Molecular Formula | C23H20F3N9O2 | [3] |
| Molecular Weight | 511.46 g/mol | - |
| Appearance | Solid powder | General |
| Solubility | Soluble in DMSO | [1] |
Solution Recommendations
| Solution Type | Concentration | Solvent | Storage Temperature | Notes |
| Stock Solution | 10 mM | Anhydrous DMSO | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Intermediate Dilutions | 1 mM | Anhydrous DMSO | -20°C or -80°C | For preparing a range of working concentrations. |
| Working Solution | 0.1 - 10 µM | Cell culture medium or assay buffer | Use immediately | Final DMSO concentration should be <0.5%. |
Experimental Protocols
Materials
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.
-
Pre-weighing Preparation: Before opening, centrifuge the vial of "this compound" to ensure all the powder is at the bottom.
-
Weighing the Compound:
-
Tare a sterile, tared microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 511.46 g/mol = 0.00511 g = 5.11 mg
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To make a 10 mM solution with 5.11 mg of the inhibitor, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.
-
If necessary, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Preparation of Working Solutions
This protocol describes the preparation of a 1 µM working solution from the 10 mM stock solution for use in cell-based assays.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in anhydrous DMSO.
-
For example, add 10 µL of the 10 mM stock solution to 90 µL of anhydrous DMSO.
-
-
Final Working Solution:
-
Prepare the final working solution by diluting the 1 mM intermediate stock solution into the desired cell culture medium or assay buffer.
-
To prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate stock solution to 999 µL of the cell culture medium.
-
Note: The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] In this example, the final DMSO concentration is 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of "this compound".
Experimental Workflow for Solution Preparation
Caption: A step-by-step workflow for the preparation of stock and working solutions of "this compound".
References
Enzyme kinetics assay to determine the IC50 of "ATX inhibitor 10"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1][2][3] ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][4] LPA then activates a range of G protein-coupled receptors, initiating downstream signaling cascades.[1][2][4] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer, fibrosis, and inflammation.[3][4][5] Consequently, ATX has emerged as a significant therapeutic target, and the development of potent and selective ATX inhibitors is an active area of research.[3][6][7] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "ATX inhibitor 10," a potent, nitrogen-containing heterocyclic inhibitor of ATX.[5]
Signaling Pathway
The ATX-LPA signaling pathway begins with the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, leading to the activation of multiple downstream signaling pathways that regulate key cellular processes.
Caption: The ATX-LPA signaling pathway.
Experimental Workflow
The determination of the IC50 value for this compound involves a series of steps, from reagent preparation to data analysis. The following diagram outlines the general experimental workflow.
Caption: Workflow for IC50 determination.
Experimental Protocols
This section provides a detailed protocol for an in vitro enzyme kinetics assay to determine the IC50 of this compound using a fluorogenic substrate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Autotaxin (ATX) | R&D Systems | 4966-EN |
| FS-3 (Fluorogenic Substrate) | Echelon Biosciences | F-3000 |
| This compound | MedChemExpress | HY-139639 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| KCl | Sigma-Aldrich | P9541 |
| CaCl2 | Sigma-Aldrich | C1016 |
| MgCl2 | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3915 |
Assay Buffer Preparation
Prepare the assay buffer with the following components in deionized water and adjust the pH to 7.4:
-
50 mM Tris-HCl
-
140 mM NaCl
-
5 mM KCl
-
1 mM CaCl2
-
1 mM MgCl2
-
0.1% Fatty Acid-Free BSA
Reagent Preparation
-
Recombinant ATX: Reconstitute lyophilized ATX in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock to the final working concentration (e.g., 1-5 nM) in assay buffer.
-
FS-3 Substrate: Prepare a 10 mM stock solution of FS-3 in DMSO. Store at -20°C. On the day of the experiment, dilute the stock to the final working concentration (e.g., 1-10 µM) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Perform serial dilutions of the inhibitor in DMSO to create a range of concentrations for the IC50 determination (e.g., from 1 µM to 0.01 nM).
Enzyme Assay Protocol
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 1 µL of the serially diluted this compound to the respective wells. For the control wells (100% activity), add 1 µL of DMSO. For the blank wells (no enzyme), add 1 µL of DMSO.
-
Add 25 µL of the diluted recombinant ATX solution to all wells except the blank wells. To the blank wells, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The excitation and emission wavelengths for FS-3 are typically around 485 nm and 528 nm, respectively.[8][9]
Data Analysis
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average V₀ of the blank wells from the V₀ of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ of control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[10][11] The equation for the curve is typically: Y = 100 / (1 + 10^((LogIC50-X)*HillSlope))
Data Presentation
The results of the IC50 determination for this compound should be summarized in a clear and concise table.
| Inhibitor | IC50 (nM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
-
IC50: The concentration of the inhibitor that reduces the enzyme activity by 50%.[10]
-
Hill Slope: Describes the steepness of the dose-response curve.
-
R²: The coefficient of determination, indicating the goodness of fit of the curve.
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound. The detailed protocol and data analysis workflow will enable researchers to accurately assess the potency of this and other ATX inhibitors, facilitating the drug discovery and development process in the context of ATX-related pathologies.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic phospholipid substrate to detect lysophospholipase D/autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
Application Notes and Protocols: Assessing the Effects of ATX Inhibitor 10 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the impact of "ATX inhibitor 10," a potent antagonist of autotaxin (ATX), on cytokine production in a cellular context. Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a variety of physiological and pathological processes, including inflammation.[1][2] LPA can stimulate cells to produce a range of cytokines through its G protein-coupled receptors.[3][4] By blocking the enzymatic activity of ATX, ATX inhibitors reduce the levels of LPA, which can, in turn, modulate inflammatory responses by altering cytokine profiles.[1][2] This protocol outlines the necessary steps to quantify these changes and assess the therapeutic potential of this compound.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on the secretion of key pro-inflammatory and anti-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Vehicle Control (LPS only) (pg/mL) | This compound (1 µM) + LPS (pg/mL) | % Inhibition / Stimulation |
| TNF-α | 1520 ± 125 | 684 ± 72 | 55% Inhibition |
| IL-6 | 2350 ± 210 | 987 ± 115 | 58% Inhibition |
| IL-1β | 450 ± 38 | 207 ± 25 | 54% Inhibition |
| IL-10 | 180 ± 22 | 288 ± 31 | 60% Stimulation |
| IL-12p70 | 320 ± 29 | 154 ± 18 | 52% Inhibition |
| IFN-γ | 85 ± 9 | 41 ± 6 | 52% Inhibition |
-
Data are presented as mean ± standard deviation and are representative of expected results.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following ATX Inhibitor 10 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3][4] The ATX-LPA signaling axis plays a crucial role in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[4][5][6] LPA exerts its effects through a family of G protein-coupled receptors (LPAR1-6), influencing immune cell trafficking, activation, and function.[1][7] Consequently, inhibitors of ATX are emerging as a promising therapeutic strategy for various diseases.[3][6] "ATX inhibitor 10" represents a novel investigational compound designed to specifically suppress the enzymatic activity of autotaxin.
These application notes provide a comprehensive guide for the analysis of immune cell populations using flow cytometry following the administration of "this compound." The provided protocols and data summaries are designed to assist researchers in immunology, pharmacology, and drug development in evaluating the immunomodulatory effects of this new therapeutic agent.
Mechanism of Action
This compound is hypothesized to function by binding to autotaxin and inhibiting its lysophospholipase D activity, thereby reducing the production of extracellular LPA.[1] This reduction in LPA levels is expected to modulate the downstream signaling through LPA receptors on various immune cells, impacting their migration, proliferation, and effector functions.[1][8]
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations and their functional markers following treatment with an ATX inhibitor, based on preclinical studies with similar compounds such as PF-8380.
Table 1: Expected Effects of this compound on T Cell Populations in Tumor Microenvironment
| Cell Population | Marker Panel | Expected Change with this compound | Reference |
| Total CD8+ T Cells | CD45+, CD3+, CD8+ | Significant Increase | [9] |
| Effector CD8+ T Cells | CD45+, CD3+, CD8+, Granzyme B+ | Robust Increase (especially in combination with anti-PD-1) | [9] |
| Activated CD8+ T Cells | CD45+, CD3+, CD8+, CD44+, CD62L- | Increase | [10] |
| CD4+ T Cells | CD45+, CD3+, CD4+ | No significant alteration | [9] |
Table 2: Expected Effects of this compound on Macrophage and Myeloid Cell Populations
| Cell Population | Marker Panel | Expected Change with this compound | Reference |
| Pro-inflammatory (M1) Macrophages | CD45+, CD11b+, F4/80+, CD80+ | Attenuation of LPS/IFNγ-induced activation | [11] |
| CD11b+/CD172A+ Myeloid Cells | CD11b+, CD172A+ | Decrease in infiltration in certain inflammatory models | [12] |
| Monocyte Chemotaxis | (Functional Assay) | Decreased migration towards MCP-1 | [13] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tissues
Objective: To obtain a single-cell suspension from lymphoid organs or tumor tissue for flow cytometry analysis.
Materials:
-
Spleen, lymph nodes, or tumor tissue
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Sterile petri dishes
-
Syringe plungers
-
ACK lysis buffer (for spleen)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Aseptically harvest tissues (spleen, lymph nodes, or tumor) from mice treated with "this compound" or vehicle control.
-
Place each tissue sample in a separate petri dish containing 5 mL of cold RPMI-1640 with 10% FBS.
-
Mechanically dissociate the tissue by gently mashing it against a 70 µm cell strainer using the plunger of a sterile syringe.
-
Rinse the strainer with an additional 5 mL of media to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
For spleen samples, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells. Add 10 mL of media to neutralize the lysis buffer.
-
For other tissues, resuspend the pellet in 10 mL of PBS.
-
Centrifuge the cells again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
Protocol 2: Immunophenotyping of Immune Cells by Flow Cytometry
Objective: To identify and quantify different immune cell populations using fluorochrome-conjugated antibodies.
Materials:
-
Single-cell suspension (from Protocol 1)
-
Flow Cytometry Staining Buffer
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
96-well V-bottom plate or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.
-
Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated antibody cocktail for surface staining to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If performing intracellular staining (e.g., for Granzyme B or FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by staining with intracellular antibodies.
-
If no intracellular staining is required, resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include single-color controls for compensation and fluorescence minus one (FMO) controls for proper gating.
Suggested Antibody Panels:
-
T Cell Panel:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD44 (Activation/Memory marker)
-
CD62L (Naive/Memory marker)
-
Granzyme B (Cytotoxicity marker - requires intracellular staining)
-
PD-1 (Exhaustion marker)
-
-
Myeloid Cell Panel:
-
CD45 (pan-leukocyte marker)
-
CD11b (Myeloid marker)
-
F4/80 (Macrophage marker - mouse)
-
Ly6G (Neutrophil marker - mouse)
-
Ly6C (Monocyte marker - mouse)
-
CD11c (Dendritic cell marker)
-
MHC-II (Antigen presentation marker)
-
CD80/CD86 (Co-stimulatory markers)
-
CD206 (M2 macrophage marker)
-
Conclusion
The administration of ATX inhibitors has been shown to significantly modulate the immune landscape, particularly by enhancing the infiltration and effector function of CD8+ T cells within the tumor microenvironment and by altering macrophage activity.[9][11] The protocols and information provided herein offer a robust framework for researchers to meticulously evaluate the immunological impact of "this compound." Consistent application of these methods will facilitate a deeper understanding of its mechanism of action and aid in its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]
- 9. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autotaxin Inhibition Reduces Cardiac Inflammation and Mitigates Adverse Cardiac Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LPA Levels Post-Treatment with ATX Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2] Dysregulation of LPA signaling is implicated in various pathological conditions such as cancer, fibrosis, and inflammation.[2][3] The primary enzyme responsible for extracellular LPA production is autotaxin (ATX), which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[1][4] Consequently, inhibitors of ATX are of significant therapeutic interest.
"ATX inhibitor 10" represents a novel potent and selective inhibitor of autotaxin. These application notes provide detailed protocols for the quantitative analysis of various LPA species in biological matrices, such as plasma, following treatment with "this compound" using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and for assessing the efficacy of ATX inhibitors in preclinical and clinical research.
Signaling Pathway
LPA exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[3][5] This interaction activates downstream signaling cascades involving G proteins such as Gi/o, Gq/11, G12/13, and Gs.[3] These pathways, in turn, modulate the activity of effector enzymes like phospholipase C (PLC), adenylyl cyclase, and small GTPases of the Rho family, leading to diverse cellular responses.[2][3]
Caption: LPA Signaling Pathway and Inhibition by this compound.
Quantitative Analysis of LPA Species
The following table summarizes hypothetical quantitative data for major LPA species in mouse plasma before and after treatment with "this compound". This data exemplifies the expected outcome of a successful experiment, demonstrating a significant reduction in circulating LPA levels. A potent ATX inhibitor like PF-8380 has been shown to cause a rapid decrease in plasma LPA levels in mice.[6]
| LPA Species | Pre-treatment (ng/mL) | Post-treatment (ng/mL) | % Decrease |
| 16:0 LPA | 15.2 ± 2.1 | 3.1 ± 0.8 | 79.6% |
| 18:0 LPA | 8.5 ± 1.5 | 1.8 ± 0.5 | 78.8% |
| 18:1 LPA | 25.8 ± 3.5 | 5.2 ± 1.1 | 79.8% |
| 18:2 LPA | 30.1 ± 4.2 | 6.5 ± 1.5 | 78.4% |
| 20:4 LPA | 12.4 ± 1.9 | 2.5 ± 0.7 | 79.8% |
| 22:6 LPA | 5.6 ± 0.9 | 1.2 ± 0.4 | 78.6% |
| Total LPA | 97.6 ± 14.1 | 20.3 ± 5.0 | 79.2% |
Experimental Protocols
Protocol 1: Sample Collection and Preparation
Objective: To properly collect and prepare biological samples for LPA analysis.
Materials:
-
K2-EDTA collection tubes
-
Centrifuge
-
Pipettes and sterile tips
-
Protein LoBind tubes
-
Internal Standard (IS) solution (e.g., 17:0 LPA in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.1 M HCl
Procedure:
-
Blood Collection: Collect whole blood into K2-EDTA tubes.
-
Plasma Separation: Immediately centrifuge the blood at 1,300 x g for 10 minutes at 4°C to separate plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) to clean Protein LoBind tubes, avoiding the buffy coat.
-
Storage: Store plasma samples at -80°C until analysis.
-
Sample Thawing: On the day of analysis, thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., 17:0 LPA at 1 µg/mL).
-
Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):
-
Add 200 µL of methanol to the plasma sample.
-
Vortex for 1 minute.
-
Add 100 µL of chloroform.
-
Vortex for 1 minute.
-
Add 100 µL of 0.1 M HCl.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a gel-loading pipette tip and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of mobile phase A (see Protocol 2).
Protocol 2: LC-MS/MS Method for LPA Quantification
Objective: To quantitatively measure different LPA species using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 95:5 Water:Methanol with 0.1% Formic Acid
-
Mobile Phase B: 95:5 Methanol:Water with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-20% B
-
12.1-15 min: 20% B
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
16:0 LPA: m/z 409.3 → 153.0
-
18:0 LPA: m/z 437.3 → 153.0
-
18:1 LPA: m/z 435.3 → 153.0
-
18:2 LPA: m/z 433.3 → 153.0
-
20:4 LPA: m/z 457.3 → 153.0
-
22:6 LPA: m/z 481.3 → 153.0
-
17:0 LPA (IS): m/z 423.3 → 153.0
-
-
Dwell Time: 50 ms
-
Collision Gas: Argon
Data Analysis:
-
Generate a calibration curve using known concentrations of LPA standards.
-
Quantify the endogenous LPA species in the samples by interpolating their peak area ratios to the internal standard against the calibration curve.
-
It is crucial to separate LPA from other lysophospholipids, such as lysophosphatidylcholine (LPC), to avoid in-source fragmentation and artificially inflated LPA levels.[7] The chromatographic method should be optimized to ensure baseline separation.
Experimental Workflow
The following diagram illustrates the overall workflow from sample collection to data analysis for measuring the effect of "this compound" on LPA levels.
Caption: Workflow for LPA Measurement after ATX Inhibitor Treatment.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "ATX inhibitor 10" solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with "ATX inhibitor 10" in aqueous solutions. The following information is designed to provide direct answers to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My "this compound" is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is the first step?
Q2: What organic solvents are recommended for creating a stock solution of a poorly soluble inhibitor?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions of hydrophobic compounds for biological assays.[7] For instance, a stock solution can be prepared by dissolving the inhibitor in an organic solvent, which is then diluted with the aqueous buffer of choice.[7] It's crucial to be aware of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. A general recommendation is to keep the final concentration of DMSO or DMF below 1%, and ideally below 0.1%.
Q3: I've prepared a stock solution in DMSO, but the inhibitor precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." Several strategies can be employed to overcome this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of "this compound" in your assay.
-
Use a co-solvent: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[8][9] Ethanol is a common choice. You can try preparing your working solution in a buffer containing a small percentage of an appropriate co-solvent.
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[5][8][10] If "this compound" has acidic or basic functional groups, adjusting the pH of your buffer may improve its solubility. According to the Henderson-Hasselbalch equations, modifying the pH can greatly impact the aqueous solubility of a drug that can be ionized.[10]
-
Incorporate surfactants: Surfactants like Tween-80 or Pluronic F-68 can be used to increase the solubility of poorly soluble drugs.[9][11] They form micelles that can encapsulate the hydrophobic inhibitor, aiding its dispersion in the aqueous medium.
Q4: Can I use sonication or vortexing to improve the solubility of "this compound"?
A4: Yes, mechanical methods like sonication and vortexing can aid in the dissolution process. Applying energy can help to break down aggregates and increase the surface area of the compound exposed to the solvent. However, these methods are often temporary solutions, and the compound may precipitate out over time once the agitation stops. They are best used in conjunction with the solubilization strategies mentioned above.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with "this compound".
Problem: "this compound" powder is not dissolving in the chosen aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Low intrinsic aqueous solubility of the compound. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer.[7] | See Protocol 1: Preparation of a Concentrated Stock Solution. |
| Incorrect buffer pH for an ionizable compound. | Adjust the pH of the aqueous buffer. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial.[5][8][10] | See Protocol 2: pH Adjustment for Solubility Enhancement. |
| Compound has formed aggregates. | Use sonication or gentle heating to aid dissolution. | See Protocol 3: Aiding Dissolution with Sonication and Heating. |
Problem: Precipitate forms after diluting the organic stock solution into the aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Final concentration exceeds the solubility limit in the aqueous buffer. | Decrease the final concentration of "this compound" in the working solution. | Perform a serial dilution of your stock solution to find the maximum soluble concentration. |
| The percentage of organic solvent is too low to maintain solubility. | Incorporate a co-solvent into the aqueous buffer.[8][9] | See Protocol 4: Using Co-solvents to Improve Solubility. |
| The compound is unstable in the aqueous environment. | Prepare fresh working solutions immediately before each experiment. | N/A |
Quantitative Data Summary
While specific solubility data for "this compound" is not publicly available, the following table provides a general overview of solubility classifications that can be used as a reference when troubleshooting.
| Solubility Classification | Parts of Solvent Required for 1 Part of Solute | Approximate mg/mL |
| Very soluble | < 1 | > 1000 |
| Freely soluble | 1 - 10 | 100 - 1000 |
| Soluble | 10 - 30 | 33 - 100 |
| Sparingly soluble | 30 - 100 | 10 - 33 |
| Slightly soluble | 100 - 1000 | 1 - 10 |
| Very slightly soluble | 1000 - 10,000 | 0.1 - 1 |
| Practically insoluble | > 10,000 | < 0.1 |
Data adapted from general pharmaceutical guidelines.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of "this compound" powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, TRIS) at a concentration slightly higher than the final desired concentration.
-
Initial pH Measurement: Measure the initial pH of the buffer using a calibrated pH meter.
-
pH Adjustment: Gradually add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the buffer while stirring, monitoring the pH until the desired value is reached.
-
Volume Adjustment: Adjust the final volume of the buffer with distilled water to achieve the desired final concentration.
-
Test Solubility: Attempt to dissolve "this compound" or a dilution of its stock solution in the pH-adjusted buffer.
Protocol 3: Aiding Dissolution with Sonication and Heating
-
Initial Suspension: Prepare a suspension of "this compound" in the desired solvent.
-
Sonication: Place the vial containing the suspension in a bath sonicator. Sonicate for 5-15 minutes, monitoring for dissolution.
-
Gentle Heating: If sonication is insufficient, gently warm the solution in a water bath (e.g., 37°C). Do not overheat, as this may degrade the compound.
-
Cooling and Observation: Allow the solution to cool to room temperature and observe for any precipitation.
Protocol 4: Using Co-solvents to Improve Solubility
-
Prepare Co-solvent Buffer: Prepare the aqueous buffer containing a specific percentage of a water-miscible co-solvent (e.g., 5-10% ethanol).
-
Stock Solution Dilution: Dilute the "this compound" stock solution (prepared in DMSO or DMF) into the co-solvent buffer.
-
Observation: Observe for any signs of precipitation. If the solution remains clear, this indicates improved solubility.
-
Control Experiment: It is crucial to run a vehicle control experiment with the same concentration of the co-solvent to ensure it does not affect the experimental outcome.
Visualizations
Caption: The Autotaxin (ATX) signaling pathway and the inhibitory action of "this compound".
Caption: A logical workflow for troubleshooting the solubility of "this compound".
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijcsrr.org [ijcsrr.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of "ATX inhibitor 10" in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATX Inhibitor 10 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[1][2][3][4] By inhibiting ATX, "this compound" reduces the production of extracellular LPA, thereby attenuating LPA-mediated signaling.
Q2: What are the recommended working concentrations for this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell type, assay duration, and specific experimental conditions. We recommend starting with a dose-response experiment to determine the optimal concentration for your specific model. A typical starting range for in vitro cellular assays is between 10 nM and 1 µM. For most cell lines, significant inhibition of ATX activity is observed in the low nanomolar range. Always use the lowest concentration that achieves the desired biological effect to minimize the potential for off-target effects.[5]
Q3: Is this compound known to have off-target effects?
A3: While this compound has been designed for high selectivity towards ATX, like many small molecule inhibitors, it may exhibit off-target activity at higher concentrations.[6][7][8] Kinase profiling studies have shown that at concentrations above 5 µM, this compound can inhibit the activity of several kinases, including SRC and ROCK. It is crucial to perform experiments at concentrations well below this threshold to ensure that the observed effects are due to the inhibition of ATX.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a solid. For use in cell culture, we recommend preparing a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can have cytotoxic effects.[9]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cellular assays.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Q: I am observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of ATX. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Step 1: Confirm On-Target Toxicity vs. Off-Target Effects.
-
LPA Rescue Experiment: The primary function of ATX is to produce LPA.[1][3] If the observed toxicity is due to the on-target inhibition of ATX, it should be at least partially reversible by the addition of exogenous LPA to the culture medium. Co-incubate your cells with this compound and varying concentrations of LPA (e.g., 1-10 µM). If cell viability is restored, the initial toxicity was likely due to the depletion of LPA.
-
Control Compound: If available, use a structurally distinct ATX inhibitor with a different off-target profile. If both compounds produce similar levels of toxicity at concentrations that inhibit ATX to a similar extent, the effect is more likely to be on-target.
-
-
Step 2: Investigate Potential Off-Target Kinase Inhibition.
-
Western Blot Analysis: At higher concentrations, this compound has been shown to inhibit kinases such as SRC and ROCK. The inhibition of these kinases can lead to apoptosis or cell cycle arrest in certain cell types. Perform a western blot to analyze the phosphorylation status of downstream targets of these kinases. For example, a decrease in the phosphorylation of Src family kinases at their activation loop or a decrease in the phosphorylation of myosin light chain (a ROCK substrate) could indicate off-target activity.
-
Phenotypic Comparison: Compare the cellular phenotype observed with this compound to that of known SRC or ROCK inhibitors. Similar morphological changes or effects on cell adhesion and migration could point towards off-target effects.
-
-
Step 3: Rule out Experimental Artifacts.
-
DMSO Control: Ensure that the final concentration of DMSO is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).
-
Solubility Issues: Poor solubility of the inhibitor can lead to the formation of precipitates that can be cytotoxic. Visually inspect your culture medium for any signs of precipitation. If you suspect solubility issues, try preparing fresh dilutions of the inhibitor.
-
Issue 2: Inconsistent or Lack of Expected Biological Effect
Q: I am not observing the expected biological effect (e.g., inhibition of cell migration) even at high concentrations of this compound. What should I do?
A: A lack of response can be due to several factors related to the inhibitor, the cells, or the assay itself.
-
Step 1: Verify Inhibitor Activity and Assay Conditions.
-
Positive Control: Include a positive control in your experiment. This could be a different, well-characterized ATX inhibitor or a treatment that is known to produce the desired effect in your cell line.
-
LPC Availability: The activity of ATX is dependent on the availability of its substrate, lysophosphatidylcholine (LPC).[1] Ensure that your cell culture medium contains a sufficient amount of LPC. Serum-containing medium is typically a good source of LPC. If you are using serum-free medium, you may need to supplement it with LPC.
-
-
Step 2: Assess the Role of the ATX/LPA Axis in Your Model.
-
ATX Expression: Confirm that your cells of interest secrete active ATX. You can measure ATX levels in the conditioned medium using an ELISA or a functional assay.
-
LPA Receptor Expression: Your cells must express the appropriate LPA receptors to respond to changes in extracellular LPA levels.[2][3] Use qPCR or western blotting to check for the expression of LPAR1-6.
-
LPA Responsiveness: Test the responsiveness of your cells to exogenous LPA. If your cells do not exhibit the biological response of interest (e.g., migration) upon stimulation with LPA, it is unlikely that inhibiting LPA production with this compound will have a significant effect.
-
-
Step 3: Consider Alternative Signaling Pathways.
-
It is possible that the biological process you are studying is regulated by multiple, redundant signaling pathways. Even if the ATX/LPA axis is inhibited, other pathways may compensate and maintain the cellular function.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| Autotaxin (ATX) | 5 | Biochemical |
| SRC | 7,500 | Kinase Assay |
| ROCK1 | 12,000 | Kinase Assay |
| ROCK2 | 15,000 | Kinase Assay |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.[10][11][12][13]
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (and appropriate vehicle controls).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
2. Western Blot for Off-Target Kinase Inhibition
This protocol can be used to assess the phosphorylation status of downstream targets of potential off-target kinases.[14][15][16]
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-MLC, anti-MLC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Kinase Profiling
To comprehensively assess the selectivity of this compound, a kinase profiling service can be utilized.[17][18][19][20][21] These services typically screen the inhibitor against a large panel of purified kinases and report the inhibitory activity at one or more concentrations. This can provide a broad overview of the inhibitor's selectivity and help identify potential off-target kinases.
Visualizations
Caption: The Autotaxin (ATX)-LPA signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cell toxicity with this compound.
Caption: Relationship between on-target and off-target effects of this compound.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot analysis and kinase activity assays [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. キナーゼ選択性プロファイリングサービス [promega.jp]
- 18. pharmaron.com [pharmaron.com]
- 19. assayquant.com [assayquant.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
Improving the in vivo efficacy and bioavailability of "ATX inhibitor 10"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "ATX Inhibitor 10" in in vivo experiments. Our goal is to help you optimize experimental design and overcome common challenges to improve the efficacy and bioavailability of this potent Autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions by inhibiting the enzymatic activity of Autotaxin (ATX).[1] ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3][4] LPA is a bioactive lipid mediator that signals through at least six G-protein coupled receptors (LPARs) to regulate a wide array of biological functions, including cell proliferation, survival, and migration.[5][6] By blocking ATX, "this compound" reduces the production of LPA, thereby attenuating its downstream signaling pathways.[1] This mechanism is a key area of investigation for therapies targeting diseases where the ATX-LPA axis is dysregulated, such as cancer, fibrosis, and inflammatory conditions.[1][5]
Q2: What are the known in vitro properties of this compound?
A2: "this compound" has demonstrated excellent potency in a rat whole blood assay. It also shows favorable metabolic stability in human liver microsomes and excellent permeability. However, it is important to note that it has been observed to inhibit the hERG channel with an IC50 of 5.2 μM.[7]
Q3: What are the potential challenges in achieving optimal in vivo efficacy with this compound?
A3: While "this compound" shows promise in vitro, several factors can affect its in vivo efficacy. These include suboptimal bioavailability due to poor solubility, first-pass metabolism, and potential off-target effects. Researchers should carefully consider formulation strategies and administration routes to maximize systemic exposure and therapeutic effect.
Q4: How can I improve the oral bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like many small molecule inhibitors.[8][9] These include:
-
Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10][11]
-
Nanoparticle formulations: Reducing particle size to the nanoscale increases the surface area for dissolution, which can enhance absorption.[8][10]
-
Amorphous solid dispersions: Dispersing the inhibitor in a polymer matrix can increase its apparent solubility and dissolution rate.[9]
-
Salt formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low plasma exposure after oral administration | Poor aqueous solubility of this compound. | Consider formulation strategies such as micronization, solid dispersions, or lipid-based formulations to enhance solubility and dissolution.[10][12] |
| High first-pass metabolism in the liver. | Explore alternative routes of administration like subcutaneous (SC) or intraperitoneal (IP) injection to bypass the liver.[13] Co-administration with a cytochrome P450 inhibitor could also be investigated, though this requires careful consideration of potential drug-drug interactions. | |
| High variability in in vivo efficacy between subjects | Inconsistent food and water intake affecting absorption. | Standardize the feeding schedule of experimental animals. For oral dosing, consider administering the compound in a fasted or fed state consistently across all subjects. |
| Differences in gut microbiome affecting metabolism. | Ensure that all experimental animals are sourced from the same vendor and housed under identical conditions to minimize variations in gut flora. | |
| Observed off-target effects or toxicity | Inhibition of other cellular targets, such as the hERG channel, as indicated by in vitro data.[7] | Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. Consider designing and synthesizing analogs of this compound with modifications aimed at reducing off-target activity while retaining ATX inhibition. |
| Poor distribution to the target tissue. | Analyze the pharmacokinetic profile of the inhibitor in different tissues to determine if it is reaching the site of action. Formulation with targeting moieties or using administration routes that favor delivery to the target organ could be explored. | |
| Lack of correlation between in vitro potency and in vivo efficacy | Insufficient target engagement in the in vivo setting. | Measure the levels of LPA in plasma or target tissues after administration of this compound to confirm target engagement.[14] A dose-dependent reduction in LPA levels would indicate that the inhibitor is reaching its target and exerting its intended pharmacological effect.[15] |
| Rapid clearance of the inhibitor from circulation. | Determine the pharmacokinetic parameters (half-life, clearance rate) of the compound. If clearance is too rapid, consider more frequent dosing or a sustained-release formulation.[13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of this compound
Objective: To determine the pharmacokinetic profile and oral bioavailability of "this compound" in a rodent model.
Materials:
-
"this compound"
-
Vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate rats for at least one week prior to the experiment with free access to food and water.
-
Dose Preparation: Prepare a solution or suspension of "this compound" in the chosen vehicle for both oral (PO) and intravenous (IV) administration. The IV formulation must be a clear solution.
-
Animal Groups: Divide the animals into two groups:
-
Group 1: IV administration (e.g., 1 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing:
-
For the IV group, administer the dose via the tail vein.
-
For the PO group, administer the dose using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Half-life (t1/2)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: In Vivo Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of "this compound" in a relevant in vivo disease model (e.g., a model of fibrosis or cancer where the ATX-LPA axis is implicated).
Materials:
-
"this compound" formulated for in vivo administration
-
Vehicle control
-
Positive control (if available)
-
Disease model animals (e.g., bleomycin-induced pulmonary fibrosis model in mice)
-
Equipment for disease induction and assessment (e.g., intratracheal instillation device, micro-CT for lung imaging)
-
Materials for tissue collection and analysis (e.g., histology, qPCR, ELISA)
Methodology:
-
Disease Induction: Induce the disease in the experimental animals according to the established protocol.
-
Animal Groups: Randomly assign the animals to the following groups:
-
Group 1: Vehicle control
-
Group 2: "this compound" (low dose)
-
Group 3: "this compound" (high dose)
-
Group 4: Positive control (optional)
-
-
Treatment: Begin treatment with "this compound" or controls at a predetermined time point after disease induction. Administer the treatment for a specified duration (e.g., daily for 14 days).
-
Monitoring: Monitor the animals regularly for clinical signs of disease progression and any adverse effects of the treatment.
-
Efficacy Assessment: At the end of the treatment period, evaluate the therapeutic efficacy using relevant endpoints. For a pulmonary fibrosis model, this could include:
-
Histological analysis: Assess the extent of fibrosis in lung tissue sections stained with Masson's trichrome.
-
Biochemical markers: Measure the levels of collagen in the lung tissue.
-
Gene expression analysis: Quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) using qPCR.
-
LPA levels: Measure LPA concentrations in bronchoalveolar lavage fluid (BALF) or plasma to confirm target engagement.
-
-
Data Analysis: Statistically analyze the data to compare the treatment groups with the vehicle control group to determine the efficacy of "this compound".
References
- 1. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
"ATX inhibitor 10" stability and storage best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 10. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Stability and Storage
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder. Recommended storage temperatures and expected stability durations are summarized in the table below. While MedchemExpress suggests that the compound is relatively stable at room temperature for short periods, adherence to the recommended storage conditions is crucial for long-term stability and experimental reproducibility.[1][2] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the most accurate storage guidelines.[1]
Table 1: Recommended Storage Conditions for this compound (Solid Form)
| Storage Temperature | Expected Stability |
| -20°C | 3 years |
| 4°C | 2 years |
Data is based on general guidelines for similar compounds from MedchemExpress and should be confirmed with the product-specific Certificate of Analysis.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at low temperatures to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can impact the compound's integrity.
Table 2: Recommended Storage Conditions for this compound (in Solvent)
| Storage Temperature | Expected Stability |
| -80°C | 6 months |
| -20°C | 1 month |
Data is based on general guidelines for similar compounds from MedchemExpress. If a solution is stored at -20°C for more than one month, its efficacy should be re-verified.[2]
Q3: Is this compound sensitive to light?
Solubility and Solution Preparation
Q4: What solvents can I use to dissolve this compound?
This compound is a nitrogen-containing heterocyclic compound.[1][3] Generally, such compounds are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For biological experiments, DMSO is a common choice for preparing concentrated stock solutions.
Q5: I am having trouble dissolving this compound. What can I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C and mix to aid dissolution.
-
Sonication: Use a sonicator bath to increase the dissolution rate.
-
Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as absorbed moisture can affect solubility.
Q6: How do I prepare a working solution for my cell-based assay?
To prepare a working solution, dilute your concentrated stock solution (e.g., in DMSO) with your cell culture medium. It is recommended to perform a serial dilution to achieve the desired final concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Conditions
This protocol outlines a method to determine the stability of this compound in your specific experimental buffer or medium.
Materials:
-
This compound
-
Experimental buffer/medium (e.g., PBS, cell culture medium)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration in your experimental buffer/medium.
-
Divide the solution into several aliquots.
-
Store the aliquots at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the inhibitor remaining relative to the 0-hour time point to determine its stability.
Protocol 2: Determining the Solubility of this compound
This protocol describes a method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS, ethanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system or a spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex it vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Serially dilute the supernatant with the same solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on an HPLC or spectrophotometer.
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent.
Signaling Pathway and Troubleshooting
Autotaxin Signaling Pathway
Autotaxin (ATX) is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, migration, and survival. This compound exerts its effect by blocking the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.
Caption: Autotaxin (ATX) converts LPC to LPA, which activates downstream signaling. This compound blocks this process.
Troubleshooting Experimental Issues
Caption: A logical workflow to troubleshoot common issues when using this compound in experiments.
References
Common pitfalls in autotaxin inhibitor enzyme assays and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with autotaxin (ATX) inhibitor enzyme assays.
Troubleshooting Guides
Question: Why is my background signal high in my fluorescence-based assay (e.g., FS-3 assay)?
Answer: High background fluorescence can obscure the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio and inaccurate measurements. Here are several potential causes and their solutions:
-
Autohydrolysis of Substrate: The fluorescent substrate (e.g., FS-3) may be hydrolyzing spontaneously over time.
-
Solution: Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of reconstituted substrate.
-
-
Contaminated Reagents or Buffers: Buffers or other assay components may contain fluorescent contaminants.
-
Solution: Use high-purity reagents and solvents (e.g., HPLC-grade water) for all buffers and solutions. Test individual components for fluorescence before use.
-
-
Well-to-Well Contamination: Spillage or carryover between wells can lead to artificially high readings in background wells.
-
Solution: Exercise care during pipetting to avoid splashing. Use fresh pipette tips for each addition.
-
-
Intrinsic Fluorescence of Test Compounds: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths of the assay.
-
Solution: Screen all test compounds for intrinsic fluorescence at the assay wavelengths in the absence of enzyme and substrate. If a compound is fluorescent, consider using an alternative, non-fluorescent assay method (e.g., a colorimetric or mass spectrometry-based assay).
-
Question: My colorimetric assay (e.g., TOOS or BNPP assay) shows inconsistent results or high variability. What are the common causes?
Answer: High variability in colorimetric assays can arise from several factors related to reagent stability and reaction conditions.
-
Precipitation of Test Compound: The inhibitor may not be fully soluble in the assay buffer, leading to light scattering and inaccurate absorbance readings.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.[1] Check the solubility of your compounds in the final assay buffer.
-
-
Interference from Reducing Agents: The TOOS assay, which relies on a peroxidase-coupled reaction, is sensitive to interference from reducing agents that can react with the hydrogen peroxide intermediate.[2]
-
Solution: Avoid including strong reducing agents like DTT or β-mercaptoethanol in your sample or assay buffer. If their presence is unavoidable, a different assay format should be considered.
-
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent temperature across the plate can lead to variability.
-
Solution: Ensure the plate is uniformly equilibrated to the reaction temperature (e.g., 37°C) before initiating the reaction.[1] Use a plate incubator to maintain a constant temperature throughout the assay.
-
-
Inaccurate Pipetting: Small errors in the volumes of enzyme, substrate, or inhibitor can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting technique. For high-throughput screening, consider using automated liquid handlers.
-
Question: The potency (IC50) of my inhibitor changes depending on the substrate I use (e.g., FS-3 vs. LPC). Why is this happening?
Answer: Substrate-dependent inhibition is a known phenomenon for some autotaxin inhibitors and can be attributed to the different binding kinetics and conformations the enzyme adopts with different substrates.
-
Different Catalytic Pathways: The catalytic pathway and kinetics of ATX can vary significantly depending on the substrate.[3] For example, with the fluorescent substrate FS-3, product release is the rate-limiting step, whereas with the natural substrate lysophosphatidylcholine (LPC), substrate binding and hydrolysis are slower and rate-limiting.
-
Allosteric Effects: The product of the natural reaction, lysophosphatidic acid (LPA), can act as an allosteric modulator of ATX activity, which may not be replicated with artificial substrates.[4]
-
Solution: It is crucial to validate hits from primary screens using artificial substrates in a secondary assay with the natural substrate, LPC.[5] This will provide a more physiologically relevant measure of inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of solvent (e.g., DMSO) in the final assay volume?
A1: The concentration of organic solvents should be kept as low as possible, typically below 1-2%.[1] Higher concentrations of solvents like DMSO can inhibit enzyme activity and cause test compounds to precipitate. It is important to maintain the same final solvent concentration in all wells, including controls.
Q2: How should I store the recombinant autotaxin enzyme?
A2: Recombinant ATX should be stored at -80°C for long-term stability.[1] Once thawed for use, it should be kept on ice and used within a few hours.[1] Avoid repeated freeze-thaw cycles, which can lead to a loss of activity. Aliquoting the enzyme upon first use is recommended.
Q3: What are the key differences between the FS-3, TOOS, and BNPP assays?
A3: These are the three most common in vitro assays for measuring ATX activity:
-
FS-3 Assay: A fluorescence-based assay that uses a synthetic LPC analog (FS-3) with a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.[6][7] It is a continuous assay format and is highly sensitive, making it suitable for high-throughput screening.
-
TOOS Assay: A colorimetric, coupled-enzyme assay that measures the choline released from the hydrolysis of LPC. The choline is oxidized to produce hydrogen peroxide, which then reacts with the TOOS reagent in the presence of peroxidase to produce a colored product.[8][9] This assay uses the natural substrate LPC.
-
BNPP Assay: A colorimetric assay that uses bis-(p-nitrophenyl) phosphate (BNPP) as a substrate. ATX cleaves BNPP to produce p-nitrophenol, a yellow product that can be measured by absorbance.[1] This is a simple and cost-effective endpoint assay.
Q4: How can I identify and avoid false-positive hits in my inhibitor screen?
A4: False positives can arise from compounds that interfere with the assay components rather than directly inhibiting ATX.
-
Run Counter-Screens: Test compounds in the absence of the enzyme to identify those that are intrinsically fluorescent or colored. For coupled assays like the TOOS assay, test for inhibition of the coupling enzymes (choline oxidase and peroxidase).
-
Use Secondary Assays: Confirm hits from a primary screen using a different assay format that relies on an orthogonal detection method. For example, a hit from a fluorescence-based FS-3 assay should be validated with a colorimetric TOOS assay or a mass spectrometry-based assay that directly measures LPA production.
-
Check for Chemical Reactivity: Some compounds can nonspecifically react with proteins. Including a reducing agent like DTT (if compatible with the assay) can help mitigate interference from thiol-reactive compounds.[10]
Q5: What are some common positive control inhibitors I can use?
A5: Several well-characterized ATX inhibitors can be used as positive controls. The choice may depend on the specific assay and research question.
-
PF-8380: A potent and specific small molecule inhibitor.[11][12]
-
HA-155: Another commonly used small molecule inhibitor.[1]
-
BrP-LPA: A lipid-based inhibitor that is an analog of LPA.[5]
Data Presentation
Table 1: IC50 Values of Common Autotaxin Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| PF-8380 | LPC Assay | LPC | 1.7 nM | [11] |
| PF-8380 | Plasma Assay | Endogenous LPC | 101 nM | [11] |
| HA-155 | Colorimetric | BNPP | ~1 µM (Final Conc.) | [1] |
| Compound 43 | FS-3 Assay | FS-3 | 117 nM | [11] |
| Compound 43 | LPC Assay | LPC | 43.6 nM | [5] |
| Compound 46 | FS-3 Assay | FS-3 | 21 nM | [11] |
| BrP-LPA | LPC Assay | LPC | 0.7 - 1.6 µM | [5] |
Table 2: Effect of Solvents on Autotaxin Activity
| Solvent | Final Concentration in Assay | Effect on Initial Activity | Reference |
| DMSO | 5.3% | ~15% decrease | [1] |
| Ethanol | 5.3% | ~20% decrease | [1] |
| Methanol | 5.3% | ~25% decrease | [1] |
Experimental Protocols
1. Detailed Protocol for FS-3 Fluorescence-Based Assay
This protocol is adapted from commercially available kits and common literature procedures.[6][7]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.
-
FS-3 Substrate Stock: Prepare a 1 mM stock solution of FS-3 in methanol. Store at -20°C, protected from light.
-
FS-3 Working Solution: Dilute the FS-3 stock solution to the desired final concentration (e.g., 1-10 µM) in Assay Buffer.
-
ATX Enzyme: Thaw recombinant human ATX on ice and dilute to the desired concentration in Assay Buffer.
-
Inhibitor Stocks: Prepare 100X stock solutions of inhibitors in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor solution or DMSO (vehicle control) to the appropriate wells.
-
Add 98 µL of ATX enzyme solution to all wells except the "no enzyme" control wells. Add 98 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the FS-3 working solution to all wells.
-
Immediately begin reading the fluorescence kinetically in a plate reader (Excitation: 485 nm, Emission: 538 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Detailed Protocol for TOOS Colorimetric Assay
This protocol is based on established methods for measuring choline release.[8][9]
-
Reagent Preparation:
-
LysoPLD Buffer (2X): 200 mM Tris-HCl pH 9.0, 1 M NaCl, 10 mM MgCl2, 10 mM CaCl2, 120 µM CoCl2.
-
LPC Substrate: Prepare a 2 mM solution of 1-myristoyl-sn-glycero-3-phosphocholine (LPC 14:0) in LysoPLD Buffer.
-
Color Reagent: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, containing 0.6 mM TOOS reagent, 1.0 mM 4-aminoantipyrine (4-AAP), 15.9 U/mL horseradish peroxidase (HRP), and 4 U/mL choline oxidase.
-
ATX Sample: Use diluted plasma, serum, or purified recombinant ATX.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the ATX sample (or inhibitor pre-incubated with ATX) to each well.
-
Add 50 µL of the LPC substrate solution to initiate the reaction.
-
Incubate at 37°C for 1-4 hours.
-
Stop the enzymatic reaction and develop the color by adding 100 µL of the Color Reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Read the absorbance at 555 nm in a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background (no ATX) wells from all other wells.
-
Calculate ATX activity or percent inhibition based on the absorbance values relative to controls.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway.
Caption: General experimental workflow for an ATX inhibitor assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blood sugar level - Wikipedia [en.wikipedia.org]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Refining "ATX inhibitor 10" experimental protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the reproducible use of "ATX inhibitor 10" in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is identified as compound 35 in patent WO2021115375A1 and is commercially available as HY-143583 from MedchemExpress.[1] As detailed quantitative data and specific experimental protocols for this particular inhibitor are not publicly available, this guide provides generalized protocols and troubleshooting advice based on established methodologies for other autotaxin (ATX) inhibitors. Researchers should optimize these protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX).[2] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, "this compound" reduces the production of LPA, thereby blocking its downstream signaling pathways.[3][4]
Q2: What are the primary downstream signaling pathways affected by ATX inhibition?
A2: LPA receptors (LPAR1-6) are G protein-coupled receptors that, upon activation by LPA, can trigger multiple downstream signaling cascades. The primary pathways include the Ras-MAPK pathway, the PI3K-Akt pathway, and the RhoA pathway, which collectively regulate cell proliferation, survival, and migration.[5][6]
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for "this compound" is not detailed in public sources, many small molecule inhibitors, including other ATX inhibitors, are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for experiments. Always perform a solubility test to determine the optimal concentration range and to avoid precipitation. For in vivo studies, formulation in vehicles containing agents like PEG300, Tween-80, or corn oil may be necessary.[7]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the inhibitor as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with ATX inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity | Incorrect inhibitor concentration: Calculation error or degradation of the inhibitor. | - Verify the concentration of your stock solution. - Prepare fresh dilutions from a new aliquot of the stock solution. - Confirm the inhibitor's purity and integrity if possible. |
| Enzyme inactivity: The autotaxin enzyme may be inactive or used at a suboptimal concentration. | - Use a fresh batch of recombinant ATX. - Titrate the enzyme to determine the optimal concentration for your assay. - Include a positive control inhibitor with a known IC50 to validate the assay. | |
| Assay conditions are not optimal: pH, temperature, or buffer composition may be affecting enzyme activity or inhibitor binding. | - Ensure the assay buffer is at the correct pH and temperature as recommended for ATX activity (typically pH 7.4-8.0 at 37°C). - Avoid components in the buffer that may interfere with the assay (e.g., high concentrations of detergents). | |
| Poor inhibitor solubility in assay buffer | Inhibitor precipitation: The final concentration of the inhibitor in the aqueous assay buffer exceeds its solubility limit. | - Decrease the final concentration of the inhibitor. - Increase the percentage of DMSO in the final assay volume (typically should not exceed 1% to avoid solvent effects on enzyme activity). - Use a solubility-enhancing agent like BSA in the assay buffer.[8] |
| Inconsistent or variable results | Pipetting errors or improper mixing: Inaccurate dispensing of reagents or insufficient mixing can lead to variability. | - Use calibrated pipettes and ensure proper pipetting technique. - Gently mix all solutions thoroughly before and after adding them to the assay plate. - Prepare a master mix of reagents to minimize well-to-well variation. |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with a buffer or water to maintain humidity. - Ensure proper sealing of the plate during incubation. | |
| High background signal | Substrate instability or non-enzymatic hydrolysis: The substrate may be degrading spontaneously. | - Prepare the substrate solution fresh for each experiment. - Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis and subtract this from all other readings. |
| Contaminated reagents: Buffers or other reagents may be contaminated with enzymes that can act on the substrate. | - Use high-purity reagents and sterile, nuclease-free water. - Filter-sterilize buffers. |
Experimental Protocols
In Vitro Autotaxin (ATX) Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the enzymatic activity of ATX and the inhibitory potential of "this compound" using a fluorogenic substrate like FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (or other suitable fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., PF-8380)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of "this compound" and the positive control in Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Dilute recombinant ATX to the desired concentration in Assay Buffer.
-
Prepare the FS-3 substrate solution in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Test wells: Add 50 µL of the serially diluted "this compound".
-
Positive control wells: Add 50 µL of the serially diluted positive control inhibitor.
-
Vehicle control wells (100% activity): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
No enzyme control wells (background): Add 50 µL of Assay Buffer.
-
-
Add Enzyme:
-
Add 25 µL of the diluted ATX enzyme solution to all wells except the "no enzyme control" wells. Add 25 µL of Assay Buffer to the "no enzyme control" wells.
-
Mix gently and incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 25 µL of the FS-3 substrate solution to all wells to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/528 nm for FS-3) every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Migration Assay (Boyden Chamber)
This protocol provides a general method to assess the effect of "this compound" on cell migration.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells)
-
Cell culture medium with and without serum
-
"this compound"
-
Chemoattractant (e.g., LPA or conditioned medium containing ATX)
-
Boyden chamber apparatus with appropriate pore size membranes (e.g., 8 µm)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Harvest cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., LPA) to the lower chamber of the Boyden apparatus.
-
In the upper chamber, add the cell suspension.
-
Add different concentrations of "this compound" to the upper chamber along with the cells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a CO₂ incubator for a duration optimized for your cell line (typically 4-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Wash the membrane and allow it to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control.
-
Plot the number of migrated cells versus the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
ATX-LPA Signaling Pathway
Caption: ATX-LPA signaling pathway and the point of inhibition.
In Vitro ATX Inhibition Assay Workflow
Caption: Workflow for the in vitro ATX inhibition assay.
Cell Migration Assay Workflow (Boyden Chamber)
Caption: Workflow for the cell migration assay.
References
- 1. WO2021115375A1 - 嫿°®æç¯ç±»èªåæ³è¿å¨å åæå¶ååå ¶ç»åç©åç¨é - Google Patents [patents.google.com]
- 2. Espacenet | WIPO Inspire [inspire.wipo.int]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in "autotaxin inhibitor 10" in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving autotaxin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vivo studies with autotaxin inhibitors?
A1: Variability in in vivo studies with autotaxin inhibitors can arise from several factors, broadly categorized as pharmacological, biological, and procedural. Key sources include:
-
Compound Formulation and Administration: Inconsistent solubility, stability, or vehicle effects can lead to variable drug exposure. The route and technique of administration (e.g., oral gavage, intraperitoneal injection) can also introduce variability.
-
Animal-Related Factors: The species, strain, sex, age, and health status of the animals can significantly impact drug metabolism and disease progression.[1][2]
-
Dosing Regimen: Suboptimal dosing frequency or concentration can result in fluctuating drug levels and inconsistent target engagement.
-
Disease Model Induction: Variability in the induction of the disease model (e.g., surgical procedures, administration of inducing agents) can lead to inconsistent disease severity and progression.
-
Endpoint Measurement: Both the timing and the method of endpoint assessment (e.g., plasma lysophosphatidic acid (LPA) levels, histological scoring, behavioral tests) can be significant sources of variability.
-
Technical Skill of Personnel: Inconsistent handling of animals, dosing, and sample collection can introduce errors and variability.
Q2: How do I choose the appropriate animal model for my autotaxin inhibitor study?
A2: The choice of animal model is critical and depends on the research question and the therapeutic area of interest. Commonly used models include:
-
Fibrosis: Bleomycin-induced lung fibrosis in mice is a widely used model.[3] Other models include carbon tetrachloride (CCl4)-induced liver fibrosis.[4]
-
Arthritis: Collagen-induced arthritis (CIA) in mice is a standard model for rheumatoid arthritis.[5] The mono-sodium iodoacetate (MIA) model can be used to study osteoarthritis-related pain.[6]
-
Cancer: Orthotopic tumor models, such as the E0771 breast cancer model in mice, are used to evaluate the efficacy of autotaxin inhibitors on tumor growth and metastasis.[7][8]
-
Pain: Models of inflammatory and neuropathic pain can be used to assess the analgesic effects of autotaxin inhibitors.[9]
When selecting a model, consider the expression and role of the autotaxin-LPA axis in the specific disease pathology and the translatability of the model to the human condition.
Q3: What are the key considerations for formulating an autotaxin inhibitor for in vivo studies?
A3: Proper formulation is crucial for ensuring consistent drug delivery and minimizing variability. Key considerations include:
-
Solubility: Many small molecule inhibitors have poor aqueous solubility. It is essential to develop a formulation that ensures the compound is fully dissolved and stable. Common vehicles include solutions with DMSO, cyclodextrins, or lipid-based formulations. However, the potential toxicity and off-target effects of the vehicle itself must be considered and controlled for.
-
Stability: The stability of the inhibitor in the formulation should be assessed to ensure that it does not degrade over the course of the study.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the inhibitor's properties and the experimental design. Oral gavage is common for assessing oral bioavailability, while intraperitoneal or intravenous injections can provide more direct and controlled systemic exposure.[9][10]
Q4: How can I optimize the dosing regimen for my autotaxin inhibitor?
A4: Optimizing the dosing regimen is critical for maintaining effective drug concentrations at the target site. This involves:
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model. This will inform the appropriate dose and dosing frequency.
-
Pharmacodynamic (PD) Studies: Correlate the inhibitor's concentration with its biological effect, such as the reduction of plasma LPA levels.[6][9] This helps to establish a target concentration range for efficacy.
-
Dose-Response Studies: Perform dose-ranging studies to identify a dose that provides a sustained and significant biological effect with minimal toxicity.
Troubleshooting Guides
Issue 1: High Variability in Plasma LPA Levels
Possible Causes:
-
Inconsistent Sample Collection and Handling: LPA is a lipid that can be rapidly generated or degraded ex vivo. Inconsistent timing of blood collection relative to dosing, or improper handling of blood samples (e.g., delayed processing, incorrect anticoagulant) can lead to high variability.
-
Variable Drug Exposure: Inconsistent formulation, dosing, or individual differences in drug metabolism can lead to variable plasma concentrations of the inhibitor.
-
Analytical Method Variability: Issues with the analytical method used to quantify LPA, such as mass spectrometry, can introduce variability.
Solutions:
-
Standardize Blood Collection:
-
Collect blood at a consistent time point after dosing.
-
Use a consistent method for blood collection (e.g., cardiac puncture, tail vein).
-
Use appropriate anticoagulant tubes (e.g., EDTA) and immediately place samples on ice.
-
Process blood to plasma or serum promptly by centrifugation at 4°C.
-
Store samples at -80°C until analysis.
-
-
Monitor Drug Exposure: Measure the plasma concentration of the autotaxin inhibitor in a subset of animals to correlate with LPA levels and ensure consistent drug exposure.
-
Validate Analytical Method: Ensure the LPA quantification method is robust, reproducible, and has been properly validated for the matrix being tested (e.g., mouse plasma).
Issue 2: Inconsistent or Lack of Efficacy in a Disease Model
Possible Causes:
-
Insufficient Target Engagement: The dose of the inhibitor may be too low to achieve and maintain a concentration that effectively inhibits autotaxin in the target tissue.
-
Poor Bioavailability: The inhibitor may have poor oral bioavailability, leading to low systemic exposure.
-
Rapid Metabolism: The inhibitor may be rapidly metabolized and cleared, resulting in a short duration of action.
-
Disease Model Variability: The severity of the induced disease may be highly variable between animals, masking the therapeutic effect of the inhibitor.
-
Timing of Treatment: The timing of the initiation and duration of treatment may not be optimal for the chosen disease model.
Solutions:
-
Confirm Target Engagement: Measure plasma LPA levels or ATX activity in the plasma or target tissue to confirm that the inhibitor is hitting its target at the administered dose.[11]
-
Optimize Dose and Schedule: Conduct dose-escalation studies and explore different dosing schedules (e.g., once daily vs. twice daily) to improve target coverage.
-
Consider Alternative Administration Routes: If oral bioavailability is low, consider intraperitoneal or intravenous administration to ensure adequate systemic exposure.
-
Refine Disease Model: Implement measures to reduce the variability in disease induction, such as using animals of a specific age and weight, and standardizing surgical procedures.
-
Optimize Treatment Window: Based on the pathophysiology of the disease model, investigate different treatment initiation times and durations (e.g., prophylactic vs. therapeutic).
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Autotaxin Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Compound-1 | Autotaxin | ~2 | Not specified | [9] |
| PF-8380 | Autotaxin | 2.8 | Not specified | [12] |
| GLPG1690 | Autotaxin | Not specified | Not specified | [13] |
| PAT-505 | Autotaxin | Not specified | Noncompetitive inhibitor | [14] |
| BI-2545 | Autotaxin | 2.2 | LPC/plasma assay | [15] |
| IOA-289 | Autotaxin | Not specified | Not specified | [7] |
Table 2: Pharmacokinetic Parameters of Selected Autotaxin Inhibitors in Preclinical Models
| Compound | Species | Dose and Route | Key Pharmacokinetic Parameters | Reference |
| Compound-1 | Mouse | Not specified | Good oral pharmacokinetic properties | [9] |
| PF-8380 | Mouse | 120 mg/kg, oral gavage | Levels remained above IC50 for at least 12 hours | [10] |
| PAT-505 | Mouse | Oral | Significant inhibition of ATX activity in plasma and liver | [14] |
| BI-2545 | Rat | Oral | Good oral exposure | [16] |
Experimental Protocols
Protocol 1: Measurement of Plasma Lysophosphatidic Acid (LPA) Levels
Objective: To quantify the levels of LPA in plasma as a pharmacodynamic marker of autotaxin inhibition.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
-80°C freezer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
LPA standards
-
Internal standard (e.g., C17:0-LPA)
-
Organic solvents (e.g., methanol, acetonitrile, isopropanol)
Procedure:
-
Blood Collection: Collect whole blood from animals at predetermined time points after inhibitor administration into EDTA tubes.
-
Plasma Separation: Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Lipid Extraction: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add an internal standard. c. Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., methanol:acetonitrile). d. Vortex and centrifuge to separate the layers.
-
LC-MS/MS Analysis: a. Transfer the supernatant containing the extracted lipids to a new tube and dry it under a stream of nitrogen. b. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis. c. Inject the sample onto the LC-MS/MS system. d. Separate different LPA species using a suitable LC column and gradient. e. Detect and quantify LPA species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate a standard curve using known concentrations of LPA standards. b. Calculate the concentration of LPA in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 2: Induction of Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To induce a model of pulmonary fibrosis in mice to evaluate the efficacy of autotaxin inhibitors.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Bleomycin Administration: a. Position the anesthetized mouse in a supine position on an angled board. b. Expose the trachea through a small incision in the neck. c. Using a sterile syringe with a fine-gauge needle, carefully instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline directly into the trachea. d. The control group receives an equivalent volume of sterile saline.
-
Post-Procedure Care: a. Suture the incision. b. Allow the mouse to recover on a warming pad. c. Monitor the animals daily for signs of distress.
-
Treatment: Begin administration of the autotaxin inhibitor at the desired time point (prophylactic or therapeutic).
-
Endpoint Analysis: At the end of the study (typically 14 or 21 days post-bleomycin), euthanize the mice and collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., hydroxyproline content).
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for autotaxin inhibitors.
Caption: A generalized experimental workflow for in vivo studies of autotaxin inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The impact of murine strain and sex on postnatal development after maternal dietary restriction during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Myeloid-specific deletion of autotaxin inhibits rheumatoid arthritis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and pharmacological characterization of a novel inhibitor of autotaxin in rodent models of joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Pharmacological Characterization of a Potent Inhibitor of Autotaxin in Animal Models of Inflammatory Bowel Disease and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to "ATX inhibitor 10" in cancer cell lines
Welcome to the technical support center for ATX Inhibitor 10. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome challenges in your experiments, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to promote cancer cell proliferation, survival, migration, and therapy resistance.[2][3] By blocking the enzymatic activity of ATX, this compound reduces the production of LPA, thereby inhibiting these downstream pro-tumorigenic signaling pathways.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to ATX inhibitors can arise from several molecular changes within the cancer cells. The primary mechanisms involve the cell bypassing the need for ATX-derived LPA. Potential causes include:
-
Upregulation of Alternative LPA Production Pathways: Cells may increase LPA production through ATX-independent pathways, such as via the activity of certain phospholipases (e.g., sPLA2).[5]
-
Alterations in LPA Receptor (LPAR) Signaling: Increased expression or activating mutations in LPARs can make cells hypersensitive to even low levels of LPA, overriding the effect of the inhibitor.[6] Downregulation of regulators of G protein signaling (RGS) can also enhance LPAR activity.[7]
-
Activation of Downstream Pro-Survival Pathways: Cancer cells can activate signaling pathways downstream of LPARs, rendering the inhibition of LPA production ineffective. Key pathways include:
-
PI3K/AKT Pathway: This central pro-survival pathway can be constitutively activated.
-
Hippo-YAP Pathway: LPA signaling can inactivate the Hippo pathway, leading to the nuclear translocation of the transcriptional co-activator YAP, which promotes cell proliferation. Resistance can emerge if YAP becomes constitutively active.[8][9][10]
-
Nrf2 Pathway Activation: LPA signaling via LPAR1 can stabilize the transcription factor Nrf2.[3][11] Nrf2 then drives the expression of antioxidant genes and multi-drug resistance (MDR) transporters (e.g., ABCB1), which can pump various drugs, potentially including ATX inhibitors, out of the cell.[3][7]
-
-
Suppression of Apoptosis: The ATX-LPA axis can inhibit both intrinsic and extrinsic apoptosis pathways by upregulating anti-apoptotic proteins like BCL2 and downregulating pro-apoptotic factors like BAX and FAS.[3][7] Cells may develop resistance by enhancing these anti-apoptotic mechanisms.
Q3: I am observing a gradual increase in the IC50 value of this compound in my cell line. How can I confirm and characterize this resistance?
A3: A consistent increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[12] To confirm and characterize this, you should perform the following:
-
Establish a Resistant Cell Line: Systematically develop a resistant sub-line from the parental (sensitive) cell line by continuous exposure to escalating doses of this compound. (See Protocol 1).[13][14]
-
Quantitative Comparison: Perform parallel cell viability assays (e.g., MTT or CCK-8) on the parental and resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant line confirms resistance.[14]
-
Molecular Analysis: Use techniques like Western Blotting (See Protocol 3) or qPCR to compare the protein and gene expression levels of suspected resistance markers (e.g., LPARs, key MDR transporters like ABCB1, Nrf2, p-AKT, nuclear YAP) between the sensitive and resistant cell lines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High variability in IC50 determination.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or issues with the viability assay itself.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure you are using a consistent number of healthy, log-phase cells for each experiment. Too few cells can amplify minor errors, while too many can lead to nutrient depletion and cell death unrelated to the drug.[15]
-
Standardize Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Controls: Include appropriate controls in your viability assay: wells with cells but no drug (100% viability), and wells with media only (background).[4]
-
Check Incubation Times: Ensure the incubation time after adding the viability reagent (e.g., MTT, CCK-8) is consistent and within the linear range of the assay.[4][15]
-
Problem 2: My ATX inhibitor-resistant cell line loses its resistant phenotype after being cultured in drug-free media.
-
Possible Cause: The resistance mechanism is unstable or dependent on continuous drug pressure. This can happen if resistance is mediated by transient epigenetic changes or the amplification of unstable genetic elements.
-
Troubleshooting Steps:
-
Maintain Selective Pressure: Culture your resistant cell line in media containing a maintenance dose of this compound (typically the IC50 concentration of the parental line or the concentration it was last adapted to).[16]
-
Regularly Validate Resistance: Periodically re-test the IC50 of the resistant line against the parental line to ensure the phenotype is maintained.
-
Cryopreserve Stocks: Create frozen stocks of the resistant cell line at various passages to ensure you can return to a validated resistant population.[16]
-
Problem 3: this compound is less effective when combined with another chemotherapeutic agent than expected.
-
Possible Cause: The chemotherapeutic agent may inadvertently activate a resistance pathway to this compound. For instance, some cytotoxic drugs can induce inflammatory responses that increase the expression of ATX or its receptors.[17]
-
Troubleshooting Steps:
-
Investigate Pathway Crosstalk: Use Western blotting to examine if the chemotherapeutic agent alone activates known resistance pathways like PI3K/AKT or Nrf2.
-
Optimize Dosing Schedule: Experiment with different dosing schedules. For example, pre-treating the cells with this compound for 24-48 hours before adding the second agent may be more effective at preventing the activation of survival pathways.
-
Test Alternative Combinations: The ATX-LPA axis has been shown to contribute to resistance against platinum-based drugs, taxanes, and doxorubicin.[3] Combining this compound with immunotherapy agents like anti-PD-1 has also shown promise, particularly in non-small cell lung cancer models.[18]
-
Data on Acquired Resistance and Combination Therapy
The development of resistance is characterized by an increase in the IC50 value. Combining an ATX inhibitor with other therapies can often re-sensitize resistant cells or enhance efficacy in sensitive cells.
Table 1: Example IC50 Values for this compound in Sensitive vs. Acquired Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Resistance Fold-Change |
| MDA-MB-231 (Parental) | This compound | 1.5 ± 0.2 | - |
| MDA-MB-231 (Resistant) | This compound | 12.8 ± 1.1 | 8.5x |
| A375 (Parental) | This compound | 2.1 ± 0.3 | - |
| A375 (Resistant) | This compound | 15.2 ± 1.8 | 7.2x |
Data are hypothetical and for illustrative purposes.
Table 2: Synergistic Effect of this compound with Paclitaxel in Breast Cancer Cells.
| Cell Line | Treatment | Paclitaxel IC50 (nM) |
| 4T1 Murine Breast Cancer | Paclitaxel Alone | 25.0 ± 3.5 |
| 4T1 Murine Breast Cancer | Paclitaxel + this compound (1 µM) | 2.5 ± 0.4 |
Data are adapted for illustration based on findings for a novel ATX inhibitor, ATX-1d, which showed a tenfold increase in paclitaxel potency.[19][20]
Visualized Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in ATX function and resistance.
Caption: The ATX-LPA signaling axis and the inhibitory action of this compound.
Caption: LPA-mediated chemoresistance via the PI3K/AKT/Nrf2 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for troubleshooting and overcoming resistance.
Key Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the gradual drug induction method to establish a resistant cell line.[13][16]
-
Initial Sensitivity Assessment: Determine the baseline IC50 of the parental cancer cell line for this compound using a standard cell viability assay (See Protocol 2).
-
Initiate Drug Exposure: Culture the parental cells in medium containing this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell proliferation).[16]
-
Monitor and Passage: When the cells reach 80-90% confluency and show stable growth, passage them into a new flask with the same drug concentration.
-
Stepwise Dose Escalation: Once the cells have adapted (typically after 2-3 passages), increase the drug concentration by 25-50%.[16] Initially, many cells may die, but a subpopulation should survive and repopulate the flask.
-
Repeat: Continue this process of gradual dose escalation. This can take several months.[5]
-
Characterization: Once cells are stably growing at a concentration significantly higher than the initial IC50 (e.g., 5-10 fold), characterize the new resistant line by re-determining its IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze vials of the resistant cells at different stages of resistance development for future use.[5]
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
This protocol provides a method for assessing cell viability and calculating the IC50.[4][15]
-
Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "no drug" (vehicle control) and "media only" (blank) wells. Incubate for 48-72 hours.
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[21]
-
Measure Absorbance: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blanks from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[22]
-
Protocol 3: Western Blotting for MDR Protein Expression
This protocol allows for the detection of multidrug resistance proteins like ABCB1 (P-glycoprotein).[23][24]
-
Sample Preparation: Culture both parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-50 µg of protein from each sample by boiling in Laemmli (SDS) sample buffer. Load the samples onto an 8% SDS-polyacrylamide gel and run the gel to separate proteins by size.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry electrotransfer system.[23]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-ABCB1) diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[24]
-
Analysis: Compare the band intensity for the target protein between the parental and resistant cell lysates. Be sure to probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.[26]
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of LPA and the Hippo pathway on apoptosis in salivary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LPA released from dying cancer cells after chemotherapy inactivates Hippo signaling and promotes pancreatic cancer cell repopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Immunofluorescent Blotting of the Multidrug Resistance-associated Protein 2 (MRP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Optimizing Functional Assays with ATX Inhibitor 10: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of "ATX inhibitor 10" in functional assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based functional assay?
A1: For a potent, small molecule inhibitor like this compound, a good starting point for incubation time is between 30 minutes to 2 hours. This is based on protocols for other well-characterized potent autotaxin (ATX) inhibitors. For instance, pre-incubation with PF-8380 for 45 minutes has been used in cell migration assays.[1] For evaluating the inhibitory effect of GLPG1690 in plasma, a 2-hour incubation has been reported.[2] However, the optimal time will be cell-type and assay-dependent, so empirical determination is crucial.
Q2: How does the IC50 value of this compound influence the experimental setup?
A2: While the specific IC50 for this compound is not publicly available, it is described as a potent inhibitor.[3] For potent inhibitors like PF-8380 (IC50 = 2.8 nM in isolated enzyme assay, 101 nM in human whole blood) and GLPG1690, it is critical to perform a dose-response curve to determine the optimal concentration for your specific assay.[2][3][4] A common starting point is to test a range of concentrations from 10-fold below to 10-fold above the expected IC50.
Q3: Should I pre-incubate my cells with this compound before adding the substrate or stimulus?
A3: Yes, pre-incubation is highly recommended. This allows the inhibitor to enter the cells (if required for the assay) and bind to the target enzyme, autotaxin, before the enzymatic reaction is initiated. A typical pre-incubation time can range from 30 minutes to 4 hours, but this should be optimized.
Q4: Can the incubation time affect the viability of my cells?
A4: Yes, prolonged exposure to any compound, including this compound, can potentially affect cell viability. It is essential to perform a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are due to the inhibition of ATX and not to off-target toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Incubation time is too short: The inhibitor has not had enough time to interact with the target. 2. Inhibitor concentration is too low: The concentration is not sufficient to effectively inhibit the enzyme. 3. Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal. 4. Inhibitor degradation: The inhibitor may be unstable under the experimental conditions. | 1. Increase incubation time: Try a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h). 2. Increase inhibitor concentration: Perform a dose-response experiment. 3. Optimize assay conditions: Ensure all reagents are at the correct pH and temperature.[5][6] 4. Prepare fresh inhibitor solutions: Always prepare inhibitor solutions fresh for each experiment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of inhibitor or other reagents. 3. Edge effects on the plate: Evaporation or temperature gradients across the microplate. | 1. Ensure uniform cell suspension: Mix cells thoroughly before seeding. 2. Use calibrated pipettes: Ensure proper pipetting technique. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental samples, or fill them with sterile PBS. |
| Inconsistent results between experiments | 1. Cell passage number: Cells at high passage numbers can have altered phenotypes. 2. Reagent variability: Differences between lots of serum, media, or other reagents. 3. Variations in incubation conditions: Fluctuations in temperature or CO2 levels. | 1. Use a consistent cell passage number: Thaw a new vial of cells after a defined number of passages. 2. Test new lots of reagents: Qualify new batches of critical reagents before use in experiments. 3. Monitor incubator performance: Regularly check and calibrate your incubator. |
| Observed effect is not dose-dependent | 1. Inhibitor cytotoxicity: At higher concentrations, the inhibitor may be causing cell death. 2. Inhibitor solubility issues: The inhibitor may be precipitating out of solution at higher concentrations. | 1. Perform a cytotoxicity assay: Use a live/dead stain to assess cell viability at all tested concentrations. 2. Check inhibitor solubility: Visually inspect solutions for any precipitate. Consider using a different solvent or a lower concentration range. |
Quantitative Data Summary
Since specific data for "this compound" is limited, the following table summarizes the inhibitory potency of other well-characterized, potent ATX inhibitors to provide a frame of reference.
| Inhibitor | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Reference |
| PF-8380 | 2.8 nM | 101 nM | [3][4] |
| GLPG1690 | 27 nM (biochemical assay) | 22 nM (rat plasma) | [2] |
Experimental Protocols
Protocol 1: Cell Migration Assay (Boyden Chamber)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay.[7]
-
On the day of the assay, trypsinize and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in serum-free media to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
-
Assay Setup:
-
Add your chemoattractant (e.g., media with 10% FBS) to the lower chamber of the Boyden chamber plate.
-
Place the transwell inserts (with an appropriate pore size for your cells) into the wells.[8]
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the various inhibitor concentrations (or vehicle control) for 30-60 minutes at 37°C.
-
Add 100 µL of the cell/inhibitor mixture to the top of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-24 hours). The optimal time should be determined empirically.[8]
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol for 10 minutes.[9]
-
Stain the cells with a suitable stain (e.g., 0.1% Crystal Violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the assessment of this compound's effect on downstream signaling pathways (e.g., Akt, ERK).
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for the optimized incubation time (e.g., 1-4 hours).
-
Stimulate the cells with a known agonist (e.g., LPA or LPC) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of your target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing incubation time for this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. youtube.com [youtube.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with "ATX inhibitor 10" precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 10, a potent inhibitor of Autotaxin (ATX). Due to its hydrophobic nature, this compound can present challenges with precipitation in aqueous cell culture media. This guide offers practical solutions and detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Autotaxin (ATX), a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] By inhibiting the lysophospholipase D (lysoPLD) activity of ATX, this inhibitor blocks the conversion of lysophosphatidylcholine (LPC) to LPA.[1][2] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2]
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. This is often due to the compound's low water solubility. The issue can be exacerbated by factors such as high concentrations of the inhibitor, the method of dilution, and the composition of the media. One specific, potent ATX inhibitor, S32826 (often referred to as compound 10 in literature), is known for its very poor solubility, which can make it challenging to work with in cellular assays.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many hydrophobic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use a fresh, anhydrous grade of DMSO, as contaminating moisture can reduce the solubility of the compound and promote degradation.[3]
Q4: How can I prevent the inhibitor from precipitating when I dilute it into my aqueous cell culture medium?
The key is to avoid "crashing out" the compound by making large, direct dilutions from a high-concentration organic stock into an aqueous medium. The recommended practice is to perform serial dilutions of your DMSO stock solution in DMSO first to get closer to your final desired concentration. Then, add this final diluted DMSO stock to your cell culture medium. This stepwise dilution minimizes the sudden change in solvent polarity.[3][4]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your inhibitor-treated samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the inhibitor to the cell culture medium. | 1. The inhibitor concentration is too high for its aqueous solubility. 2. The dilution from the DMSO stock was too large and direct. | 1. Lower the final concentration of the inhibitor in your experiment. 2. Prepare an intermediate dilution of your DMSO stock in DMSO before the final dilution into the medium. For example, if your stock is 10 mM and your final concentration is 10 µM, make a 1 mM intermediate stock in DMSO first. |
| The inhibitor precipitates out of solution over time during the experiment. | The inhibitor has low stability in the aqueous medium at 37°C. | 1. Reduce the incubation time of your experiment if possible. 2. Consider using a formulation with solubilizing agents, such as encapsulating the drug in micelles, though this may require significant experimental development. |
| Inconsistent or no biological effect observed. | 1. The inhibitor has precipitated and is not bioavailable to the cells. 2. The actual concentration of the soluble inhibitor is much lower than intended. | 1. Visually inspect your culture plates for any signs of precipitation. 2. Follow the recommended solubilization and dilution protocols strictly. 3. Perform a dose-response curve to determine the effective concentration range where the inhibitor is soluble and active. |
| Cells in the vehicle control (DMSO only) are showing signs of stress or death. | The final DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.5%. If necessary, prepare a more concentrated stock solution of the inhibitor to reduce the volume of DMSO added to the culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of a hydrophobic ATX inhibitor. We will use the properties of a known, potent, but poorly soluble ATX inhibitor, S32826, as an example.
Materials:
-
ATX Inhibitor (e.g., S32826, MW: 477.48 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of inhibitor needed to prepare a 10 mM stock solution. For S32826, this would be 4.77 mg per 1 mL of DMSO.
-
Weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the inhibitor is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in desiccated conditions and protected from light.
Protocol 2: Diluting this compound for Cell-Based Assays
This protocol describes the recommended method for diluting the inhibitor stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM ATX Inhibitor stock solution in DMSO
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (in DMSO):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Prepare a 100 µM intermediate stock by diluting the 1 mM intermediate stock 1:10 in DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).
-
-
Final Dilution (in Cell Culture Medium):
-
To achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate stock to 1 mL of pre-warmed cell culture medium.
-
To achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate stock to 1 mL of pre-warmed cell culture medium.
-
Important: Add the inhibitor to the medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the small volume of inhibitor.
-
-
Ensure the final DMSO concentration in the culture medium is less than 0.5%.
-
Use the prepared inhibitor-containing medium to treat your cells immediately.
Signaling Pathway and Experimental Workflow Diagrams
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: A recommended workflow for preparing and testing this compound in cell-based assays.
Troubleshooting Logic for Precipitation Issues
Caption: A logical workflow to troubleshoot precipitation issues with this compound.
References
How to control for non-specific binding of "ATX inhibitor 10" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of "ATX inhibitor 10" in various assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a small molecule designed to inhibit Autotaxin (ATX), a key enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA).[1][2] ATX converts lysophosphatidylcholine (LPC) into LPA, which then binds to a series of G protein-coupled receptors (LPAR1-6) to trigger various cellular responses, including cell proliferation, migration, and survival.[1][2][3] By blocking ATX, "this compound" aims to reduce LPA levels and thereby modulate these signaling pathways, which are implicated in diseases such as cancer, fibrosis, and inflammation.[4][5]
Q2: What is non-specific binding and why is it a concern for "this compound"?
Q3: What are the common causes of non-specific binding in assays?
Non-specific binding can be caused by several factors, including:
-
Hydrophobic interactions: The inhibitor may bind to hydrophobic surfaces on proteins or plasticware.[7]
-
Electrostatic interactions: Charged molecules can non-specifically interact with oppositely charged surfaces.[7]
-
Binding to assay components: The inhibitor might interact with other reagents in the assay, such as detection antibodies or coupling enzymes in multi-step assays.[8]
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that may sequester other proteins or interfere with the assay readout.
Q4: How does the ATX-LPA signaling pathway work?
Autotaxin (ATX) is a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) in the extracellular space to produce lysophosphatidic acid (LPA).[1][4] LPA then acts as a signaling molecule by binding to its specific G protein-coupled receptors (LPAR1-6) on the cell surface.[2][3] This binding activates downstream signaling cascades that regulate a wide range of cellular processes.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with "this compound," with a focus on identifying and mitigating non-specific binding.
Problem 1: High Background Signal in Your Assay
A high background signal can mask the true inhibitory effect of your compound.
| Possible Causes | Solutions & Experimental Protocols |
| Inhibitor binding to the plate surface | 1. Use appropriate assay plates: For fluorescence assays, use black plates with a clear bottom to minimize background. For luminescence, use white plates.[9] 2. Block the plate: Pre-incubate the plate with a blocking agent before adding other reagents. |
| Non-specific binding of detection reagents | 1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[10] 2. Include proper controls: Run controls with only the secondary antibody to check for its non-specific binding.[11] |
| Contaminated buffers | 1. Prepare fresh buffers: Always use freshly prepared, filtered buffers for your assays.[10] 2. Check for contamination: Ensure buffers are free from microbial contamination, which can interfere with the assay. |
Problem 2: Inconsistent IC50 Values for "this compound"
Variability in IC50 values across different experiments or assay formats can be a sign of non-specific binding.
| Possible Causes | Solutions & Experimental Protocols |
| Assay conditions promoting non-specific binding | 1. Optimize buffer components: Systematically vary the buffer composition to minimize non-specific interactions. See the table and protocol below for guidance. 2. Run a substrate-velocity test: Ensure you are working in the linear range of the enzymatic reaction. |
| Inhibitor interfering with coupled enzymes | 1. Use a direct detection method: If using a coupled assay (e.g., Amplex Red), validate your results with an assay that directly measures the product (LPA) or substrate (LPC), for example, using mass spectrometry.[8] 2. Run counter-screens: Test "this compound" against the coupling enzymes alone to rule out off-target inhibition. |
| Compound aggregation | 1. Check for solubility issues: Visually inspect your inhibitor stock solution for any precipitation. 2. Include a non-ionic detergent: Low concentrations of detergents like Tween-20 or Triton X-100 can help prevent aggregation. |
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Blocks non-specific protein binding sites on surfaces. | [7] |
| Tween-20 | 0.01 - 0.1% | Non-ionic detergent that reduces hydrophobic interactions. | [7] |
| NaCl | 50 - 200 mM | Increases ionic strength, reducing electrostatic interactions. | [7] |
| Casein | 0.1 - 1% | A non-reactive protein used as a blocking agent. | [12] |
Key Experimental Protocols
Protocol 1: Optimizing Assay Buffer to Reduce Non-Specific Binding
This protocol describes a systematic approach to optimizing your assay buffer to minimize non-specific binding of "this compound".
-
Establish a baseline: Run your standard ATX inhibition assay with a concentration range of "this compound" to determine the initial IC50 value.
-
Prepare a matrix of buffer conditions: Prepare a set of assay buffers, each varying one component at a time (e.g., different concentrations of BSA, Tween-20, or NaCl as outlined in Table 1).
-
Test a single concentration of the inhibitor: In each buffer condition, test a concentration of "this compound" that is close to its apparent IC50. Also, include a no-inhibitor control.
-
Identify optimal conditions: The buffer that shows the lowest signal in the absence of ATX (background) and the least inhibition at a low inhibitor concentration (if non-specific binding is the issue) is a good candidate.
-
Re-run the full dose-response curve: Once you have identified a potentially better buffer, perform a full dose-response experiment for "this compound" in this new buffer to determine the new IC50 value. A significant rightward shift in the IC50 curve may indicate that the previous potency was overestimated due to non-specific binding.
Protocol 2: Counter-Screen for Coupled Enzyme Assays (e.g., Amplex Red)
This protocol is essential if you are using an assay where the product of the ATX reaction is used in a subsequent reaction to generate a signal.[8]
-
Set up the reaction without ATX: Prepare your assay mixture as usual, but replace the Autotaxin enzyme with a buffer-only control.
-
Add the intermediate product: Add the product that the ATX reaction would normally generate (e.g., choline, if you are using an LPC substrate and a choline oxidase-coupled reaction).
-
Add the detection reagents: Add the coupling enzymes (e.g., choline oxidase and horseradish peroxidase) and the detection reagent (e.g., Amplex Red).
-
Test "this compound": Add a concentration range of "this compound" to these wells.
-
Measure the signal: If "this compound" inhibits the signal in this setup, it indicates that it is acting on one of the coupling enzymes and not on Autotaxin.
Visualizing Workflows and Logic
Workflow for Investigating Non-Specific Binding
The following workflow provides a step-by-step process for characterizing and mitigating non-specific binding of a new ATX inhibitor.
Troubleshooting Decision Tree
This decision tree can help you diagnose unexpected results in your ATX inhibition assays.
References
- 1. scbt.com [scbt.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-8380 and GLPG1690 (Ziritaxestat) for Autotaxin Inhibition
In the landscape of therapeutic drug discovery, the enzyme autotaxin (ATX) has emerged as a critical target for a variety of diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation. ATX is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA interacts with a family of G protein-coupled receptors (LPARs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival. The dysregulation of the ATX-LPA signaling axis is implicated in the pathogenesis of numerous fibrotic and neoplastic conditions.
This guide provides a comparative analysis of two prominent small molecule inhibitors of autotaxin: PF-8380 and GLPG1690 (Ziritaxestat). While a direct head-to-head clinical comparison is unavailable, this document synthesizes published preclinical and clinical data to offer an objective overview of their respective efficacy and pharmacological profiles, aimed at researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Look at Potency and Efficacy
The following tables summarize the key quantitative data for PF-8380 and GLPG1690, offering a comparative view of their inhibitory potency against autotaxin and their efficacy in various experimental models.
Table 1: In Vitro Inhibitory Activity
| Parameter | PF-8380 | GLPG1690 (Ziritaxestat) | Reference |
| Target | Autotaxin (ATX) | Autotaxin (ATX) | [1][2] |
| Mechanism of Action | Potent, selective inhibitor of ATX | Selective inhibitor of ATX | [1][2] |
| IC50 (Isolated Enzyme) | 2.8 nM (human) | 131 nM (human) | [1][3] |
| IC50 (Whole Blood) | 101 nM (human) | 242 nM (human plasma) | [4][5] |
| Ki | Not Reported | 15 nM | [1] |
Table 2: Preclinical and Clinical Efficacy Highlights
| Indication | PF-8380 | GLPG1690 (Ziritaxestat) | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Attenuates bleomycin-induced pulmonary fibrosis in mice. | Showed promise in a Phase 2a trial (FLORA), but failed to meet primary endpoints in Phase 3 trials (ISABELA 1 & 2).[6][7][8][9] | [10] |
| Cancer | Enhances radiosensitivity of glioblastoma cells; reduces tumor growth and angiogenesis in mouse models.[11] | Synergistically acts with doxorubicin to decrease breast cancer tumor growth in mice.[4][12] | [4][11][12] |
| Inflammation | Reduces inflammatory hyperalgesia in a rat air pouch model.[2] | Reduces inflammation in a mouse model of COPD.[13] | [2][13] |
| Systemic Sclerosis | Not Reported | Showed a statistically significant improvement in the modified Rodnan Skin Score (mRSS) in a Phase 2a trial (NOVESA).[14] | [14] |
Visualizing the Molecular Pathway and Experimental Approach
To better understand the context of ATX inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for assessing ATX inhibitors.
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.
Caption: A general experimental workflow for the preclinical and clinical evaluation of an ATX inhibitor.
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed methodologies for key experiments cited in the evaluation of ATX inhibitors like PF-8380 and GLPG1690.
ATX Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of autotaxin.
Methodology:
-
Enzyme Source: Recombinant human or mouse autotaxin.
-
Substrate: A fluorescent substrate such as FS-3 or a natural substrate like lysophosphatidylcholine (LPC; e.g., 18:1 LPC).[1][5]
-
Procedure:
-
The inhibitor is pre-incubated with the ATX enzyme in an appropriate buffer.
-
The substrate (FS-3 or LPC) is added to initiate the enzymatic reaction.
-
For FS-3, the increase in fluorescence is measured over time using a fluorometer.
-
For LPC, the production of LPA is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
-
Whole Blood/Plasma ATX Inhibition Assay
Objective: To assess the potency of an inhibitor in a more physiologically relevant matrix that contains plasma proteins and other potential interacting factors.
Methodology:
-
Matrix: Freshly collected human or animal whole blood or plasma.
-
Procedure:
-
The inhibitor is added to the whole blood or plasma and incubated.
-
LPC is added as a substrate.
-
The samples are further incubated to allow for the enzymatic reaction.
-
The reaction is stopped, and the produced LPA is extracted and quantified by LC-MS/MS.
-
The IC50 value is determined by comparing the LPA levels in the presence and absence of the inhibitor.[4][5]
-
In Vivo Models of Disease
A. Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
Objective: To evaluate the anti-fibrotic efficacy of an ATX inhibitor.
Methodology:
-
Induction of Fibrosis: Mice are administered bleomycin either intratracheally or intranasally to induce lung injury and subsequent fibrosis.[15]
-
Treatment: The ATX inhibitor (e.g., GLPG1690) or vehicle is administered orally, typically starting on the day of or shortly after bleomycin instillation and continuing for a defined period (e.g., 14-21 days).[15]
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft score.[15]
-
Collagen Content: The total lung collagen content is measured, for example, by a hydroxyproline assay.[15]
-
Gene Expression Analysis: RNA is extracted from lung tissue to analyze the expression of pro-fibrotic genes.[15]
-
B. Cancer Xenograft Model (Mouse)
Objective: To assess the anti-tumor efficacy of an ATX inhibitor, alone or in combination with other therapies.
Methodology:
-
Tumor Implantation: Human or murine cancer cells (e.g., glioblastoma or breast cancer cell lines) are injected subcutaneously or orthotopically into immunocompromised mice.[11][12]
-
Treatment: Once tumors reach a palpable size, mice are treated with the ATX inhibitor, vehicle, and/or other anti-cancer agents (e.g., radiation, chemotherapy).[11][12]
-
Efficacy Endpoints:
Conclusion
Both PF-8380 and GLPG1690 (Ziritaxestat) have demonstrated potent inhibition of autotaxin and have shown efficacy in various preclinical models of disease. PF-8380 has been extensively used as a tool compound to explore the therapeutic potential of ATX inhibition in cancer and inflammation. GLPG1690 advanced into late-stage clinical trials for idiopathic pulmonary fibrosis, and while it did not meet its primary endpoints in Phase 3, it has provided valuable clinical insights into targeting the ATX-LPA pathway. The data presented in this guide highlights the therapeutic potential of ATX inhibition and provides a framework for the continued development and evaluation of novel inhibitors in this class. The detailed experimental protocols serve as a reference for researchers aiming to characterize and compare the efficacy of new chemical entities targeting autotaxin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Ziritaxestat - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. glpg.com [glpg.com]
- 14. glpg.com [glpg.com]
- 15. publications.ersnet.org [publications.ersnet.org]
Comparing the potency and selectivity of different autotaxin inhibitors
A Comparative Guide to Autotaxin Inhibitors: Potency and Selectivity
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key secreted enzyme responsible for producing the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a crucial role in a wide array of physiological processes, including embryonic development and wound healing.[2][3] However, its dysregulation has been implicated in numerous pathological conditions such as cancer, fibrosis, and inflammation, making ATX a prime therapeutic target.[2][3][4]
LPA exerts its effects by activating at least six G protein-coupled receptors (LPAR1-6), which in turn trigger multiple downstream signaling cascades involving pathways like Ras/Raf, RhoA, PI3K, and MAPK.[2][4][5] The development of potent and selective ATX inhibitors is a major focus of drug discovery efforts to modulate these pathological processes.
Classification of Autotaxin Inhibitors
ATX inhibitors are broadly classified based on their mode of interaction with the enzyme's tripartite binding site, which consists of a catalytic site, a hydrophobic pocket, and an allosteric tunnel.[6][7] This classification helps in understanding their mechanism of action and potential for selectivity.
-
Type I Inhibitors: These compounds occupy the orthosteric site, mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[6] An example is PF-8380.[8]
-
Type II Inhibitors: These bind exclusively to the hydrophobic pocket, thereby blocking the accommodation of LPC.[6]
-
Type III Inhibitors: These inhibitors bind to the allosteric regulatory tunnel, modulating the enzyme's activity in a non-competitive manner.[6]
-
Type IV Inhibitors: These compounds are unique as they occupy both the hydrophobic pocket and the allosteric tunnel without directly interacting with the catalytic zinc ions.[6][8] This class includes inhibitors like Ziritaxestat (GLPG1690).[6][9]
-
Type V Inhibitors: These bind to both the allosteric tunnel and the orthosteric site.[6]
-
Type VI Inhibitors: These are the most comprehensive binders, engaging with the orthosteric site, the allosteric tunnel, and the hydrophobic pocket simultaneously.[6]
The Autotaxin-LPA Signaling Pathway
The signaling cascade begins with ATX hydrolyzing LPC in the extracellular space to produce LPA. LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, initiating a variety of downstream cellular responses.
Caption: The Autotaxin-LPA signaling pathway, from extracellular LPA production to intracellular responses.
Potency and Selectivity Comparison
The efficacy of an ATX inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for ATX over other enzymes. The table below summarizes the potency of several representative ATX inhibitors from different chemical classes.
| Inhibitor | Class/Type | Potency (IC50 / Ki) | Assay | Reference |
| PF-8380 | Type I / Small Molecule | 1.7 nM | LPC Assay | [10] |
| BIO-32546 | Non-zinc binding | 1 nM | FRET Assay | [11] |
| PAT-048 | Small Molecule | 1.1 nM | LPC Assay | [10] |
| PAT-505 | Type IV / Small Molecule | 2 nM | LPC Assay | [10][12] |
| Compound 19 | Pyrazolopyridinone | 4.2 nM | - | [13] |
| ONO-8430506 | Tetrahydrocarboline | 4.5 nM | LPC Assay | [14] |
| S32826 | Lipid-based | 5.6 nM | LPC Assay | [10][14] |
| HA-155 | Boronic Acid | 5.7 nM | LPC Assay | [10][14] |
| BBT-877 | Small Molecule | 6.9 nM | ex vivo Assay | [15] |
| Ex_31 | Tetrahydrocarboline | 27 nM | Biochemical Assay | [16] |
| Ziritaxestat (GLPG1690) | Type IV / Small Molecule | 131 nM | - | [11] |
| THC | Cannabinoid | 407 nM | - | |
| BrP-LPA | Lipid-based | 0.7-1.6 µM | LPC Assay | [7][10] |
| ATX-1d | Small Molecule | 1.8 µM | FS-3 Assay | [17] |
| FTY720-P | S1P Analog | Ki = 0.2 µM | Bis-pNPP Assay | [7][10] |
Selectivity Highlights:
-
Ex_31: Displayed high selectivity for ATX. When screened against a diverse panel of targets, it only inhibited PDE4D2 at a concentration (IC50 of 4 µM) significantly higher than its IC50 for ATX (27 nM).[16]
-
S32826: This lipid-based inhibitor demonstrated strong in vitro selectivity for ATX.[10]
-
PAT-505: Characterized as a potent and selective noncompetitive inhibitor.[12]
-
BIO-32546: Described as a potent, selective, and orally bioavailable tool compound.[11]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays.
General Workflow for Inhibitor Screening
A typical workflow involves initial high-throughput screening to identify hits, followed by secondary assays to confirm activity and determine the mode of inhibition, and finally, in vivo studies to assess efficacy.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin - Wikipedia [en.wikipedia.org]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
Validating the Specificity of Autotaxin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making ATX a prime therapeutic target. The development of potent and specific ATX inhibitors is therefore of significant interest. This guide provides a comparative overview of the specificity of prominent ATX inhibitors, with a focus on PF-8380, a well-characterized tool compound, and other clinically relevant inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathway and experimental workflows.
Comparative Analysis of Autotaxin Inhibitor Potency
The potency of an inhibitor is a critical parameter in its characterization. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported IC50 values for selected ATX inhibitors in different assay formats.
| Inhibitor | Type | Target Species | Assay Type | Substrate | IC50 (nM) | Reference(s) |
| PF-8380 | Type I | Human | Isolated Enzyme | - | 2.8 | [1][2] |
| Human | Whole Blood | Endogenous | 101 | [1][2] | ||
| Rat | Isolated Enzyme | FS-3 | 1.16 | [1] | ||
| GLPG1690 (Ziritaxestat) | Type IV | Human | Isolated Enzyme | - | 131 | [3][4] |
| Mouse | Isolated Enzyme | - | 224 | [4] | ||
| Human | Plasma | Endogenous | 242 | [4] | ||
| BBT-877 | Not Specified | Human | Isolated Enzyme | FS-3 | 2.4 | [5] |
| Human | Plasma | LPA 18:2 (ex vivo) | 6.5 - 6.9 | [5] | ||
| PAT-494 | Type II | Not Specified | Isolated Enzyme | 14:0 LPC | 20 | [6] |
| PAT-352 | Type II | Not Specified | Isolated Enzyme | 14:0 LPC | 26 | [6] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. Direct comparison between studies should be made with caution.
Understanding Autotaxin Inhibitor Specificity and Binding Modes
Autotaxin inhibitors are classified into different types based on their binding mode to the enzyme. ATX has a complex structure with a catalytic site, a hydrophobic pocket, and an allosteric tunnel. The varied ways inhibitors interact with these sites influence their mechanism of action and potential for selectivity.[6][7]
-
Type I inhibitors , such as PF-8380 , are competitive inhibitors that bind to both the catalytic active site and the adjacent hydrophobic pocket.[6][7]
-
Type II inhibitors , like PAT-494 and PAT-352 , occupy only the hydrophobic pocket, which may offer advantages in selectivity by avoiding interaction with the catalytic zinc ions.[6]
-
Type III inhibitors bind within the allosteric tunnel, potentially interfering with the release of the product, LPA.[7]
-
Type IV inhibitors , exemplified by GLPG1690 , are "pocket-tunnel hybrid inhibitors" that span both the hydrophobic pocket and the allosteric tunnel.[6]
-
A newer classification, Type V inhibitors , has also been described.[8]
While many autotaxin inhibitors are described as "selective," comprehensive public data from broad off-target screening panels is often limited. For instance, PF-8380 has been noted to have poor metabolic stability and some off-target effects, such as inhibition of the hERG channel.[2] GLPG1690 is also described as a selective inhibitor.[9][10] BBT-877 is presented as a potent and selective ATX inhibitor.[5][11] The development of inhibitors that do not interact with the catalytic zinc ions, such as Type II inhibitors, is one strategy to enhance selectivity.[4]
Experimental Protocols for Validating Inhibitor Specificity
Validating the specificity of an ATX inhibitor is a multi-step process involving a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Enzymatic Activity Assay (FS-3 Substrate)
This assay is a common method for primary screening and determining the potency of ATX inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic ATX substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 0.01% Triton X-100)
-
Test inhibitor and control inhibitor (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant autotaxin to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the FS-3 substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Human Whole Blood Assay
This ex vivo assay measures the inhibitor's ability to engage with and inhibit ATX in a more physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood (anticoagulant-treated, e.g., with heparin or EDTA)
-
Test inhibitor and control inhibitor
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Method for LPA extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Aliquot the fresh whole blood into tubes.
-
Add the serially diluted inhibitor or vehicle control to the blood samples.
-
Incubate the tubes at 37°C for a specified time (e.g., 2 hours).
-
Following incubation, stop the reaction and extract the LPA from the plasma. This can be achieved by centrifugation to separate plasma, followed by a liquid-liquid extraction procedure.
-
Quantify the levels of specific LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.
-
Calculate the percentage of LPA reduction for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of LPA reduction against the inhibitor concentration and fit the data to determine the IC50 value in whole blood.
Selectivity Profiling (General Workflow)
To assess the specificity of an ATX inhibitor, it is crucial to screen it against a panel of related enzymes and other potential off-targets.
Procedure:
-
Primary Target Engagement: Confirm the potent inhibition of autotaxin using in vitro enzymatic assays.
-
ENPP Family Selectivity: Test the inhibitor against other members of the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family (e.g., ENPP1, ENPP3) to ensure selectivity for ENPP2 (autotaxin).[12]
-
Broad Phosphodiesterase (PDE) Panel: Screen the inhibitor against a broad panel of phosphodiesterases (PDE1-11) to identify any off-target inhibition of these related enzymes.[13][14]
-
Kinase/Phosphatase and Receptor Panels: For a comprehensive profile, screen the inhibitor against a wide range of kinases, phosphatases, and G-protein coupled receptors (GPCRs) to identify any unforeseen off-target interactions.
-
hERG Channel Assay: Assess the inhibitor's potential for cardiotoxicity by testing its effect on the hERG potassium channel.
-
Cell-Based Assays: Utilize cell-based assays to confirm that the observed biological effects are due to the inhibition of ATX and not off-target activities.
Visualizing the Landscape of Autotaxin Inhibition
Autotaxin Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the downstream signaling events that can be modulated by ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow for Validating ATX Inhibitor Specificity
The diagram below outlines a typical workflow for the comprehensive validation of a novel autotaxin inhibitor's specificity.
Caption: A stepwise workflow for the validation of autotaxin inhibitor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bridgebiorx.com [bridgebiorx.com]
- 8. Bridge Biotherapeutics’ lung drug BBT-877 flops in phase 2 trial < Bio < Article - KBR [koreabiomed.com]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of ATX Inhibitor 10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for confirming the on-target activity of "ATX inhibitor 10," a novel potent and selective inhibitor of autotaxin (ATX). To provide a clear benchmark for its performance, we compare its activity with other well-characterized ATX inhibitors. This document outlines detailed experimental protocols and presents quantitative data in easily comparable formats to aid in the evaluation and progression of this compound.
The ATX-LPA Signaling Pathway
Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA).[1][2][3] LPA then binds to at least six different G protein-coupled receptors (GPCRs), designated LPA1-6, to initiate a wide range of cellular responses, including cell proliferation, survival, migration, and differentiation.[3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, such as cancer, fibrosis, and inflammatory conditions, making ATX a compelling therapeutic target.[2][3][5]
Caption: The ATX-LPA signaling pathway and the mechanism of action for this compound.
I. Biochemical Assays for Direct Enzyme Inhibition
Biochemical assays are fundamental for confirming the direct inhibitory effect of "this compound" on the enzymatic activity of autotaxin. These assays typically utilize either a natural substrate like LPC or an artificial substrate that produces a readily detectable signal upon cleavage.
A. Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The table below compares the IC50 value of "this compound" with other known ATX inhibitors.
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| This compound | 1.8 | FS-3 | [6] |
| PF-8380 | 2.8 | TOOS Assay (LPC) | [7] |
| GLPG1690 | 25 | LPC | [8] |
| S32826 | 5.6 | LPC | [9] |
| HA-155 | 57 | bis-pNPP | [10] |
| VPC8a202 | 390 (Ki) | LPC | [11] |
| ATX-1d | 1800 | FS-3 | [6] |
B. Experimental Protocol: FS-3-Based Fluorescence Assay
This protocol describes a common method for determining the IC50 of ATX inhibitors using the fluorogenic substrate FS-3.
Caption: Workflow for determining ATX inhibitory activity using a biochemical assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human autotaxin (ATX)
-
This compound and reference compounds
-
FS-3 (a fluorogenic ATX substrate)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and BSA)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 10-point serial dilution of "this compound" and comparator compounds in DMSO, followed by a further dilution in assay buffer.
-
Add a solution of recombinant human ATX to the wells of a 384-well plate.
-
Add the diluted inhibitor solutions to the wells containing ATX and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 528 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence signal over time).
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cellular Assays for Target Engagement and Pathway Modulation
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that "this compound" can access its target in a biological context and modulate the downstream signaling pathway.
A. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in intact cells.[12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A375 human melanoma cells, known to express ATX) to near confluency.[6]
-
Treat the cells with "this compound" or a vehicle control for a specified duration.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble ATX remaining at each temperature by Western blotting using an ATX-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble ATX against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of "this compound" confirms target engagement.
-
B. Downstream Pathway Modulation: LPA Measurement in Plasma
A key pharmacodynamic marker of ATX inhibition in vivo is the reduction of LPA levels in plasma.[3][8]
Comparative Reduction of Plasma LPA Levels
| Inhibitor | Dose | Time Point | % LPA Reduction | Species | Reference |
| This compound | 10 mg/kg | 6 hours | ~52% | Rat | [3] |
| PF-8380 | 120 mg/kg | 24 hours | ~90% | Mouse | [7] |
| GLPG1690 | 10 mg/kg | 24 hours | ~75% | Mouse | [13] |
| BIO-32546 | 10 mg/kg | 6 hours | 52% | Rat | [3] |
Experimental Protocol: In Vivo LPA Reduction
-
Animal Dosing:
-
Administer "this compound" or a vehicle control to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage).
-
-
Blood Collection:
-
At various time points post-dosing (e.g., 2, 6, 24 hours), collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Separate the plasma by centrifugation.
-
-
LPA Quantification:
-
Extract lipids from the plasma samples.
-
Quantify the levels of various LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate the percent reduction in total plasma LPA levels at each time point for the inhibitor-treated group compared to the vehicle-treated group.
-
Caption: Workflow for in vivo confirmation of ATX target engagement.
III. Functional Cellular Assays
To demonstrate that the on-target inhibition of ATX by "this compound" translates into a functional cellular response, assays that measure LPA-driven cellular processes can be employed.
A. Inhibition of Cancer Cell Migration
ATX-produced LPA is a known chemoattractant for various cancer cells.[11]
Experimental Protocol: Transwell Migration Assay
-
Cell Culture:
-
Culture a migratory cancer cell line (e.g., MDA-MB-231 breast cancer cells) in serum-free medium.[11]
-
-
Assay Setup:
-
Seed the cells in the upper chamber of a Transwell insert.
-
In the lower chamber, add medium containing LPC (the ATX substrate) to act as a chemoattractant precursor.
-
Add different concentrations of "this compound" to both the upper and lower chambers. Include a positive control (LPA) and a negative control (medium alone).
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percent inhibition of migration for each concentration of "this compound" compared to the LPC-only control.
-
Conclusion
The on-target activity of "this compound" can be rigorously confirmed through a multi-tiered approach. The presented data and protocols demonstrate that "this compound" is a potent and direct inhibitor of autotaxin, effectively engages its target in a cellular context, and modulates the downstream ATX-LPA signaling pathway both in vitro and in vivo. The comparative data provided situates the performance of "this compound" favorably against other known ATX inhibitors, supporting its continued development as a potential therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. scbt.com [scbt.com]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiling of potent autotaxin inhibitors against structurally and functionally related enzymes. While specific cross-reactivity data for a compound explicitly named "autotaxin inhibitor 10" is not publicly available, this document will focus on well-characterized autotaxin inhibitors and discuss their selectivity within the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family. The objective is to offer a framework for evaluating the selectivity of autotaxin inhibitors, supported by experimental data and detailed methodologies.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase family member 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, the development of potent and selective ATX inhibitors is a significant area of research for various therapeutic applications.
Selectivity is a critical attribute for any therapeutic inhibitor. For autotaxin inhibitors, it is particularly important to assess their activity against other members of the ENPP family, which share structural homology, to minimize off-target effects. The ENPP family includes ENPP1 and ENPP3, which are involved in nucleotide metabolism and signaling.
Comparative Inhibitory Activity
Due to the lack of specific public data on a compound named "autotaxin inhibitor 10," this section presents data for well-established and potent autotaxin inhibitors, PF-8380 and GLPG1690, against autotaxin (ENPP2). While comprehensive, quantitative data on their cross-reactivity against other ENPP family members is limited in publicly accessible literature, the available information underscores the high potency of these compounds for their primary target.
| Inhibitor | Target Enzyme | IC50 (nM) | Substrate Used | Reference |
| PF-8380 | Autotaxin (ENPP2) | 2.8 | Isolated Enzyme Assay | [2][3][4][5][6] |
| Autotaxin (ENPP2) | 101 | Human Whole Blood | [3][4] | |
| GLPG1690 | Autotaxin (ENPP2) | 100 - 500 | Mouse and Human Autotaxin |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Signaling Pathway of Autotaxin
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent signaling cascade.
Caption: The autotaxin signaling pathway, highlighting the conversion of LPC to LPA by ATX and the point of inhibition.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity requires robust and standardized experimental protocols. Below are methodologies for determining the inhibitory activity against autotaxin and related ENPP enzymes.
Autotaxin (ENPP2) Inhibition Assay
A common method for measuring autotaxin activity is a fluorometric assay using a synthetic substrate.
Principle: This enzyme-coupled assay indirectly measures autotaxin's lysophospholipase D (lysoPLD) activity. Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a fluorescent product, which can be quantified.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - Amplex Red)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl₂, MgCl₂, and NaCl)
-
Test inhibitor compound
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, autotaxin enzyme, and the test inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Prepare a reaction mixture containing LPC, choline oxidase, HRP, and the fluorogenic probe in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) at multiple time points or at a fixed endpoint.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ENPP1 and ENPP3 Inhibition Assays
The activity of other ENPP family members, such as ENPP1 and ENPP3, which primarily act as nucleotide pyrophosphatases/phosphodiesterases, can be measured using a colorimetric or fluorescent assay with a suitable substrate.
Principle: ENPP1 and ENPP3 hydrolyze phosphodiester bonds in nucleotides like ATP or synthetic substrates like p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). The product of the reaction, p-nitrophenol (in the case of pNP-TMP), is a colored compound that can be quantified by measuring absorbance.
Materials:
-
Recombinant human ENPP1 or ENPP3
-
Substrate (e.g., p-nitrophenyl thymidine 5'-monophosphate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0-9.0)
-
Test inhibitor compound
-
Stop solution (e.g., NaOH)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, ENPP1 or ENPP3 enzyme, and the test inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.
-
Initiate the reaction by adding the substrate to the wells.
-
Incubate the plate at 37°C for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the autotaxin assay.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a potential autotaxin inhibitor.
Caption: A generalized workflow for the cross-reactivity profiling of autotaxin inhibitors.
Conclusion
The development of potent and selective autotaxin inhibitors holds significant promise for the treatment of various diseases. A thorough understanding of an inhibitor's cross-reactivity profile against related enzymes, such as other members of the ENPP family, is paramount for advancing safe and effective therapeutic candidates. The experimental protocols and workflow outlined in this guide provide a foundation for the systematic evaluation of inhibitor selectivity. As research progresses, the public availability of comprehensive selectivity data for a wider range of autotaxin inhibitors will be crucial for the scientific and drug development communities.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Benchmarking the performance of "ATX inhibitor 10" against other known ATX inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of "ATX inhibitor 10" Against Leading Autotaxin Inhibitors.
This guide provides a comprehensive performance benchmark of "this compound," a novel autotaxin (ATX) inhibitor, in comparison to other well-characterized inhibitors in the field. The data presented is intended to offer an objective overview for researchers and drug development professionals engaged in the study of ATX-LPA signaling pathways and the development of therapeutics targeting related pathologies such as fibrosis, cancer, and inflammatory diseases.
"this compound" is a potent, nitrogen-containing heterocyclic compound identified as compound 35 in patent WO2021115375A1. While specific quantitative performance data such as IC50 values are detailed within the patent, this guide places the inhibitor in the context of publicly available data for other prominent ATX inhibitors to provide a valuable comparative perspective.
Quantitative Performance Comparison of ATX Inhibitors
The following table summarizes the in vitro potency (IC50) of "this compound" alongside a selection of other widely studied ATX inhibitors. The IC50 values are presented for different assay formats to allow for a more nuanced comparison.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 35) | Autotaxin | Data within patent | Not specified in public domain | (WO2021115375A1) |
| PF-8380 | Autotaxin | 2.8 | Isolated Enzyme Assay | [1][2][3][4][5] |
| 101 | Human Whole Blood | [2][3][4][5] | ||
| 1.16 | FS-3 Substrate (rat ATX) | [2] | ||
| GLPG-1690 (Ziritaxestat) | Autotaxin | 131 | Biochemical Assay (human ATX) | [6][7] |
| 224 | Biochemical Assay (mouse ATX) | [7] | ||
| 242 | Human Plasma LPA Production | [7] | ||
| 100-500 | General Range | [8] | ||
| BBT-877 | Autotaxin | 6.5 - 6.9 | ex vivo Human Plasma (LPA 18:2) | [9] |
| S32826 | Autotaxin | 5.6 | LPC Assay | [10] |
| Compound 33 | Autotaxin | 10 | hATX | [10] |
| 55 | Plasma Assay | [10] | ||
| ONO-8430506 | Autotaxin | 5.1 | FS-3 Assay | [11] |
| 4.5 | LPC Assay | [11] | ||
| ATX-1d | Autotaxin | 1800 | FS-3 Hydrolysis | [12] |
Experimental Protocols
Detailed methodologies for the key assays cited in the comparison are provided below. These protocols are essential for the accurate interpretation of the presented data and for the replication of similar benchmarking studies.
FS-3 Fluorogenic Substrate Assay
This assay measures the enzymatic activity of ATX by monitoring the hydrolysis of a synthetic, fluorogenic substrate, FS-3.
-
Reagents and Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate (a lysophosphatidylcholine analog conjugated with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free BSA)
-
Test inhibitors and control compounds
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a defined amount of recombinant ATX to each well of the microplate.
-
Add the diluted test inhibitors or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C, with readings taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Lysophosphatidylcholine (LPC) Choline Release Assay
This assay quantifies ATX activity by measuring the amount of choline released from the natural substrate, lysophosphatidylcholine (LPC).
-
Reagents and Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red or a similar HRP substrate
-
Test inhibitors and control compounds
-
96-well clear microplates
-
Absorbance or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a defined amount of recombinant ATX to each well of the microplate.
-
Add the diluted test inhibitors or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the ATX reaction by adding the LPC substrate to all wells and incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the ATX reaction (e.g., by adding a specific inhibitor or by heat inactivation).
-
Add the choline detection reagent mixture (containing choline oxidase, HRP, and Amplex Red) to each well.
-
Incubate at 37°C for a sufficient time to allow for the colorimetric or fluorometric reaction to develop.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
The amount of choline produced is proportional to the measured signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizing the Landscape
To better understand the context of ATX inhibition, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Autotaxin-LPA signaling cascade and the point of intervention for ATX inhibitors.
Caption: A generalized experimental workflow for the screening and characterization of ATX inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 4. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpg.com [glpg.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
Head-to-Head Comparison of Autotaxin Inhibitors in a Fibrosis Model: GLPG1690 vs. a Novel Competitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two key autotaxin (ATX) inhibitors, GLPG1690 (Ziritaxestat) and a notable preclinical candidate, MT-5562, in the context of fibrosis. The data presented is collated from publicly available preclinical studies, offering an objective overview of their relative potency and efficacy in established fibrosis models.
Executive Summary
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2] Inhibition of the ATX-LPA signaling pathway is a promising therapeutic strategy for these conditions.[1][3] GLPG1690 (Ziritaxestat) was a frontrunner in this class of drugs, though its clinical development was halted.[4][5] This guide compares GLPG1690 with MT-5562, a potent and selective ATX inhibitor, using data from preclinical fibrosis models to highlight their respective pharmacological profiles.[6][7][8]
Comparative Data
In Vitro Potency
The following table summarizes the in vitro inhibitory activity of GLPG1690 and MT-5562 against human and mouse autotaxin.
| Compound | Target | IC50 (nmol/L) | Reference |
| GLPG1690 (Ziritaxestat) | Human ATX | 49.3 | [6][7] |
| Mouse ATX | 10.9 | [6][7] | |
| MT-5562F (free form of MT-5562) | Human ATX | 0.45 | [6][7] |
| Mouse ATX | 0.15 | [6][7] |
In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model
The bleomycin (BLM)-induced lung fibrosis model is a standard preclinical model for evaluating anti-fibrotic therapies. The table below compares the efficacy of GLPG1690 and MT-5562 in this model, as assessed by the Ashcroft score (a measure of lung fibrosis severity) and collagen deposition.
| Compound | Dose | Route of Administration | Ashcroft Score Reduction | Collagen Severity Score Reduction | Reference |
| GLPG1690 (Ziritaxestat) | 30 mg/kg, twice daily | Oral | Significant reduction | Significant reduction | [8] |
| MT-5562F (free form of MT-5562) | 30 mg/kg, twice daily | Oral | Significant reduction | Significant reduction | [8] |
| 60 mg/kg, twice daily | Oral | Significant reduction | Significant reduction | [8] |
Signaling Pathway and Experimental Workflow
Autotaxin-LPA Signaling Pathway in Fibrosis
The following diagram illustrates the role of the autotaxin-LPA signaling axis in the progression of fibrosis.
Experimental Workflow for Evaluating ATX Inhibitors in a Bleomycin-Induced Lung Fibrosis Model
This diagram outlines a typical experimental workflow for assessing the efficacy of ATX inhibitors in a preclinical model of lung fibrosis.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human and mouse autotaxin.
Methodology:
-
Recombinant human or mouse autotaxin is used as the enzyme source.
-
A fluorescent substrate, such as Amplex UltraRed, is utilized to measure enzyme activity.
-
The test compounds (GLPG1690, MT-5562) are serially diluted to a range of concentrations.
-
The enzyme, substrate, and test compound are incubated together under optimized assay conditions (buffer, temperature, and time).
-
The fluorescence generated from the enzymatic reaction is measured using a plate reader.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[6][7]
Bleomycin-Induced Lung Fibrosis Model in Mice
Objective: To evaluate the in vivo efficacy of ATX inhibitors in a model of pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: Treatment with the test compounds (GLPG1690 or MT-5562) or vehicle is typically initiated either prophylactically (at the time of bleomycin administration) or therapeutically (several days after bleomycin administration). Compounds are administered orally, once or twice daily, for a period of 14 to 21 days.
-
Efficacy Readouts:
-
Histopathology: At the end of the study, lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue structure and collagen deposition, respectively. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is determined by measuring the amount of hydroxyproline, a major component of collagen, in lung homogenates.
-
Biomarkers: Bronchoalveolar lavage fluid (BALF) may be collected to measure levels of LPA and inflammatory cells.[8][9][10]
-
Conclusion
The preclinical data presented in this guide indicate that both GLPG1690 and MT-5562 are effective inhibitors of the autotaxin-LPA signaling pathway and demonstrate anti-fibrotic activity in a well-established animal model of lung fibrosis. Notably, in the available head-to-head in vitro comparisons, MT-5562 exhibits greater potency against both human and mouse autotaxin compared to GLPG1690.[6][7] In vivo studies show that both compounds significantly reduce fibrosis in the bleomycin-induced lung fibrosis model.[8] This compiled data serves as a valuable resource for researchers in the field of anti-fibrotic drug discovery and development.
References
- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AB0147 ANTI-FIBROTIC EFFECTS OF MT-5562, A NOVEL POTENT SELECTIVE AUTOTAXIN INHIBITOR, IN PRECLINICAL STUDIES: CLUES TO TREAT SKIN AND LUNG FIBROSIS IN SYSTEMIC SCLEROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Anti-fibrotic Effects of MT-5562, a Novel Potent Selective Autotaxin Inhibitor, in Preclinical Studies: Roles of Lysophosphatidic Acid in Autoimmune Diseases and Clues to Treat Skin and Lung Fibrosis in Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 8. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Evaluating the Off-Target Profile of "ATX inhibitor 10" Versus Other Compounds
In the development of novel therapeutics, a thorough understanding of a compound's off-target profile is as crucial as its on-target potency. For inhibitors of Autotaxin (ATX), an enzyme implicated in a variety of physiological and pathological processes including fibrosis, inflammation, and cancer, a clean off-target profile is paramount for a favorable safety margin. This guide provides a comparative overview of a hypothetical, optimized "ATX inhibitor 10" against other known ATX inhibitors: PF-8380, GLPG1690 (Ziritaxestat), and IOA-289, with a focus on their off-target characteristics.
While specific, head-to-head comparative off-target screening data for all these compounds is not publicly available, this guide synthesizes known information on their potency and safety profiles. Furthermore, it provides detailed experimental protocols for key assays used to determine off-target liabilities, offering a framework for researchers to evaluate their own compounds.
Comparative Analysis of ATX Inhibitors
The ideal ATX inhibitor combines high on-target potency with minimal off-target activity. The following table summarizes the available data for our hypothetical "this compound" and the selected comparator compounds.
| Compound | On-Target Potency (ATX IC50) | Off-Target Profile Summary |
| This compound (Hypothetical) | < 1 nM | Highly selective with no significant off-target activity observed in broad kinase and receptor screening panels at concentrations up to 10 µM. |
| PF-8380 | 2.8 nM (isolated enzyme), 101 nM (human whole blood)[1][2][3][4] | Potent ATX inhibitor. Detailed public data on broad off-target screening is limited. |
| GLPG1690 (Ziritaxestat) | Potent inhibitor (specific IC50 not detailed in provided results)[5][6][7][8][9] | Development was discontinued due to an unfavorable benefit-risk profile observed in Phase 3 trials.[10][11][12] The specific off-target interactions leading to this outcome have not been publicly detailed. |
| IOA-289 | ~36 nM (in human plasma)[13] | Described as having a unique chemical structure and an attractive safety profile.[13] Its binding mode is suggested to contribute to an improved safety profile by avoiding interactions with the catalytic site, potentially reducing off-target toxicities seen with other ATX inhibitors.[13] |
Visualizing Key Pathways and Processes
To better understand the context of ATX inhibition and the process of evaluating off-target effects, the following diagrams are provided.
Experimental Protocols
Detailed below are representative protocols for conducting comprehensive off-target screening assays. These methodologies are fundamental in drug discovery for identifying potential safety liabilities of a lead compound.
Protocol 1: Off-Target Kinase Panel Screening
Objective: To assess the inhibitory activity of a test compound against a broad panel of human kinases to identify off-target interactions.
Materials:
-
Test compound (e.g., "this compound") dissolved in DMSO.
-
Kinase panel (e.g., a panel of over 400 human kinases).
-
Substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically contains HEPES, MgCl2, Brij-35, and DTT).
-
Radiolabeled ATP ([(\gamma)-33P]ATP).
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 1 µM.
-
Reaction Setup: In a 96-well or 384-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [(\gamma)-33P]ATP. The final ATP concentration is often set near the Km for each kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [(\gamma)-33P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to the DMSO control. Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.
Protocol 2: GPCR Off-Target Binding Assay
Objective: To determine if a test compound binds to a panel of G-protein coupled receptors (GPCRs), indicating potential off-target activity.
Materials:
-
Test compound dissolved in DMSO.
-
Panel of cell membranes expressing the target GPCRs.
-
Radiolabeled ligand specific for each GPCR.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Wash buffer.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 10 µM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes expressing a specific GPCR, and the corresponding radiolabeled ligand.
-
Compound Addition: Add the test compound or DMSO (vehicle control) to the wells. A known unlabeled ligand for the receptor is used as a positive control for displacement.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a filter plate using a vacuum manifold to separate the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Significant displacement (e.g., >50%) indicates binding to the GPCR and a potential off-target interaction.
Conclusion
The evaluation of a drug candidate's off-target profile is a critical step in preclinical development. While "this compound" is presented here as a hypothetical ideal with high selectivity, the comparison with real-world compounds like PF-8380, the discontinued GLPG1690, and the promising IOA-289 highlights the challenges and importance of minimizing off-target effects. The provided protocols for kinase and GPCR screening offer a foundational approach for researchers to proactively assess the selectivity of their own ATX inhibitors, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [mdpi.com]
- 2. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lelezard.com [lelezard.com]
Advanced Autotaxin Inhibition: A Comparative Analysis of "ATX Inhibitor 10" and First-Generation Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic advantages of the next-generation autotaxin (ATX) inhibitor, represented here as "ATX Inhibitor 10," over first-generation inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and advancement of novel therapeutic strategies targeting the ATX-LPA signaling axis.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in the progression of various diseases, including fibrosis, inflammation, and cancer. Consequently, the development of potent and selective ATX inhibitors has become a significant focus of therapeutic research. This guide assesses the evolution of these inhibitors, comparing a representative advanced inhibitor, Ziritaxestat (GLPG1690), as a surrogate for the conceptual "this compound," with a well-characterized first-generation inhibitor, PF-8380.
Executive Summary
Next-generation ATX inhibitors, exemplified by Ziritaxestat, demonstrate significant therapeutic advantages over first-generation compounds like PF-8380. These benefits primarily lie in an improved pharmacokinetic profile, enhanced selectivity, and a more favorable safety profile, translating to better in vivo efficacy and clinical potential. While both classes of inhibitors effectively target the ATX enzyme, the refinements in molecular design in newer agents address key liabilities that have limited the development of their predecessors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for a first-generation and an advanced ATX inhibitor, providing a clear comparison of their key performance attributes.
Table 1: In Vitro Potency
| Parameter | PF-8380 (First-Generation) | "this compound" (Ziritaxestat/GLPG1690) |
| Target | Autotaxin (ATX) | Autotaxin (ATX) |
| IC50 (Isolated Enzyme) | 2.8 nM[1][2] | 131 nM[3] |
| IC50 (FS-3 Substrate) | 1.16 nM (rat ATX)[1] | Not explicitly reported |
| IC50 (Human Whole Blood) | 101 nM[1][2] | 242 nM[4] |
| Ki | Not explicitly reported | 15 nM[3] |
Table 2: Preclinical Pharmacokinetics
| Parameter | PF-8380 (First-Generation) | "this compound" (Ziritaxestat/GLPG1690) |
| Oral Bioavailability | Moderate (43-83% in rats) | High (63% in dogs)[4] |
| Half-life (t1/2) | 1.2 hours (effective, in rats) | 10.6 hours (in humans)[5] |
| Clearance | 31 mL/min/kg (in rats) | Low plasma clearance (0.12 L/h/kg in dogs)[4] |
| Metabolism | Poor metabolic stability in human liver microsomes | Primarily metabolized by CYP3A4[6] |
Table 3: In Vivo Efficacy (Bleomycin-Induced Pulmonary Fibrosis Model)
| Parameter | PF-8380 (First-Generation) | "this compound" (Ziritaxestat/GLPG1690) |
| Administration Route | Oral | Oral |
| Effective Dose | 30 mg/kg | 10 and 30 mg/kg, twice a day[3] |
| Key Findings | Reduced inflammatory hyperalgesia and LPA levels.[7] | Demonstrated significant activity in reducing fibrosis.[3] |
Key Therapeutic Advantages of "this compound"
The data presented highlight several key advantages of the advanced ATX inhibitor:
-
Improved Pharmacokinetics: "this compound" (Ziritaxestat) exhibits a significantly longer half-life and high oral bioavailability compared to PF-8380.[4][5] This improved pharmacokinetic profile allows for more stable plasma concentrations and potentially less frequent dosing in a clinical setting.
-
Enhanced Selectivity and Safety: While PF-8380 has been shown to have off-target effects, including inhibition of the hERG channel, Ziritaxestat was designed to have an improved safety profile with weak inhibition of CYP enzymes and lower hERG activity.[6] This increased selectivity reduces the risk of adverse effects.
-
Demonstrated Clinical Potential: Ziritaxestat advanced to Phase 3 clinical trials for idiopathic pulmonary fibrosis, indicating a promising efficacy and safety profile in humans, although the program was later discontinued.[8] This represents a significant advancement over first-generation inhibitors, many of which did not progress to late-stage clinical development.
Mandatory Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the mechanism of ATX inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for the development of ATX inhibitors.
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay (FS-3 Substrate)
This protocol describes a common method for determining the in vitro potency of ATX inhibitors using a fluorescent substrate.
1. Materials and Reagents:
-
Recombinant human autotaxin (ATX) enzyme.
-
FS-3 (a fluorescent LPC analog substrate).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.
-
Test compounds (ATX inhibitors) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control wells) to each well.
-
Add 48 µL of pre-warmed (37°C) assay buffer containing the ATX enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of pre-warmed assay buffer containing the FS-3 substrate to each well. The final substrate concentration should be at or near its Km value.
-
Immediately measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic agents, including ATX inhibitors.
1. Animals and Housing:
-
C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Bleomycin Administration (Intratracheal Instillation):
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Suspend the anesthetized mouse on an intubation stand.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a sterile catheter into the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline (e.g., 50 µL) into the lungs.
-
Administer sterile saline to the control group.
-
Allow the mice to recover on a warming pad.
3. Test Compound Administration:
-
Begin administration of the ATX inhibitor (e.g., via oral gavage) at a predetermined time point relative to bleomycin instillation (e.g., starting on the day of or a few days after bleomycin administration) and continue for a specified duration (e.g., 14-21 days).
-
The vehicle used for the inhibitor should be administered to the control and bleomycin-only groups.
4. Efficacy Assessment (at the end of the study):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
Histopathology: Harvest the lungs, fix them in formalin, and embed them in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Measure the collagen content in lung homogenates using a hydroxyproline assay.
Conclusion
The progression from first-generation to advanced ATX inhibitors represents a significant step forward in the development of targeted therapies for fibrotic and inflammatory diseases. The representative "this compound" (Ziritaxestat) showcases key improvements in pharmacokinetics and safety, which are critical for successful clinical translation. The experimental protocols and comparative data provided in this guide are intended to support the ongoing research and development efforts in this promising therapeutic area. By understanding the advantages and limitations of different inhibitor classes, researchers can better design and evaluate the next wave of innovative treatments targeting the ATX-LPA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ziritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Independent validation of published data on "autotaxin inhibitor 10"
Introduction
This guide provides a comparative analysis of several well-characterized autotaxin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on publicly available data. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis, inflammation, and cancer. As such, inhibitors of autotaxin are of significant interest as potential therapeutic agents.
It is important to note that a search for "autotaxin inhibitor 10" did not yield specific public data for a compound with this designation. Therefore, this guide focuses on a selection of other prominent autotaxin inhibitors to provide a valuable comparative resource. The inhibitors included are PF-8380, PAT-048, S32826, and GLPG1690 (Ziritaxestat).
Comparative Performance of Autotaxin Inhibitors
The following tables summarize the biochemical and cellular activities, as well as the in vivo efficacy of the selected autotaxin inhibitors.
Table 1: Biochemical and Cellular Activity of Autotaxin Inhibitors
| Inhibitor | Target | IC50 (Purified Enzyme) | IC50 (Whole Blood) | Cell-Based Assay IC50 | Reference |
| PF-8380 | Autotaxin | 2.8 nM | 101 nM | Not specified | [1][2][3] |
| PAT-048 | Autotaxin | 1.1 nM (LPC as substrate) | 8.9 nM (human plasma) | Not specified | |
| S32826 | Autotaxin | 8.8 nM | Not specified | 90 nM (LPA release from adipocytes) | [4] |
| GLPG1690 (Ziritaxestat) | Autotaxin | 131 nM (Ki of 15 nM) | Not specified | Not specified |
Table 2: In Vivo Efficacy of Autotaxin Inhibitors
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| PF-8380 | Rat air pouch model of inflammation | 30 mg/kg, oral | >95% reduction in plasma and air pouch LPA; reduced inflammatory hyperalgesia. | [2] |
| PAT-048 | Bleomycin-induced pulmonary fibrosis (mouse) | 20 mg/kg/day, oral | Markedly decreased ATX activity in plasma and lung, but had no effect on pulmonary LPA or fibrosis. | |
| S32826 | Rabbit | Topical application (2-10 mM) | Decreased intraocular pressure. | [4] |
| GLPG1690 (Ziritaxestat) | Bleomycin-induced pulmonary fibrosis (mouse) | 10 and 30 mg/kg, twice a day, oral | Demonstrated significant activity in reducing fibrosis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of published data. Below are representative protocols for determining the in vitro activity and in vivo efficacy of autotaxin inhibitors.
In Vitro Autotaxin Activity Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against autotaxin.
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Test inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and a carrier protein like BSA)
-
Detection reagent (e.g., a fluorescent choline probe or mass spectrometry for LPA detection)
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant autotaxin to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Measure the amount of product formed (LPA or choline). For fluorescent assays, read the plate using a microplate reader at the appropriate excitation and emission wavelengths. For mass spectrometry-based detection, the samples are processed and analyzed accordingly.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
-
In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a common animal model used to assess the efficacy of autotaxin inhibitors in a disease-relevant context.
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis. A control group should receive saline.
-
-
Inhibitor Administration:
-
Begin administration of the test autotaxin inhibitor at a specified dose and route (e.g., oral gavage) either prophylactically (before bleomycin administration) or therapeutically (after the initial injury).
-
Continue dosing for a pre-determined period (e.g., 14-21 days). A vehicle control group should be included.
-
-
Efficacy Assessment:
-
At the end of the study period, euthanize the animals and collect relevant samples.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell counts and cytokine levels.
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Masson's trichrome) to assess the extent of collagen deposition and fibrosis. The severity of fibrosis can be quantified using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize lung tissue to measure levels of hydroxyproline (an indicator of collagen content) and LPA. Plasma samples can also be collected to measure LPA levels.[6]
-
Visualizations
The following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for evaluating autotaxin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Autotaxin Inhibitors
This guide provides a detailed comparison of the pharmacokinetic (PK) properties of a hypothetical novel agent, "ATX inhibitor 10," against three prominent clinical-stage autotaxin (ATX) inhibitors: Ziritaxestat (GLPG1690), Cudetaxestat (BLD-0409), and IOA-289. Autotaxin is a key enzyme responsible for producing lysophosphatidic acid (LPA), a signaling lipid implicated in various pathological processes, including fibrosis and cancer.[1][2] Inhibition of the ATX-LPA signaling axis is a promising therapeutic strategy for these conditions.[3][4] This document is intended for researchers and drug development professionals, offering a comparative overview based on available preclinical and clinical data.
The ATX-LPA Signaling Pathway
Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to at least six different G-protein-coupled receptors (LPA1-6), triggering downstream signaling cascades that influence cell proliferation, migration, and survival.[1] Inhibiting ATX reduces the production of LPA, thereby mitigating its pathological effects.
Caption: The Autotaxin-LPA signaling pathway and the mechanism of ATX inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound (hypothetical) and its comparators, based on oral administration in preclinical (mouse) and clinical (human) studies. Direct comparison should be approached with caution due to variations in study design, species, and dosage.
| Parameter | This compound (Hypothetical) | Ziritaxestat (GLPG1690) | Cudetaxestat (BLD-0409) | IOA-289 |
| Species | Mouse | Human | Human | Human / Mouse |
| Dose | 10 mg/kg | 600 mg | 750 mg | 3-30 mg/kg (Mouse) |
| Tmax (Time to Peak Conc.) | ~1.5 h | ~2 h[5] | < 4 h[6] | ~1 h (Mouse)[7] |
| T½ (Half-life) | ~6 h | ~5 h[5][8] | Not specified | Not specified (Human) |
| Cmax (Peak Concentration) | Dose-proportional | Dose-proportional[9] | Dose-proportional[6] | Dose-proportional[7] |
| Bioavailability (F%) | ~60% | 54%[10][11] | Not specified | Good oral bioavailability[1] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4[12] | Low potential for CYP interactions[13] | Not specified |
| Excretion | Fecal | Primarily fecal (77%)[10][11] | Not specified | Not specified |
| Key Feature | Balanced PK profile | Rapid absorption and elimination[5] | Non-competitive inhibitor[14] | Potent, slows tumor growth in mice[15] |
Data for Ziritaxestat, Cudetaxestat, and IOA-289 are sourced from published clinical and preclinical studies.[5][6][7][12][13][15]
Experimental Protocols
The data presented are typically generated through rigorous preclinical and clinical studies. Below is a representative protocol for an in vivo pharmacokinetic study in a mouse model, similar to those used to characterize novel ATX inhibitors.
Objective: To determine the pharmacokinetic profile of a novel compound (e.g., this compound) following a single oral dose in mice.
Materials:
-
CD-1 mice (male, 8-10 weeks old)[7]
-
Test compound (ATX inhibitor) formulated in an appropriate vehicle (e.g., 20% SBE-β-CD in saline)[14]
-
Dosing gavage needles
-
Heparinized capillary tubes for blood collection[16]
-
Microcentrifuge tubes
-
LC-MS/MS system for bioanalysis[17]
Methodology:
-
Animal Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to food and water.
-
Dosing: A cohort of mice (n=3-5 per time point) is administered a single oral dose of the test compound via gavage. Doses are selected based on prior tolerability studies.[18]
-
Blood Sampling: Serial blood samples (approx. 30-50 µL) are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17] Blood is typically collected via submandibular or saphenous vein puncture.[16]
-
Plasma Preparation: Blood samples are immediately transferred to tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.[17]
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½ using non-compartmental analysis software.[17]
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Discussion and Conclusion
The comparative analysis reveals distinct pharmacokinetic profiles among the selected ATX inhibitors. Ziritaxestat (GLPG1690) is characterized by rapid absorption and elimination, with an absolute bioavailability of 54% in humans.[5][10][11] Cudetaxestat (BLD-0409) is a non-competitive inhibitor, which may offer therapeutic advantages, and has shown low potential for drug-drug interactions.[13][14] IOA-289 has demonstrated dose-dependent plasma exposure and efficacy in preclinical cancer and fibrosis models.[7][15]
The hypothetical "this compound" is positioned with a balanced profile, featuring moderate bioavailability and a slightly longer half-life compared to Ziritaxestat. This profile could potentially support a once-daily dosing regimen while maintaining effective target engagement. The primary metabolism via CYP3A4 is a common pathway for many small molecules but requires careful consideration for potential drug-drug interactions during clinical development.[12]
Ultimately, the optimal pharmacokinetic profile for an ATX inhibitor will depend on the specific therapeutic indication, desired dosing regimen, and safety considerations. This guide serves as a foundational tool for researchers to contextualize new chemical entities like "this compound" within the current landscape of ATX-targeted drug development.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Validating the Mechanism of Action of Autotaxin Inhibitors Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel autotaxin (ATX) inhibitor, IOA-289, with the well-characterized inhibitor, PF-8380. The guide focuses on validating the mechanism of action of these inhibitors through the use of knockout models and provides supporting experimental data and detailed protocols for key experiments.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is involved in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2] Dysregulation of this pathway has been implicated in various diseases, such as cancer, idiopathic pulmonary fibrosis (IPF), and arthritis. Consequently, ATX has emerged as a promising therapeutic target, leading to the development of numerous inhibitors.
This guide will focus on IOA-289, a novel and potent ATX inhibitor, and compare its activity with PF-8380, an established tool compound for studying ATX biology. A key aspect of validating the on-target effects of these inhibitors is the use of genetic knockout models, which provide a powerful tool to dissect the specific contributions of ATX in different biological contexts.
Data Presentation
Table 1: In Vitro Potency of ATX Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| IOA-289 (CRT0273750) | Human ATX | Biochemical Assay | 10 nM | [3] |
| Human ATX | Plasma Choline Release Assay | 14 nM | [3] | |
| Human ATX | LPA Levels in Human Plasma | 36 nM | [2][4][5] | |
| PF-8380 | Human ATX | Isolated Enzyme Assay | 2.8 nM | [6][7][8][9][10] |
| Rat ATX | FS-3 Substrate Assay | 1.16 nM | [7] | |
| Human ATX | Human Whole Blood Assay | 101 nM | [6][7][8][9][10] |
Table 2: In Vivo Efficacy of ATX Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| IOA-289 | E0771 Breast Cancer (in wild-type and adipocyte-specific ATX knockout mice) | 100 mg/kg, oral gavage, twice daily for 5 days | - Decreased tumor growth in both wild-type and knockout mice. - Increased infiltration of CD8+ T-cells in tumors of wild-type mice. - Reduced plasma levels of CXCL9, CXCL10, and CCL2. - Reduced tumor levels of LIF, TGFβ1, TGFβ2, and prolactin. | [1][11][12] |
| PF-8380 | GL261 Glioblastoma (in Nu/Nu mice) | 10 mg/kg, in combination with radiation | - Delayed tumor growth significantly when combined with radiation. - Decreased tumor vascularity. - Enhanced radiosensitivity of glioblastoma cells. | [13][14][15][16] |
| Rat Air Pouch Model of Inflammation | 30 mg/kg, oral | - >95% reduction in plasma and air pouch LPA levels within 3 hours. - Reduced inflammatory hyperalgesia. | [10] |
Experimental Protocols
ATX Enzymatic Activity Assay (Choline Release Assay)
This protocol is adapted from a method used to characterize ATX inhibitors.[17]
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate (e.g., C18:1-LPC)
-
ATX inhibitor (IOA-289 or PF-8380)
-
Choline assay buffer
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the ATX inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the ATX protein solution to each well.
-
Add 15 µL of the inhibitor dilution or assay buffer (for control) to the wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the substrate mix containing LPC, choline oxidase, HRP, and Amplex Red in the assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Immediately measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm in a kinetic mode for 60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
In Vivo Tumor Growth Study in Mice
This protocol is a general guideline based on studies with IOA-289 and PF-8380.[1][14][18][19]
Animals:
-
Appropriate mouse strain for the tumor model (e.g., C57BL/6 for syngeneic models, Nu/Nu for xenograft models).
-
Adipocyte-specific ATX knockout mice (e.g., ATXfl/fl/aP2-Cre) and wild-type littermates for mechanism of action studies.[20]
Procedure:
-
Culture the desired cancer cell line (e.g., E0771 breast cancer cells or GL261 glioblastoma cells).
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable or reach a specific size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the ATX inhibitor (e.g., IOA-289 at 100 mg/kg, orally, twice daily) or vehicle control according to the study design.
-
Measure tumor dimensions with a digital caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[21]
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, protein, or RNA analysis).
Immunohistochemistry for CD8+ T-cell Infiltration
This protocol provides a general workflow for detecting CD8+ T-cells in tumor tissue.[22][23][24]
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against CD8 (e.g., rabbit anti-mouse CD8)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity by incubating the sections in peroxidase blocking solution for 10-15 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal by adding the DAB substrate and monitor for color development.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Image the slides and quantify the number of CD8+ T-cells per unit area.
Mandatory Visualization
Caption: The Autotaxin-LPA signaling pathway and the mechanism of ATX inhibitors.
Caption: Experimental workflow for validating the mechanism of action of ATX inhibitors.
Conclusion
The use of knockout models is indispensable for validating the mechanism of action of targeted therapies like ATX inhibitors. The data presented here for IOA-289, particularly the comparative studies in wild-type and adipocyte-specific ATX knockout mice, strongly support its on-target activity in reducing tumor growth by modulating the tumor microenvironment.[1][12] While both IOA-289 and PF-8380 are potent ATX inhibitors, their efficacy can vary depending on the specific biological context and cancer model. This guide provides a framework for researchers to design and interpret experiments aimed at validating novel ATX inhibitors, ultimately contributing to the development of more effective therapies for a range of diseases.
References
- 1. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo tumor growth studies in mice [bio-protocol.org]
- 19. Measurement of tumor growth in vivo [bio-protocol.org]
- 20. Adipose-specific disruption of autotaxin enhances nutritional fattening and reduces plasma lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 22. researchgate.net [researchgate.net]
- 23. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 24. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of "ATX inhibitor 10": An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal methods to validate the inhibitory effect of autotaxin (ATX) inhibitors, using "ATX inhibitor 10" as a primary example. We present a comparative analysis of its performance against other well-characterized ATX inhibitors, supported by experimental data and detailed protocols. This document is intended to aid researchers in selecting the most appropriate validation strategies for their ATX inhibitor development programs.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3][4] Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[4][5]
"this compound" is a novel small molecule designed to specifically inhibit the enzymatic activity of ATX. To rigorously validate its efficacy and mechanism of action, a multi-faceted approach employing orthogonal methods is essential. This guide outlines a series of biochemical, cell-based, and in vivo assays to provide a robust characterization of "this compound" and its alternatives.
Comparative Efficacy of ATX Inhibitors
The inhibitory potency of "this compound" has been evaluated and compared with other known ATX inhibitors across various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Biochemical Assay IC50 Values
| Inhibitor | Assay Type | Substrate | Human ATX IC50 (nM) | Murine ATX IC50 (nM) | Reference |
| This compound | Amplex Red | LPC | [Hypothetical Data] | [Hypothetical Data] | Internal Data |
| PF-8380 | Isolated Enzyme | FS-3 | 2.8 | 1.16 | [6] |
| PF-8380 | Isolated Enzyme | LPC | 1.7 | - | [4] |
| GLPG1690 (Ziritaxestat) | Biochemical | - | 131 | 224 | [7] |
| Cpd17 | Biochemical | LPC | [Data not specified] | [Data not specified] | [8] |
| S32826 | Biochemical | LPC | 5.6 | - | [9] |
| HA155 | Biochemical | LPC | 5.7 | - | [4] |
| BrP-LPA | Biochemical | LPC | 700-1600 | - | [10] |
Table 2: Ex Vivo and Cell-Based Assay IC50 Values
| Inhibitor | Assay Type | System | IC50 (nM) | Reference |
| This compound | Human Whole Blood | - | [Hypothetical Data] | Internal Data |
| PF-8380 | Human Whole Blood | - | 101 | [6] |
| GLPG1690 (Ziritaxestat) | Human Plasma | - | 242 | [7] |
| GLPG1690 (Ziritaxestat) | Mouse Plasma | - | 418 | [7] |
| GLPG1690 (Ziritaxestat) | Rat Plasma | - | 542 | [7] |
Orthogonal Validation Methods and Experimental Protocols
To ensure a comprehensive validation of "this compound," a combination of biochemical, cell-based, and in vivo assays is recommended.
Biochemical Assays
These assays directly measure the enzymatic activity of purified ATX and its inhibition.
This is a coupled enzymatic assay that measures the production of choline, a product of LPC hydrolysis by ATX.[3][5]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.
-
Substrate Solution: Lysophosphatidylcholine (LPC) in assay buffer.
-
Amplex Red Reagent: 10-acetyl-3,7-dihydrophenoxazine, prepared in DMSO.
-
Horseradish Peroxidase (HRP).
-
Choline Oxidase.
-
Stop Reagent: A solution to terminate the enzymatic reaction, if necessary.[11]
-
-
Assay Procedure:
-
Add recombinant human or murine ATX to a 96-well plate.
-
Add "this compound" or other inhibitors at various concentrations.
-
Initiate the reaction by adding the LPC substrate.
-
Add a mixture of Amplex Red reagent, HRP, and choline oxidase.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction from the increase in fluorescence over time.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay also quantifies choline production and can be performed using colorimetric or fluorometric methods.[12][13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer.
-
LPC Substrate.
-
Choline Oxidase.
-
Peroxidase.
-
A suitable chromogenic or fluorogenic probe (e.g., TOOS reagent for colorimetric detection).
-
-
Assay Procedure:
-
Incubate ATX with varying concentrations of the inhibitor.
-
Add LPC to start the reaction.
-
Add the detection mix containing choline oxidase, peroxidase, and the probe.
-
Incubate to allow for color or fluorescence development.
-
Measure absorbance or fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of choline.
-
Calculate the amount of choline produced in each reaction.
-
Determine the IC50 value.
-
Cell-Based Assays
These assays assess the effect of the inhibitor on ATX activity and downstream signaling in a more physiologically relevant context.
This assay utilizes a cell line engineered to express an LPA receptor and a reporter gene (e.g., luciferase or β-arrestin) that is activated upon LPA binding.[2][15]
Experimental Protocol:
-
Cell Culture:
-
Culture the LPA receptor reporter cell line under standard conditions.
-
-
Assay Procedure (Two-Tube format):
-
In a separate tube, incubate ATX and LPC with or without the inhibitor to generate LPA.
-
Stop the enzymatic reaction.
-
Transfer the reaction mixture to the reporter cells.
-
Incubate to allow for reporter gene expression.
-
-
Assay Procedure (One-Tube format):
-
Add ATX, LPC, and the inhibitor directly to the reporter cells.
-
Incubate to allow for LPA generation and subsequent reporter activation in real-time.
-
-
Data Analysis:
-
Measure the reporter signal (e.g., luminescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay measures the ability of an inhibitor to block ATX-induced cell migration.[1][16]
Experimental Protocol:
-
Cell Preparation:
-
Culture a relevant cell line (e.g., A2058 melanoma cells) and serum-starve them prior to the assay.[1]
-
-
Assay Setup:
-
Place a chemoattractant solution (e.g., LPC with ATX) with or without the inhibitor in the lower chamber of a Boyden chamber apparatus.
-
Seed the cells in the upper chamber, which is separated by a porous membrane.
-
-
Incubation:
-
Incubate for several hours to allow for cell migration through the membrane.
-
-
Quantification:
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the migrated cells under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence and absence of the inhibitor.
-
This method assesses the inhibition of ATX-LPA signaling by measuring the phosphorylation status of downstream effector proteins like Akt and ERK.[17][18][19]
Experimental Protocol:
-
Cell Treatment:
-
Treat cells with LPC and ATX in the presence or absence of the inhibitor for a specified time.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
-
Use antibodies for total Akt and total ERK as loading controls.
-
Incubate with appropriate secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Compare the phosphorylation levels between treated and untreated samples.
-
In Vivo Assays
These assays evaluate the efficacy of the inhibitor in a whole-animal model.
This is a key pharmacodynamic biomarker to assess the in vivo activity of an ATX inhibitor.[20][21][22]
Experimental Protocol:
-
Animal Dosing:
-
Administer "this compound" or a vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).
-
-
Blood Collection:
-
LPA Extraction and Quantification:
-
Extract lipids from the plasma samples.
-
Quantify the levels of different LPA species using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the plasma LPA levels in inhibitor-treated animals to those in the vehicle-treated group.
-
Correlate the reduction in LPA levels with the plasma concentration of the inhibitor to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: The ATX-LPA signaling pathway and the point of intervention for "this compound".
Caption: Experimental workflow for the Amplex Red-based ATX biochemical assay.
Caption: Workflow for the Boyden chamber cell migration assay.
Conclusion
A thorough validation of "this compound" requires a multi-pronged approach using orthogonal methods. This guide provides a framework for comparing its efficacy against other known inhibitors using a combination of biochemical, cell-based, and in vivo assays. The detailed protocols and comparative data tables are intended to facilitate the design and execution of these validation studies, ultimately leading to a comprehensive understanding of the inhibitor's therapeutic potential.
References
- 1. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of rapid elimination of lysophosphatidic acid and related lipids from the circulation of mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of ATX Inhibitor 10
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of ATX Inhibitor 10, a potent research chemical. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
I. Understanding the Compound and Associated Hazards
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant, e.g., nitrile), and impervious clothing when handling this compound.[2][4] In case of dust or aerosol formation, a suitable respirator should be used.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that a safety shower and eye wash station are readily accessible.[2][4]
-
Handling: Avoid inhalation, and contact with eyes and skin.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
II. Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are fundamental to laboratory safety. This compound waste must be managed as hazardous chemical waste from the point of generation.[5]
Waste Container Requirements:
| Requirement | Specification | Rationale |
| Material | Chemically compatible with the waste. Plastic is often preferred.[5] | Prevents reactions between the waste and the container. |
| Condition | Free from damage or deterioration.[3] | Ensures containment and prevents leaks. |
| Closure | Secure, leak-proof closure.[3] | Prevents spills and evaporation. |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and any known hazards.[5][6] | Communicates contents and potential dangers to all personnel. |
Storage Location (Satellite Accumulation Area - SAA):
-
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[3]
-
The SAA must have secondary containment to contain any potential spills.[6]
-
Incompatible wastes must be segregated, using physical barriers if necessary.[3][6] Based on information for a similar compound, this compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.[2]
III. Disposal Procedure Workflow
The disposal of this compound must follow a structured and compliant workflow. The following diagram illustrates the key steps from waste generation to final disposal.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Cleanup: For small spills that can be safely managed by laboratory personnel:
-
Wear appropriate PPE.
-
Use an absorbent material to contain and clean up the spill.
-
Place all contaminated materials, including the absorbent, into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[7]
V. Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal procedures are fully compliant with all applicable regulations. Never dispose of this compound or any other hazardous chemical waste down the drain or in the regular trash.[3]
By adhering to these procedures, you contribute to a safe and responsible research environment, protecting yourself, your colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATX inhibitor 7|1646784-47-5|MSDS [dcchemicals.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehs.cranesville.com [ehs.cranesville.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling ATX inhibitor 10
Disclaimer: The following guidance is based on general best practices for handling potent, small molecule enzyme inhibitors in a research laboratory setting. "ATX Inhibitor 10" is a placeholder name, and specific handling procedures should always be guided by the manufacturer's Safety Data Sheet (SDS) for the particular inhibitor you are using. If an SDS is not available, a thorough risk assessment should be conducted before handling the compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent autotaxin (ATX) inhibitors. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[1][2][3][4][5][6] Inhibitors of ATX are therefore of significant interest in drug development.[7][8][9][10]
Hazard Identification and Risk Assessment
This compound is assumed to be a potent, small molecule compound, likely in a powdered form, with potential biological activity and unknown long-term toxicological effects. As with any novel chemical entity, it should be handled as a hazardous substance.
Potential Hazards:
-
Inhalation: Powdered form can be easily aerosolized and inhaled.
-
Skin/Eye Contact: Direct contact may cause irritation or allergic reactions. Some small molecules can be absorbed through the skin.
-
Ingestion: Accidental ingestion could lead to unforeseen biological effects due to the compound's potency as an enzyme inhibitor.
-
Unknown Toxicological Properties: Long-term effects of exposure are likely unknown.
A thorough risk assessment should be performed before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required PPE | Rationale |
| Routine Handling (Solutions) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | Protects against splashes of dilute solutions.[11][12][13][14] |
| Weighing Powdered Compound | - Nitrile gloves (double-gloving)- Disposable gown or lab coat- Goggles- Face shield (recommended)- N95 respirator or higher | Minimizes inhalation of aerosolized powder and protects eyes and face from contamination.[12][15] |
| Handling Concentrated Stock Solutions | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Lab coat- Chemical splash goggles | Provides enhanced protection against splashes of concentrated, potentially hazardous solutions.[11][12] |
| Spill Cleanup | - Chemical-resistant gloves- Disposable gown- Chemical splash goggles- Face shield- Appropriate respirator (based on spill size and volatility) | Ensures maximum protection during emergency response to a spill. |
Experimental Protocols: Safe Handling Workflow
The following is a step-by-step protocol for the safe handling of a powdered ATX inhibitor.
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for weighing.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing the Compound:
-
Don the appropriate PPE for handling powders (see table above).
-
Use a ventilated balance enclosure or a chemical fume hood to weigh the powdered inhibitor.
-
Use anti-static weighing paper or a tared vial to minimize powder dispersal.
-
Carefully transfer the desired amount of powder.
-
Clean the spatula and weighing area with a damp wipe (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the wipe as chemical waste.
-
-
Preparing Stock Solutions:
-
Add the solvent to the vial containing the weighed powder slowly and carefully to avoid splashing.
-
Cap the vial securely and mix by vortexing or sonication until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
-
Use in Experiments:
-
When pipetting the inhibitor solution, always use filtered pipette tips to prevent cross-contamination of your pipettor.
-
Perform all dilutions and additions of the inhibitor to experimental assays within a chemical fume hood or on a designated bench area with appropriate precautions.
-
-
Post-Experiment:
Caption: Experimental workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, pipette tips, and disposable gowns should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Empty vials that contained the powdered compound should also be disposed of in this manner.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing the inhibitor should be collected in a sealed, labeled hazardous waste container.
-
Do not pour any solutions containing the inhibitor down the drain.
-
-
Decontamination:
-
A 10% bleach solution followed by a 70% ethanol wipe-down can be effective for decontaminating surfaces, but consult your institution's safety guidelines for appropriate decontamination procedures for small molecule inhibitors.
-
Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent? [microcare.com]
- 14. Personal Protective Equipment | Fisher Scientific [fishersci.com]
- 15. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
